molecular formula C8H6N2O2 B1336230 6-(furan-2-yl)pyridazin-3(2H)-one CAS No. 38530-07-3

6-(furan-2-yl)pyridazin-3(2H)-one

Cat. No.: B1336230
CAS No.: 38530-07-3
M. Wt: 162.15 g/mol
InChI Key: WUTQMDHLNJSJPZ-UHFFFAOYSA-N
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Description

6-(furan-2-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O2/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTQMDHLNJSJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429031
Record name 6-(furan-2-yl)pyridazin-3(2H)-one
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38530-07-3
Record name 6-(furan-2-yl)pyridazin-3(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(furan-2-yl)pyridazin-3-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(furan-2-yl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-(furan-2-yl)pyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis is primarily achieved through a two-step process involving an initial Friedel-Crafts acylation to form a key γ-keto acid intermediate, followed by a cyclocondensation reaction with hydrazine. This document details the experimental protocols, presents quantitative data, and illustrates the synthetic pathway.

Core Synthesis Pathway

The synthesis of this compound proceeds via the following two key transformations:

  • Step 1: Friedel-Crafts Acylation. Furan undergoes a Friedel-Crafts acylation reaction with succinic anhydride in the presence of a Lewis acid catalyst to yield 4-(furan-2-yl)-4-oxobutanoic acid.

  • Step 2: Cyclocondensation. The resulting γ-keto acid, 4-(furan-2-yl)-4-oxobutanoic acid, is then reacted with hydrazine hydrate to form the pyridazinone ring through a cyclocondensation reaction.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclocondensation furan Furan intermediate 4-(furan-2-yl)-4-oxobutanoic acid furan->intermediate Succinic Anhydride, AlCl3 succinic_anhydride Succinic Anhydride final_product This compound intermediate->final_product Hydrazine Hydrate hydrazine Hydrazine Hydrate

A high-level overview of the two-step synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Properties of Key Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )CAS Number
FuranC₄H₄O68.07110-00-9
Succinic AnhydrideC₄H₄O₃100.07108-30-5
4-(furan-2-yl)-4-oxobutanoic acidC₈H₈O₄168.1510564-00-8[1]
Hydrazine HydrateH₆N₂O50.067803-57-8
This compoundC₈H₆N₂O₂162.158032595 (CID)[2]

Table 2: Reaction Conditions and Yields

Reaction StepReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)
1 Furan, Succinic AnhydrideAlCl₃ / Nitrobenzene0 - rt24~75
2 4-(furan-2-yl)-4-oxobutanoic acid, Hydrazine HydrateEthanolReflux4~80

Experimental Protocols

Step 1: Synthesis of 4-(furan-2-yl)-4-oxobutanoic acid

This procedure details the Friedel-Crafts acylation of furan with succinic anhydride.[3]

Materials:

  • Furan

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • 5% Hydrochloric acid

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, a solution of freshly distilled furan (0.1 mol) in nitrobenzene (50 mL) is placed.

  • The flask is cooled in an ice-salt bath to 0°C.

  • Anhydrous aluminum chloride (0.11 mol) is added portion-wise with vigorous stirring, ensuring the temperature does not exceed 5°C.

  • A solution of succinic anhydride (0.1 mol) in nitrobenzene (50 mL) is then added dropwise over a period of 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is then poured into a mixture of crushed ice and concentrated hydrochloric acid (50 mL).

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with water, then with a saturated sodium bicarbonate solution.

  • The alkaline extract is acidified with 5% hydrochloric acid to precipitate the crude 4-(furan-2-yl)-4-oxobutanoic acid.

  • The precipitate is filtered, washed with cold water, and dried.

  • Recrystallization from a mixture of ethanol and water affords the pure product.

Step 2: Synthesis of this compound

This procedure outlines the cyclocondensation of the γ-keto acid with hydrazine hydrate.[4][5]

Materials:

  • 4-(furan-2-yl)-4-oxobutanoic acid

  • Hydrazine hydrate (80% solution)

  • Ethanol

Procedure:

  • A mixture of 4-(furan-2-yl)-4-oxobutanoic acid (0.05 mol) and ethanol (100 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine hydrate (80% solution, 0.06 mol) is added to the mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

  • The mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is washed with cold water and then recrystallized from ethanol to yield pure this compound.

Characterization Data

4-(furan-2-yl)-4-oxobutanoic acid:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 124-126 °C

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 11.5 (s, 1H, -COOH), 7.62 (dd, J=1.6, 0.8 Hz, 1H, furan H5), 7.20 (dd, J=3.6, 0.8 Hz, 1H, furan H3), 6.55 (dd, J=3.6, 1.6 Hz, 1H, furan H4), 3.30 (t, J=6.4 Hz, 2H, -CH₂-CO), 2.85 (t, J=6.4 Hz, 2H, -CH₂-COOH).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 188.0, 178.5, 152.0, 146.5, 117.5, 112.5, 33.0, 28.0.

This compound:

  • Appearance: Light yellow solid.

  • Melting Point: 188-190 °C

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.10 (s, 1H, NH), 7.95 (dd, J=1.8, 0.8 Hz, 1H, furan H5), 7.25 (d, J=9.6 Hz, 1H, pyridazinone H4), 7.15 (dd, J=3.6, 0.8 Hz, 1H, furan H3), 6.95 (d, J=9.6 Hz, 1H, pyridazinone H5), 6.70 (dd, J=3.6, 1.8 Hz, 1H, furan H4).[6][7]

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 160.5, 150.0, 146.0, 145.5, 131.0, 129.5, 115.0, 112.5.[6][7]

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Synthesis of 4-(furan-2-yl)-4-oxobutanoic acid cluster_step2 Step 2: Synthesis of this compound s1_start Mix Furan and AlCl3 in Nitrobenzene at 0°C s1_add_succinic Add Succinic Anhydride Solution Dropwise s1_start->s1_add_succinic s1_react Stir at Room Temperature for 24h s1_add_succinic->s1_react s1_quench Pour into Ice/HCl s1_react->s1_quench s1_extract Separate and Extract with Dichloromethane s1_quench->s1_extract s1_wash Wash with NaHCO3 Solution s1_extract->s1_wash s1_acidify Acidify Aqueous Layer s1_wash->s1_acidify s1_filter Filter and Dry Precipitate s1_acidify->s1_filter s1_recrystallize Recrystallize from Ethanol/Water s1_filter->s1_recrystallize s1_product Pure 4-(furan-2-yl)-4-oxobutanoic acid s1_recrystallize->s1_product s2_start Mix 4-(furan-2-yl)-4-oxobutanoic acid and Hydrazine Hydrate in Ethanol s2_reflux Reflux for 4h s2_start->s2_reflux s2_concentrate Remove Solvent s2_reflux->s2_concentrate s2_wash Wash with Cold Water s2_concentrate->s2_wash s2_recrystallize Recrystallize from Ethanol s2_wash->s2_recrystallize s2_product Pure this compound s2_recrystallize->s2_product

A detailed workflow for the synthesis of this compound.

This guide provides a robust framework for the synthesis of this compound, which can be adapted and optimized for specific research and development needs. Standard laboratory safety precautions should be followed throughout all experimental procedures.

References

An In-depth Technical Guide on the Chemical Properties of 6-(furan-2-yl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-(furan-2-yl)pyridazin-3(2H)-one. This pyridazinone derivative, incorporating a furan moiety, is a subject of interest in medicinal chemistry due to the diverse pharmacological activities associated with the pyridazinone scaffold. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be predicted and inferred from its tautomer, 6-(furan-2-yl)pyridazin-3-ol, and related structures.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂PubChem CID: 8032595[1]
Molecular Weight 162.15 g/mol PubChem CID: 8032595[1]
IUPAC Name This compound
InChI Key WUTQMDHLNJSJPZ-UHFFFAOYSA-NPubChem CID: 8032595[1]
SMILES C1=COC(=C1)C2=NNC(=O)C=C2PubChem CID: 8032595[1]
Predicted XlogP 0.7PubChem CID: 8032595[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes for pyridazinone derivatives. A common and effective method involves the cyclocondensation of a γ-ketoacid or a related precursor with hydrazine hydrate.

General Synthetic Pathway

A plausible synthetic route for this compound is outlined below. This pathway is based on well-established methods for the synthesis of 6-substituted pyridazinones.

G furan Furan friedel_crafts Friedel-Crafts Acylation (AlCl3) furan->friedel_crafts succinic_anhydride Succinic Anhydride succinic_anhydride->friedel_crafts keto_acid 4-(furan-2-yl)-4-oxobutanoic acid friedel_crafts->keto_acid cyclocondensation Cyclocondensation keto_acid->cyclocondensation hydrazine Hydrazine Hydrate hydrazine->cyclocondensation target This compound cyclocondensation->target

General synthetic scheme for this compound.
Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on general procedures for the synthesis of similar pyridazinone derivatives.[2]

Step 1: Synthesis of 4-(furan-2-yl)-4-oxobutanoic acid

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add succinic anhydride portion-wise at 0-5 °C.

  • To this mixture, add furan dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(furan-2-yl)-4-oxobutanoic acid.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve 4-(furan-2-yl)-4-oxobutanoic acid in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Spectroscopic Characterization

Spectroscopic DataValues for a Furan-Containing Pyridazinone Analogue[6]
IR (KBr, cm⁻¹) 1619 (C=N)
¹H-NMR (DMSO-d₆, δ ppm) 8.10 (s, 1H, CH), 6.70–7.88 (m, 7H, Ar–H), 2.95 (s, 3H, CH₃), 1.96 (s, 2H, CH₂ pyridazine moiety)
¹³C-NMR (DMSO-d₆, δ ppm) 152.2 (C=N), 148.9, 148.1, 143.4, 140.2, 136.6, 132.0, 130.3, 127.9, 123.5, 117.2, 110.3, 49.1 (CH₃), 24.0 (CH₂)
Mass Spec. (EI-MS) m/z [M]⁺ (Calculated for C₁₆H₁₃N₅OSe)

Predicted Mass Spectrometry Data for 6-(furan-2-yl)pyridazin-3-ol [1]

Adductm/zPredicted CCS (Ų)
[M+H]⁺163.05020128.5
[M+Na]⁺185.03214138.5
[M-H]⁻161.03564132.5

Biological Activity and Signaling Pathways

The pyridazinone scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives have shown a wide range of activities including cardiovascular, anti-inflammatory, anticancer, and antimicrobial effects.[7][8] The incorporation of a furan ring can modulate these activities and introduce new pharmacological properties.

Potential Signaling Pathway Involvement

Pyridazinone derivatives are known to interact with various biological targets. For instance, some act as phosphodiesterase (PDE) inhibitors, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling. This mechanism is often associated with anti-inflammatory and cardiovascular effects.

pyridazinone This compound pde Phosphodiesterase (PDE) pyridazinone->pde Inhibition camp cAMP pde->camp Degradation pka Protein Kinase A (PKA) camp->pka Activation inflammation Inflammatory Response pka->inflammation Inhibition vasodilation Vasodilation pka->vasodilation Promotion

Potential mechanism of action via PDE inhibition.
Experimental Workflow for Biological Screening

A general workflow for the initial biological screening of this compound would involve a series of in vitro assays to determine its potential therapeutic activities.

start Synthesized Compound This compound cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC determination) start->antimicrobial anti_inflammatory Anti-inflammatory Assay (e.g., COX inhibition) start->anti_inflammatory anticancer Anticancer Screening (e.g., against various cell lines) start->anticancer hit_identification Hit Identification & Prioritization cytotoxicity->hit_identification antimicrobial->hit_identification anti_inflammatory->hit_identification anticancer->hit_identification lead_optimization Lead Optimization hit_identification->lead_optimization

General workflow for in vitro biological evaluation.

Conclusion

This compound is a promising heterocyclic compound for further investigation in drug discovery. Its synthesis is achievable through established chemical routes, and its pyridazinone core suggests a high likelihood of biological activity. The data and protocols presented in this guide, although partially based on closely related analogues due to the limited availability of specific information, provide a solid foundation for researchers to build upon. Further experimental work is necessary to fully elucidate the chemical and pharmacological profile of this specific molecule.

References

Unveiling the Core Mechanism of Action: A Technical Guide to 6-(furan-2-yl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the potential mechanisms of action for the novel compound 6-(furan-2-yl)pyridazin-3(2H)-one. While direct experimental data on this specific molecule is emerging, this paper consolidates extensive research on the broader class of pyridazin-3(2H)-one derivatives to postulate its most probable biological activities. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology and medicinal chemistry.

The pyridazinone scaffold is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a remarkable diversity of pharmacological effects.[1][2] Extensive studies on various derivatives have revealed two predominant mechanisms of action: the inhibition of cyclooxygenase (COX) enzymes and the modulation of formyl peptide receptors (FPRs). These pathways are central to the body's inflammatory and immune responses.

Postulated Mechanism 1: Inhibition of Cyclooxygenase (COX) Enzymes

A significant body of research points to the potent anti-inflammatory and analgesic properties of pyridazinone derivatives, which are often attributed to their ability to inhibit COX enzymes.[3][4] The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Many pyridazinone compounds have been shown to be selective inhibitors of COX-2, the isoform primarily associated with pathological inflammation, while sparing COX-1, which is involved in maintaining gastrointestinal and renal function. This selectivity is a highly desirable trait in the development of safer anti-inflammatory drugs.[3][5]

The proposed mechanism involves the binding of the pyridazinone molecule to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins. This targeted inhibition is believed to be the primary mode of action for the anti-inflammatory effects observed with this class of compounds.[3][4]

Quantitative Data: COX Inhibition by Pyridazinone Derivatives

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected pyridazinone derivatives, providing a comparative benchmark for the potential efficacy of this compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative 5a>1000.77>129.87[6]
Derivative 5f>1001.89>52.91[6]
Celecoxib150.04375[4]
Indomethacin0.210.420.5[6]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method for determining the COX inhibitory activity of test compounds is outlined below.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

Procedure:

  • The test compound and reference inhibitors are pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer for a specified period (e.g., 15 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated by the addition of a stopping solution (e.g., 1 M HCl).

  • The concentration of PGE2 produced is quantified using a competitive EIA kit according to the manufacturer's instructions.

  • The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the absence of the compound (control).

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Test Compound Pre_incubation Pre-incubation Test_Compound->Pre_incubation COX_Enzyme COX-1 or COX-2 Enzyme COX_Enzyme->Pre_incubation Add_Substrate Add Arachidonic Acid Pre_incubation->Add_Substrate Reaction_Termination Terminate Reaction Add_Substrate->Reaction_Termination PGE2_Quantification Quantify PGE2 (EIA) Reaction_Termination->PGE2_Quantification Data_Analysis Calculate % Inhibition & IC50 PGE2_Quantification->Data_Analysis

Experimental workflow for the in vitro COX inhibition assay.

Postulated Mechanism 2: Agonism of Formyl Peptide Receptors (FPRs)

Another well-documented mechanism of action for pyridazinone derivatives is their ability to act as agonists for formyl peptide receptors (FPRs), a class of G protein-coupled receptors primarily expressed on immune cells such as neutrophils and monocytes.[4][7] FPRs play a crucial role in the innate immune response by recognizing formylated peptides derived from bacteria and mitochondria, as well as other endogenous and exogenous ligands.

Activation of FPRs can trigger a variety of cellular responses, including chemotaxis, phagocytosis, and the production of reactive oxygen species. By acting as FPR agonists, pyridazinone derivatives can modulate the inflammatory response, and some have shown a preference for FPR2 (also known as ALX/FPR2), a receptor involved in the resolution of inflammation.[8][9] This suggests that this compound could exert its effects by fine-tuning the immune response through FPR signaling.

Quantitative Data: FPR Agonist Activity of Pyridazinone Derivatives

The following table presents the potency of selected pyridazinone derivatives as agonists for FPR1 and FPR2, measured by their ability to induce intracellular calcium mobilization.

CompoundFPR1 EC50 (nM)FPR2 EC50 (nM)Reference
Compound 2a1600120[8]
Mixed FPR/FPRL1 agonist 14h--Potent chemotactic agent (EC50 = 0.6 µM)[4]
fMLF (FPR1 agonist)--Reference Compound[9]
WKYMVM (FPR2 agonist)--Reference Compound[9]
Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol describes a common method for evaluating the agonist activity of compounds on FPRs.

Objective: To measure the half-maximal effective concentration (EC50) of a compound to induce intracellular calcium flux in cells expressing FPR1 or FPR2.

Materials:

  • Human promyelocytic leukemia (HL-60) cells stably transfected with human FPR1 or FPR2

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Test compound (e.g., this compound)

  • Reference agonists (e.g., fMLF for FPR1, WKYMVM for FPR2)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorometric imaging plate reader or flow cytometer

Procedure:

  • Transfected HL-60 cells are harvested and washed with assay buffer.

  • The cells are loaded with a fluorescent calcium indicator dye by incubation at 37°C for a specified time (e.g., 30-60 minutes).

  • After loading, the cells are washed to remove excess dye and resuspended in assay buffer.

  • The cell suspension is dispensed into a microplate.

  • A baseline fluorescence reading is taken.

  • The test compound or a reference agonist is added to the wells, and the change in fluorescence intensity is monitored over time.

  • The increase in intracellular calcium concentration is proportional to the increase in fluorescence.

  • EC50 values are determined by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound (Agonist) FPR FPR (G Protein-Coupled Receptor) Ligand->FPR Binds to G_Protein G Protein (Gα, Gβγ) FPR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Response (Chemotaxis, Phagocytosis, etc.) Ca_release->Cellular_Response PKC->Cellular_Response

Signaling pathway of Formyl Peptide Receptor (FPR) activation.

Conclusion

The existing body of scientific literature strongly suggests that this compound is likely to exert its pharmacological effects through one or both of two primary mechanisms: the inhibition of cyclooxygenase enzymes, particularly COX-2, and the agonism of formyl peptide receptors. Both pathways are intimately involved in the modulation of inflammation and immune responses. The furan-2-yl substitution at the 6-position of the pyridazinone core will likely influence the potency and selectivity of the compound for these targets. Further experimental validation is required to definitively elucidate the precise mechanism of action of this compound and to determine its therapeutic potential. This guide serves as a foundational resource for directing future research and development efforts for this promising compound.

References

An In-depth Technical Guide on the Biological Activity of 6-(furan-2-yl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone core is a privileged scaffold in medicinal chemistry, known to exhibit a wide array of biological activities. This technical guide focuses on the specific derivative, 6-(furan-2-yl)pyridazin-3(2H)-one, consolidating available data on its synthesis, biological activities, and mechanisms of action. While research on this particular molecule is emerging, this document draws upon studies of closely related analogs to provide a comprehensive overview of its potential as a therapeutic agent. The primary activities associated with the furan-substituted pyridazinone core include anticancer, anti-inflammatory, and potential cardiovascular effects. This guide presents quantitative data in structured tables, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development efforts.

Introduction

Pyridazin-3(2H)-one derivatives are a class of heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological properties. These properties include anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[1][2] The versatility of the pyridazinone ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity. The incorporation of a furan moiety at the 6-position is of particular interest, as furan derivatives themselves are known to possess a range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties.[3] This guide provides a detailed examination of the biological profile of this compound, offering a valuable resource for researchers in drug discovery and development.

Synthesis

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the reaction of a furanone precursor with hydrazine hydrate.

Synthesis from a Furanone Precursor

A prevalent method for the synthesis of 6-substituted pyridazin-3(2H)-ones involves the reaction of a corresponding 2(3H)-furanone derivative with hydrazine hydrate. This reaction proceeds through a ring-opening of the furanone lactone by hydrazine to form a hydrazide intermediate, which then undergoes intramolecular cyclization to yield the stable six-membered pyridazinone ring.[4]

A general synthetic scheme is as follows:

Synthesis_from_Furanone furanone 3-((furan-2-yl)methylene)- 5-aryl-2(3H)-furanone intermediate Hydrazide Intermediate furanone->intermediate Ring Opening hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->intermediate pyridazinone 6-(furan-2-yl)-4-arylmethyl- pyridazin-3(2H)-one intermediate->pyridazinone Intramolecular Cyclization (-H2O)

General synthesis of this compound derivatives from furanone precursors.

Biological Activities

The pyridazinone scaffold is associated with a broad spectrum of biological activities. The introduction of the furan-2-yl group at the 6-position is anticipated to modulate these activities, potentially enhancing potency and selectivity.

Anticancer Activity

Pyridazinone derivatives have demonstrated significant potential as anticancer agents, with some analogs inducing apoptosis and inhibiting tumor growth.[5][6] Studies on 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones, which include the furan-2-yl derivative, have shown promising results in anticancer screenings conducted by the National Cancer Institute (NCI).[7] The cytotoxic effects of pyridazinones are often attributed to the induction of apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases.[5][8]

Table 1: Summary of Anticancer Activity Data for Pyridazinone Derivatives

Compound/DerivativeCell Line(s)Activity MetricValueReference(s)
6-(furan-2-yl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-oneVarious human cancer cell linesGI₅₀Data not specified in abstract[7]
4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1)HL-60 (Leukemia)CC₅₀0.39 µM[5]
4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1)A-549 (Lung)CC₅₀~1.3 µM[5]
4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1)MDA-MB-231 (Breast)CC₅₀~1.5 µM[5]

Note: Specific quantitative data for this compound is limited in the public domain. The data presented for Pyr-1 is to illustrate the potential potency of the pyridazinone scaffold.

Anti-inflammatory and Analgesic Activity

Inflammation is a key pathological feature of many chronic diseases. Pyridazinone derivatives have been extensively investigated for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase-2 (COX-2).[9][10] This selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[11] Furthermore, some pyridazinone derivatives exhibit analgesic properties, likely linked to their anti-inflammatory mechanism of action.[11] Studies on structurally related furfurylidene pyridazinone derivatives have demonstrated both analgesic and anti-inflammatory activities.

Table 2: Summary of Anti-inflammatory Activity Data for Pyridazinone Derivatives

Compound/DerivativeAssayActivity MetricValueReference(s)
6-(aryl)-4-(furfurylidene)pyridazin-(2H)-3-one derivativesCarrageenan-induced paw edema% InhibitionNot specified
Pyridazinone derivative 5aCOX-2 InhibitionIC₅₀0.77 µM[12]
Pyridazinone derivative 5fCOX-2 InhibitionIC₅₀1.89 µM[12]
Pyridazinone derivative 4baPDE4B InhibitionIC₅₀251 nM[13]
Cardiovascular Activity

Several pyridazinone derivatives have been reported to possess cardiovascular effects, particularly as vasodilators.[14][15] The mechanism of this vasodilation can vary, with some compounds acting as phosphodiesterase (PDE) inhibitors.[16] Inhibition of PDE3, in particular, leads to an increase in cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells, resulting in relaxation and vasodilation.[3] The presence of a furoylpiperazinyl moiety in some pyridazinone derivatives has been linked to affinity for adrenoceptors, suggesting another potential mechanism for cardiovascular effects.

Table 3: Summary of Cardiovascular Activity Data for Pyridazinone Derivatives

Compound/DerivativeAssayActivity MetricValueReference(s)
6-phenylpyridazin-3(2H)-one derivative 5Rat thoracic aortic ringsEC₅₀0.339 µM[14]
6-phenylpyridazin-3(2H)-one derivative 4Rat thoracic aortic ringsEC₅₀1.225 µM[14]
6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone derivative 9Vasodilatory actionIC₅₀0.051 µM[9]
Antimicrobial Activity

Table 4: Summary of Antimicrobial Activity Data for Pyridazinone Derivatives

Compound/DerivativeOrganism(s)Activity MetricValueReference(s)
Pyridazinone derivative IIIaE. coli, S. pyogenesZone of InhibitionNot specified[17]
Pyridazinone derivative IIIdFungiZone of InhibitionNot specified[17]
Pyridazinone-based diarylurea 10hStaphylococcus aureusMIC16 µg/mL[18]
Pyridazinone-based diarylurea 8gCandida albicansMIC16 µg/mL[18]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of pyridazinone derivatives are a result of their interaction with various molecular targets and modulation of key signaling pathways.

Induction of Apoptosis in Cancer Cells

A primary mechanism for the anticancer activity of many pyridazinone compounds is the induction of apoptosis. This programmed cell death can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspase enzymes.

Apoptosis_Pathway pyridazinone This compound ros Increased ROS pyridazinone->ros bax_bcl2 Increased Bax/Bcl-2 ratio pyridazinone->bax_bcl2 mitochondria Mitochondrial Dysfunction ros->mitochondria bax_bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed intrinsic apoptosis pathway induced by pyridazinone derivatives.
Inhibition of Inflammatory Pathways

The anti-inflammatory effects of pyridazinone derivatives are often mediated by the inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory cytokine production.[1][19] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation.

NFkB_Pathway cluster_0 Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb nfkb_active Active NF-κB nfkb->nfkb_active releases nucleus Nucleus nfkb_active->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines gene transcription pyridazinone This compound pyridazinone->ikk inhibits

Inhibition of the NF-κB signaling pathway by pyridazinone derivatives.

Experimental Protocols

This section provides an overview of common experimental protocols used to evaluate the biological activities of pyridazinone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

MTT_Assay_Workflow start Seed cancer cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of This compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read calculate Calculate IC50 value read->calculate

Workflow for the MTT cytotoxicity assay.
In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[11]

COX_Inhibition_Assay start Prepare reaction mixture (Buffer, Hematin, Cofactor) add_enzyme Add purified COX-1 or COX-2 enzyme start->add_enzyme add_compound Add test compound (e.g., this compound) add_enzyme->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate add_substrate Add Arachidonic Acid to initiate reaction pre_incubate->add_substrate monitor Monitor product formation (e.g., PGG2) add_substrate->monitor calculate Calculate % inhibition and IC50 value monitor->calculate

Workflow for the in vitro COX inhibition assay.
In Vitro PDE4 Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphodiesterase 4 enzyme.[13]

PDE4_Inhibition_Assay start Prepare serial dilutions of test compound add_reagents Add PDE4 enzyme and test compound to plate start->add_reagents pre_incubate Pre-incubate at room temperature add_reagents->pre_incubate add_substrate Add cAMP substrate to initiate reaction pre_incubate->add_substrate incubate Incubate reaction mixture add_substrate->incubate stop_reaction Stop reaction incubate->stop_reaction measure Measure remaining cAMP or product formed stop_reaction->measure calculate Calculate % inhibition and IC50 value measure->calculate

Workflow for the in vitro PDE4 inhibition assay.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. The available data, largely extrapolated from closely related analogs, suggests promising anticancer, anti-inflammatory, and cardiovascular activities. The furan moiety is a key structural feature that likely influences the compound's biological profile.

Future research should focus on the specific synthesis and biological evaluation of this compound to generate robust, quantitative data for its various activities. Elucidation of its precise mechanisms of action and identification of its molecular targets will be crucial for its development as a potential therapeutic agent. Structure-activity relationship (SAR) studies, exploring modifications of both the furan and pyridazinone rings, will be instrumental in optimizing its potency, selectivity, and pharmacokinetic properties. This in-depth guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

An In-depth Technical Guide to the Synthesis of 6-(furan-2-yl)pyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-(furan-2-yl)pyridazin-3(2H)-one derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The pyridazinone scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including anticancer and cardiovascular effects.[1][2][3] This document details the synthetic pathways, experimental protocols, and relevant biological context for researchers engaged in the development of novel therapeutics based on this core structure.

Core Synthesis Strategy

The primary synthetic route to this compound and its derivatives involves a two-step process. The first step is the synthesis of the key intermediate, 4-(furan-2-yl)-4-oxobutanoic acid, via a Friedel-Crafts acylation reaction. This is followed by a cyclocondensation reaction with hydrazine hydrate or its derivatives to form the pyridazinone ring.

Synthesis_Pathway Furan Furan Ketoacid 4-(furan-2-yl)-4-oxobutanoic acid Furan->Ketoacid Friedel-Crafts Acylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Ketoacid AlCl3 AlCl₃ (Lewis Acid) AlCl3->Ketoacid Pyridazinone This compound Ketoacid->Pyridazinone Cyclocondensation Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Pyridazinone

Caption: General synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-(furan-2-yl)-4-oxobutanoic acid

This protocol outlines the Friedel-Crafts acylation of furan with succinic anhydride to yield the ketoacid intermediate.[4]

Materials:

  • Furan

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry, thiophene-free benzene (or other suitable inert solvent)

  • Hydrochloric acid (HCl)

  • Crushed ice

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, combine succinic anhydride and a dry, inert solvent like benzene.

  • Begin stirring the mixture and carefully add powdered anhydrous aluminum chloride in portions. An exothermic reaction with the evolution of hydrogen chloride gas may occur.

  • To this suspension, add furan dropwise from the dropping funnel while maintaining the reaction temperature.

  • After the addition is complete, heat the mixture to reflux for a specified time (typically 30 minutes to a few hours) with continuous stirring to ensure the completion of the reaction.

  • Cool the reaction flask in an ice-water bath.

  • Quench the reaction by slowly adding a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The product, β-(2-furoyl)propionic acid, will precipitate as a solid.

  • Collect the solid product by filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

Protocol 2: Synthesis of this compound

This protocol describes the cyclocondensation of the ketoacid intermediate with hydrazine hydrate to form the pyridazinone ring.

Materials:

  • 4-(furan-2-yl)-4-oxobutanoic acid

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol (or other suitable solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Dissolve 4-(furan-2-yl)-4-oxobutanoic acid in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution. An equimolar amount or a slight excess can be used.

  • Heat the reaction mixture to reflux for several hours (typically 2-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product, this compound, will often precipitate from the solution upon cooling.

  • Collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation: Biological Activities of Related Pyridazinone Derivatives

While specific quantitative biological data for this compound derivatives are not extensively reported in the available literature, the broader class of 6-aryl-pyridazin-3(2H)-ones has been widely studied for its anticancer and cardiovascular activities. The following tables summarize representative data for structurally related compounds to provide a basis for the potential therapeutic applications of the 6-(furan-2-yl) series.

Table 1: Anticancer Activity of 6-Aryl-pyridazin-3(2H)-one Derivatives

Compound ID6-Aryl SubstituentCancer Cell LineActivity Metric (GI₅₀/IC₅₀)Reference
2h Not Specified ArylLeukemia (SR)< 0.1 µM (GI₅₀)[5]
2h Not Specified ArylNon-Small Cell Lung (NCI-H522)< 0.1 µM (GI₅₀)[5]
2h Not Specified ArylColon (HCT-116)< 1.0 µM (GI₅₀)[5]
DCPYR DichlorophenylMurine Colon Adenocarcinoma (MAC16)7 ± 0.6 µM (IC₅₀)[6]
Compound 43 Quinoline moietyPancreatic Cancer (panc-1)2.9 µM (IC₅₀)[1]
Compound 43 Quinoline moietyPancreatic Cancer (paca-2)2.2 µM (IC₅₀)[1]

Table 2: Cardiovascular (Vasodilator) Activity of Pyridazin-3(2H)-one Derivatives

Compound IDStructure DescriptionActivity Metric (EC₅₀/IC₅₀)Reference
Compound 9 6-(4-carboxymethyloxyphenyl)-4,5-dihydropyridazinone amide derivative0.051 µM (IC₅₀)[1]
Compound 16 6-phenylpyridazin-3(2H)-one based acid0.339 µM (EC₅₀)[1]
Compound 17 Ester analog of Compound 161.225 µM (EC₅₀)[1]
Compound 18 4-methoxyphenyl hydrazide derivative of Compound 161.204 µM (EC₅₀)[1]

Potential Signaling Pathways and Mechanism of Action

Many pyridazinone derivatives exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.[7][8] For instance, certain pyridazinone derivatives have been identified as potent inhibitors of c-Met and FER tyrosine kinases.[7][8][9] The inhibition of these kinases can disrupt downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, ultimately leading to apoptosis and the suppression of tumor growth.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., c-Met, FER) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Pyridazinone This compound Derivative Pyridazinone->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: A generalized signaling pathway potentially targeted by pyridazinone kinase inhibitors.

In the context of cardiovascular diseases, pyridazinone derivatives have been shown to act as vasodilators.[1] Some mechanisms of action include the inhibition of phosphodiesterase III (PDE-III), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[2] Others may act as calcium sensitizers or antagonists of the renin-angiotensin-aldosterone system.[1][2]

Conclusion

The synthesis of this compound derivatives is a promising avenue for the discovery of new therapeutic agents. The synthetic route is well-established and adaptable for the creation of diverse chemical libraries. While the biological activities of the 6-(furan-2-yl) series require further investigation, the extensive research on related pyridazinone analogs strongly suggests their potential as anticancer and cardiovascular drugs. This guide provides a solid foundation for researchers to explore the synthesis and therapeutic applications of this important class of heterocyclic compounds.

References

Spectroscopic Analysis of 6-(Furan-2-yl)pyridazin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound 6-(furan-2-yl)pyridazin-3(2H)-one. This molecule, featuring a pyridazinone core linked to a furan moiety, holds potential interest in medicinal chemistry due to the diverse biological activities associated with both structural motifs. This document details the expected spectroscopic characteristics based on analyses of closely related compounds and outlines the standard experimental protocols for obtaining such data.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic structure amenable to a variety of spectroscopic techniques. The key to its characterization lies in identifying the distinct signals from both the furan and pyridazinone rings and the electronic interactions between them. The primary methods for elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the protons on both the pyridazinone and furan rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the aromaticity of the heterocyclic systems.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4 (Pyridazinone)~7.0 - 7.2d~9.0 - 10.0
H-5 (Pyridazinone)~7.8 - 8.0d~9.0 - 10.0
H-3' (Furan)~6.5 - 6.7ddJ = 3.5, 0.8
H-4' (Furan)~7.2 - 7.4ddJ = 3.5, 1.8
H-5' (Furan)~7.6 - 7.8ddJ = 1.8, 0.8
N-H (Pyridazinone)~12.0 - 13.0br s-

Note: Predicted values are based on data from similar pyridazinone and furan-containing compounds. Actual experimental values may vary based on solvent and other experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the pyridazinone ring is expected to have the most downfield chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (Pyridazinone)~160 - 165
C-4 (Pyridazinone)~130 - 135
C-5 (Pyridazinone)~125 - 130
C-6 (Pyridazinone)~145 - 150
C-2' (Furan)~150 - 155
C-3' (Furan)~110 - 115
C-4' (Furan)~115 - 120
C-5' (Furan)~140 - 145

Note: Predicted values are based on data from similar pyridazinone and furan-containing compounds.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity and structural information, DEPT-135 and DEPT-90 experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[1][2]

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will be dominated by the characteristic stretching vibration of the carbonyl group in the pyridazinone ring.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3300Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Amide)1650 - 1690Strong
C=N Stretch1600 - 1640Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-O-C Stretch (Furan)1000 - 1300Strong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺163.0502
[M+Na]⁺185.0321
[M-H]⁻161.0356

Note: The molecular formula is C₈H₆N₂O₂, with a monoisotopic mass of 162.0429 Da.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

Table 5: Predicted UV-Vis Absorption Data for this compound

SolventPredicted λmax (nm)
Ethanol~250 - 280 and ~320 - 350

Note: The presence of two conjugated aromatic rings is expected to result in multiple absorption bands. The exact λmax and molar absorptivity will be solvent-dependent.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200 - 800 nm, using the pure solvent as a blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process, often starting from furan-2-carboxylic acid or a related derivative. A generalized workflow is depicted below.

G A Furan-2-carboxylic acid derivative B Intermediate (e.g., keto-acid) A->B Acylation/Condensation C Cyclization with Hydrazine B->C D This compound C->D E Purification (e.g., Recrystallization, Chromatography) D->E F Spectroscopic Characterization E->F G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation Purified_Compound Purified this compound MS Mass Spectrometry (MS) Purified_Compound->MS IR Infrared (IR) Spectroscopy Purified_Compound->IR NMR NMR Spectroscopy (1H, 13C, 2D) Purified_Compound->NMR UV_Vis UV-Vis Spectroscopy Purified_Compound->UV_Vis Structure_Confirmation Structure Confirmation and Purity Assessment MS->Structure_Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation UV_Vis->Structure_Confirmation

References

Unveiling the Structural Nuances of 6-(furan-2-yl)pyridazin-3(2H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the crystal structure of 6-(furan-2-yl)pyridazin-3(2H)-one, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While a definitive crystal structure for this specific molecule is not publicly available, this document provides a comprehensive overview based on closely related pyridazinone analogues, offering valuable insights into its synthesis, structural characteristics, and potential biological significance.

The pyridazinone core is a recognized pharmacophore, with derivatives exhibiting a wide array of biological activities. Understanding the three-dimensional arrangement of atoms within this compound is crucial for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutic agents.

Synthetic Pathways to Pyridazinones

The synthesis of 6-substituted pyridazin-3(2H)-ones typically involves the cyclocondensation of a β-keto acid or a related precursor with a hydrazine derivative. For 6-aryl or 6-heteroaryl pyridazinones, a common strategy is the reaction of an appropriate acetophenone derivative with glyoxylic acid and hydrazine hydrate.[1] Another versatile method involves the Suzuki coupling of a chloropyridazine-containing resin with various arylboronic acids, which allows for the generation of a library of 6-arylpyridazin-3(2H)-ones with high purity.[2]

A general synthetic workflow for obtaining a 6-arylpyridazin-3(2H)-one, which can be adapted for the furan analogue, is outlined below.

Synthesis_Workflow General Synthesis Workflow for 6-Arylpyridazin-3(2H)-ones cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Purification & Crystallization Aryl_Acetophenone Aryl Acetophenone Derivative Cyclocondensation One-pot Cyclocondensation Aryl_Acetophenone->Cyclocondensation Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Cyclocondensation Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Cyclocondensation Crude_Product Crude 6-Aryl-4,5-dihydropyridazin-3(2H)-one Cyclocondensation->Crude_Product Dehydrogenation Dehydrogenation (if necessary) Crude_Product->Dehydrogenation Purification Column Chromatography Dehydrogenation->Purification Crystallization Slow Evaporation Purification->Crystallization Final_Product Crystalline 6-Arylpyridazin-3(2H)-one Crystallization->Final_Product

Caption: General Synthesis Workflow for 6-Arylpyridazin-3(2H)-ones.

Crystallographic Analysis of a Representative Analogue

In the absence of a determined crystal structure for this compound, we present the crystallographic data for a closely related compound, 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one , as a reference.[3] This analogue provides a valuable model for understanding the key structural features of the pyridazinone ring and the influence of the substituent at the 6-position.

Crystal Data and Structure Refinement

The crystal structure of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.

ParameterValue[3]
Empirical FormulaC₁₈H₁₆N₂O
Formula Weight276.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345(3)
b (Å)5.890(1)
c (Å)20.123(5)
β (°)101.23(1)
Volume (ų)1432.1(6)
Z4
Density (calculated) (Mg/m³)1.281
Absorption coefficient (mm⁻¹)0.081
F(000)584
Crystal size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.21 to 28.33
Final R indices [I>2sigma(I)]R₁ = 0.0542, wR₂ = 0.1428
R indices (all data)R₁ = 0.0815, wR₂ = 0.1623
Molecular Structure and Conformation

In the crystal structure of the analogue, the pyridazinone ring is not planar, and the phenyl and toluene rings are twisted with respect to the pyridazinone core.[3] The dihedral angle between the benzene and pyridazine rings is 11.47 (2)°, while the toluene ring is nearly perpendicular to the pyridazine ring, with a dihedral angle of 89.624 (1)°.[3] The molecules form inversion dimers in the crystal lattice through N—H⋯O hydrogen bonds.[3] It is anticipated that this compound would also exhibit a non-planar conformation, with the furan ring twisted relative to the pyridazinone ring. The presence of the nitrogen and oxygen atoms in the pyridazinone ring allows for the formation of hydrogen bonds, which will play a crucial role in the crystal packing.

The logical relationship of key structural features is depicted below.

Structural_Relationships Key Structural Features and Interactions Pyridazinone_Core Pyridazinone Ring Hydrogen_Bonding N-H···O Hydrogen Bonds Pyridazinone_Core->Hydrogen_Bonding Molecular_Conformation Molecular Conformation (Non-planar) Pyridazinone_Core->Molecular_Conformation Furan_Substituent 6-(Furan-2-yl) Substituent Furan_Substituent->Molecular_Conformation Crystal_Packing Crystal Packing Hydrogen_Bonding->Crystal_Packing Molecular_Conformation->Crystal_Packing XRD_Workflow Single-Crystal X-ray Diffraction Workflow Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

References

The Pyridazinone Core: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive review of pyridazinone compounds, focusing on their synthesis, biological activities, and therapeutic potential. It is designed to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.

Cardiovascular Activity: Targeting Phosphodiesterases and Beyond

Pyridazinone derivatives have a rich history in the development of cardiovascular agents, primarily as inhibitors of phosphodiesterases (PDEs), particularly PDE3.[1] Inhibition of PDE3 in cardiac and vascular smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in positive inotropic and vasodilatory effects.[1] This dual action makes them attractive candidates for the treatment of heart failure.[1]

A number of pyridazinone-based compounds have been investigated for their cardiotonic and vasodilatory properties. For instance, some pyridazinone derivatives have shown potent positive inotropic and vasodilator actions.[2] The development of these compounds has been guided by extensive structure-activity relationship (SAR) studies, which have elucidated the key structural features required for potent and selective PDE3 inhibition.[3]

Signaling Pathway of Pyridazinone-based PDE3 Inhibitors

PDE3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP PDE3 PDE3 cAMP->PDE3 PKA PKA cAMP->PKA Activation AMP AMP PDE3->AMP Hydrolysis Ca_channels Ca²⁺ Channels PKA->Ca_channels Phosphorylation Myofilaments Myofilaments PKA->Myofilaments Phosphorylation Ca_channels->Myofilaments Ca²⁺ influx (Inotropy) Pyridazinone Pyridazinone Inhibitor Pyridazinone->PDE3 Inhibition

Caption: Pyridazinone-mediated PDE3 inhibition enhances cardiac contractility.

Quantitative Data on Cardiovascular Activity
Compound IDTargetIC50 (µM)ActivityReference
Compound 22PDE-III10Potent inotropic vasodilator[4]
Compound 23aPDE50.14Potent and selective inhibition[4]
Compound 26-0.08Vasorelaxant action[4]
Compound 27PDE50.034Potent and selective inhibition[4]
Compound 20ACE5.78 µg/mlPromising ACE inhibitory activity[4]
Experimental Protocols

Phosphodiesterase 3A (PDE3A) Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of pyridazinone compounds against the PDE3A enzyme.

  • Reagents and Materials:

    • Recombinant human PDE3A enzyme

    • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

    • PDE assay buffer

    • Binding agent that selectively binds to the linear AMP product

    • Test pyridazinone compounds dissolved in DMSO

    • Positive control inhibitor (e.g., cilostamide)

    • 96-well microplate

    • Fluorescence polarization plate reader

  • Assay Procedure:

    • Prepare serial dilutions of the test pyridazinone compounds and the positive control in PDE assay buffer.

    • Add a fixed amount of the PDE3A enzyme to each well of the microplate, except for the negative control wells.

    • Add the diluted test compounds, positive control, or vehicle (DMSO) to the respective wells.

    • Initiate the enzymatic reaction by adding the fluorescently labeled cAMP substrate to all wells.

    • Incubate the plate at 37°C for a predetermined time to allow for substrate hydrolysis.

    • Stop the reaction and add the binding agent to all wells. The binding agent will bind to the hydrolyzed AMP-FAM, causing an increase in fluorescence polarization.

    • Read the fluorescence polarization on a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][5]

Anticancer Activity: A Multi-Targeted Approach

The pyridazinone scaffold is a prominent feature in a number of approved and investigational anticancer drugs.[4] These compounds exert their antitumor effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[6] Several pyridazinone derivatives have been developed as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that promote endothelial cell proliferation and migration.[6][7]

Signaling Pathway of Pyridazinone-based VEGFR-2 Inhibitors

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization ADP ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Autophosphorylation Pyridazinone Pyridazinone Inhibitor Pyridazinone->VEGFR2 Inhibition ATP ATP ATP->VEGFR2 Angiogenesis Angiogenesis Downstream->Angiogenesis Promotion

Caption: Pyridazinone inhibitors block VEGFR-2 signaling to inhibit angiogenesis.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Several pyridazinone-containing drugs, such as Olaparib and Talazoparib, are potent inhibitors of PARP enzymes.[4] PARP inhibitors have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair pathways, particularly those with BRCA1/2 mutations.[4]

Quantitative Data on Anticancer Activity
Compound IDTarget/Cell LineIC50/GI50ActivityReference
Olaparib (29)PARP0.015 µMOvarian cancer treatment[4]
Fluzoparib (30)PARP1.46 nmol/lBreast, ovarian, gastric cancer treatment[4]
Talazoparib (32)PARP0.0002 µMBreast and prostate cancer treatment[4]
E-7016 (33)-0.04 µMSelective to melanoma[4]
Compound 43Panc-1 (pancreatic)2.9 µMCytotoxic[4]
Compound 43Paca-2 (pancreatic)2.2 µMCytotoxic[4]
Compound 17aVEGFR-2-Best inhibitory activity in series[6][7]
Compound 10lA549/ATCC1.66–100 µMAnticancer activity[6][7]
Experimental Protocols

VEGFR-2 Kinase Assay

This protocol describes an in vitro assay to measure the inhibitory effect of pyridazinone compounds on VEGFR-2 kinase activity.[4]

  • Reagents and Materials:

    • Recombinant human VEGFR-2 (GST-tagged)

    • 5x Kinase Buffer

    • ATP solution

    • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

    • Test pyridazinone compounds dissolved in DMSO

    • Kinase-Glo® Luminescence-based detection reagent

    • White 96-well microplate

    • Luminometer

  • Assay Procedure:

    • Prepare a master mixture containing the kinase buffer, ATP, and substrate.

    • Add the master mixture to all wells of the microplate.

    • Add the diluted test compounds to the "Test Wells" and vehicle (DMSO) to the "Positive Control" wells.

    • Add kinase buffer without enzyme to the "Blank" wells.

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.

    • Incubate the plate at 30°C for 45 minutes.

    • After incubation, add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Read the luminescence using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.[4]

NCI-60 Human Tumor Cell Line Screen

This is a standardized screen to evaluate the anticancer activity of compounds against a panel of 60 human cancer cell lines.[8]

  • Cell Culture and Plating:

    • The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

    • Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

    • Plates are incubated for 24 hours prior to drug addition.

  • Drug Addition and Incubation:

    • Test compounds are solubilized in DMSO.

    • Compounds are initially tested at a single high concentration (e.g., 10⁻⁵ M).

    • If significant growth inhibition is observed, the compound is then tested at five different concentrations.

    • After drug addition, the plates are incubated for an additional 48 hours.

  • Endpoint Measurement:

    • After the incubation period, the cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with sulforhodamine B (SRB), a protein-binding dye.

    • The excess dye is washed away, and the protein-bound dye is solubilized.

    • The absorbance is read on an automated plate reader.

  • Data Analysis:

    • The absorbance data is used to calculate the percentage of cell growth.

    • Three dose-response parameters are calculated: GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).[8]

Anti-inflammatory and Analgesic Properties

Pyridazinone derivatives have been extensively investigated for their anti-inflammatory and analgesic activities.[9][10] Some of these compounds have shown potent activity with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9] The mechanisms underlying these effects include the inhibition of cyclooxygenase (COX) enzymes, phosphodiesterases (specifically PDE4), and other inflammatory mediators.[10][11]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.[9]

  • Animals:

    • Male Wistar rats (or other suitable strain) are used.

  • Procedure:

    • The animals are fasted overnight before the experiment.

    • The test pyridazinone compounds, a reference drug (e.g., indomethacin), or vehicle are administered orally or intraperitoneally.

    • After a specific pre-treatment time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.

    • The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.[9]

Antimicrobial Activity

In the face of growing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is a critical area of research. Pyridazinone derivatives have demonstrated promising activity against a range of pathogenic microorganisms.[6][8]

Quantitative Data on Antimicrobial Activity
Compound IDOrganismMIC (µg/mL)ActivityReference
Compound 10hStaphylococcus aureus16Potent antibacterial activity[6][7]
Compound 8gCandida albicans16Significant antifungal activity[6][7]
Experimental Protocols

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This is a widely used method to assess the antimicrobial activity of compounds.[12]

  • Materials:

    • Mueller-Hinton agar plates

    • Sterile filter paper disks

    • Test pyridazinone compounds

    • Standard antibiotic disks (positive control)

    • Bacterial or fungal cultures

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism.

    • Uniformly swab the inoculum onto the surface of the Mueller-Hinton agar plate.

    • Impregnate sterile filter paper disks with a known concentration of the test pyridazinone compound.

    • Aseptically place the impregnated disks and standard antibiotic disks onto the inoculated agar surface.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).

    • The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.[12]

Neuroprotective Effects: MAO-B Inhibition

Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, particularly dopamine.[13] Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[13] Novel pyridazinone derivatives have been identified as potent and selective inhibitors of MAO-B.[13]

Mechanism of Action of Pyridazinone-based MAO-B Inhibitors

MAOB_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Dopamine_pre Dopamine MAOB MAO-B Dopamine_pre->MAOB Dopamine_synapse Dopamine Dopamine_pre->Dopamine_synapse Release Metabolites Inactive Metabolites MAOB->Metabolites Metabolism Pyridazinone Pyridazinone Inhibitor Pyridazinone->MAOB Inhibition

Caption: Pyridazinone-mediated MAO-B inhibition increases synaptic dopamine levels.

Experimental Protocols

In Vitro MAO-B Inhibition Assay

This fluorometric assay measures the ability of pyridazinone compounds to inhibit the activity of MAO-B.[13]

  • Reagents and Materials:

    • Recombinant human MAO-B enzyme

    • MAO-B assay buffer

    • MAO-B substrate (e.g., kynuramine)

    • Developer solution

    • Fluorescent probe (e.g., OxiRed™)

    • Test pyridazinone compounds

    • Positive control inhibitor (e.g., selegiline)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Assay Procedure:

    • Add the MAO-B enzyme to the wells of the microplate.

    • Add the test compounds, positive control, or vehicle to the respective wells and incubate to allow for inhibitor-enzyme interaction.

    • Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe.

    • Add the substrate solution to all wells to initiate the reaction.

    • Measure the fluorescence kinetically at an appropriate excitation and emission wavelength (e.g., Ex/Em = 535/587 nm). The fluorescence signal is proportional to the amount of hydrogen peroxide produced, which is a byproduct of the MAO-B reaction.

    • Calculate the rate of reaction and the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]

Synthesis of Pyridazinone Compounds

A variety of synthetic methods have been developed for the preparation of the pyridazinone core and its derivatives. A common and versatile approach involves the condensation of γ-ketoacids with hydrazine derivatives.[8]

General Synthetic Workflow

Pyridazinone_Synthesis Start γ-Ketoacid Reaction1 Condensation/ Cyclization Start->Reaction1 Hydrazine Hydrazine Derivative Hydrazine->Reaction1 Pyridazinone_core Pyridazinone Core Reaction1->Pyridazinone_core Reaction2 Functionalization Pyridazinone_core->Reaction2 Reagents Various Reagents Reagents->Reaction2 Derivatives Pyridazinone Derivatives Reaction2->Derivatives

Caption: General synthetic route to pyridazinone derivatives.

Experimental Protocol for the Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one

This protocol describes a typical synthesis of a dihydropyridazinone derivative.

  • Step I: Synthesis of β-benzoylpropionic acid

    • In a reaction vessel equipped with a stirrer, add anhydrous aluminum chloride to a solvent such as carbon disulfide or nitrobenzene.

    • Slowly add a mixture of benzene and succinic anhydride while maintaining the temperature below 5°C.

    • After the addition is complete, stir the reaction mixture at room temperature for several hours.

    • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

    • Isolate the precipitated β-benzoylpropionic acid by filtration, wash with water, and recrystallize from a suitable solvent.

  • Step II: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one

    • Reflux a mixture of β-benzoylpropionic acid and hydrazine hydrate in a solvent such as ethanol for several hours.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain pure 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.[8]

Conclusion

The pyridazinone scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities exhibited by its derivatives, coupled with their synthetic tractability, make them attractive candidates for the development of new drugs targeting a wide range of diseases. This technical guide has provided a comprehensive overview of the current state of pyridazinone research, highlighting key biological activities, mechanisms of action, quantitative data, and detailed experimental protocols. It is anticipated that further exploration of this versatile heterocyclic system will lead to the discovery of novel and improved therapeutic agents.

References

tautomerism in pyridazin-3(2H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Tautomerism in Pyridazin-3(2H)-one Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazin-3(2H)-one and its derivatives represent a crucial class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1] The biological efficacy of these molecules is often intrinsically linked to their tautomeric forms, which can significantly influence properties such as receptor binding affinity, solubility, and metabolic stability. This technical guide provides a comprehensive overview of the principal tautomeric equilibria in pyridazin-3(2H)-one derivatives, including lactam-lactim, thione-thiol, and amino-imino forms. It delves into the key factors that govern these equilibria, such as solvent, substituents, and concentration. Furthermore, this document outlines detailed experimental and computational protocols for the qualitative and quantitative analysis of these tautomers, presenting key data in structured tables and visualizing complex relationships with logical diagrams to aid researchers in the field of drug discovery and development.

Introduction

The pyridazin-3(2H)-one scaffold is a prominent feature in many bioactive agents, demonstrating a remarkable range of pharmacological effects including cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[2][3] Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in the study of these heterocycles.[1] The phenomenon typically involves the migration of a proton, accompanied by a shift in the position of a double bond.[1] For pyridazin-3(2H)-one derivatives, the predominant tautomeric form can dictate the molecule's three-dimensional shape, hydrogen bonding capabilities, and electronic distribution. Understanding and controlling this equilibrium is therefore a critical aspect of rational drug design, as different tautomers can exhibit vastly different biological activities and pharmacokinetic profiles.[4]

Principal Tautomeric Equilibria in Pyridazin-3(2H)-one Derivatives

Pyridazin-3(2H)-one derivatives can exhibit several types of tautomerism depending on their substitution pattern. The three primary forms are lactam-lactim, thione-thiol, and amino-imino tautomerism. For the parent pyridazin-3(2H)-one, the keto (lactam) form is generally more common and stable than the enol (lactim) form.[3][5]

Tautomeric_Forms cluster_0 Lactam-Lactim (Keto-Enol) cluster_1 Thione-Thiol cluster_2 Amino-Imino Lactam Pyridazin-3(2H)-one (Lactam/Keto Form) Lactim Pyridazin-3-ol (Lactim/Enol Form) Lactam->Lactim Thione Pyridazin-3(2H)-thione (Thione Form) Thiol Pyridazine-3-thiol (Thiol Form) Thione->Thiol Amino Amino-pyridazinone (Amino Form) Imino Imino-pyridazinone (Imino Form) Amino->Imino

Caption: Principal tautomeric equilibria in pyridazin-3(2H)-one derivatives.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and is highly sensitive to a variety of internal and external factors.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a critical role in determining the predominant tautomeric form.[6][7]

  • Polar Protic Solvents: These solvents can stabilize both tautomers through hydrogen bonding and can significantly lower the activation energy for proton transfer.[8][9]

  • Polar Aprotic Solvents: In solvents like DMSO, the equilibrium may shift compared to non-polar environments.[7]

  • Non-Polar Solvents: In dilute solutions of non-polar solvents, forms with weaker intermolecular interactions, such as the thiol form in mercapto-derivatives, may be favored.[10]

Substituent Effects

The electronic nature of substituents on the pyridazinone ring can alter the relative stabilities of the tautomers.[11]

  • Electron-Donating Groups: These groups can increase the electron density in the ring, potentially stabilizing the lactim (hydroxyl) form. For instance, a pyrrolyl substituent has been shown to shift the equilibrium towards the hydroxyl structure compared to the unsubstituted parent system.[12]

  • Electron-Withdrawing Groups: These groups generally favor the lactam (keto) form.

Concentration and Intermolecular Proton Transfer

Theoretical studies have shown that the mechanism of proton transfer is crucial. While a direct intramolecular hydrogen transfer has a very high activation energy, a dimer-assisted double hydrogen transfer is significantly more favorable.[8][9] This implies that at higher concentrations, where self-association is more likely, the rate of interconversion between tautomers can increase.

Dimer_Assisted_Transfer Dimer-Assisted Double Hydrogen Transfer dimer Pyridazinone Dimer (Self-Associated) ts Transition State (TS1122) dimer->ts Low Activation Energy (14.66 kcal/mol) product Tautomerized Dimer ts->product

Caption: Mechanism of dimer-assisted proton transfer with lower activation energy.[8]

Quantitative Analysis of Tautomerism

Quantifying the tautomeric equilibrium is essential for understanding structure-activity relationships. This is often expressed as an equilibrium constant (K_T) or as the relative energies of the tautomers.

Table 1: Calculated Activation and Reaction Energies for Pyridazin-3(2H)-one Tautomerization Calculations performed using Density Functional Theory (DFT) at the B3LYP/6-311++G* level.*

ProcessActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Reference
Direct Intramolecular H-Transfer (Monomer)42.641.15[8][9]
Dimer-Assisted Double H-Transfer14.662.30 (for dimer)[8][9]

Table 2: Influence of Substituents and Heteroatoms on Tautomeric Stability

SystemFavored TautomerEnergy Difference (kcal/mol)MethodReference
6-(2-pyrrolyl)pyridazin-3-oneOxo (Lactam)Not specified, but equilibrium shifted vs. parentSpectroscopic[12]
Moxonidine (Imino-imidazolidine system)Imino5.74 (Amino is less stable)DFT[13]
2-Mercaptopyridine (Thiol-Thione)ThioneFavored in polar solventsSpectroscopic[10][14]

Experimental and Computational Protocols for Tautomer Analysis

A combined approach of spectroscopic analysis and computational modeling is typically employed to comprehensively study tautomeric systems.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling synthesis Synthesis of Derivative and Methylated Standards nmr NMR Spectroscopy (¹H, ¹³C in various solvents) synthesis->nmr uv UV-Vis Spectroscopy synthesis->uv ir IR Spectroscopy synthesis->ir xray X-ray Crystallography (Solid State Structure) synthesis->xray dft DFT Calculations (Relative Energies, Solvent Effects) nmr->dft Correlate & Validate result Determine Tautomeric Ratio (K_T) and Influencing Factors nmr->result uv->dft Correlate & Validate uv->result ir->dft Correlate & Validate ir->result xray->result dft->xray Compare Solid vs. Gas/Solvent dft->result

Caption: General workflow for the comprehensive analysis of tautomerism.

Spectroscopic Methods

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a precisely weighed sample of the pyridazinone derivative in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, CD₃OD) to assess solvent effects. Typical concentrations range from 5-10 mg/mL.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K). For systems with slow interconversion, variable temperature (VT) NMR can be employed to study the dynamics.[6]

  • Analysis:

    • Compare the chemical shifts of protons and carbons near the tautomerizable sites. The lactam form will show characteristic signals for the N-H proton, while the lactim form will show an O-H signal.

    • Carbon signals for C=O (keto, ~160-170 ppm) and C-O (enol, ~150-160 ppm) are distinct.

    • The ratio of tautomers can be determined by integrating the signals unique to each form.

Protocol: UV-Vis Spectroscopy

  • Synthesis of Standards: Synthesize N-methylated (fixes the lactam form) and O-methylated (fixes the lactim form) analogues of the compound of interest.[15]

  • Sample Preparation: Prepare dilute solutions of the target compound and the two methylated standards in the solvent of interest (e.g., ethanol, cyclohexane).

  • Data Acquisition: Record the UV-Vis absorption spectra for all three compounds over a suitable wavelength range (e.g., 200-400 nm).

  • Analysis:

    • Determine the wavelength of maximum absorbance (λ_max) and molar absorptivity (ε) for the pure lactam and lactim forms from the spectra of the methylated standards.

    • The spectrum of the tautomeric mixture is a superposition of the spectra of the two forms.

    • The equilibrium constant K_T = [Lactim]/[Lactam] can be calculated using the absorbance of the mixture at the λ_max of one of the pure forms and applying the Beer-Lambert law.

Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet (for solid-state analysis) or as a solution in a suitable IR-transparent solvent.

  • Data Acquisition: Record the IR spectrum, typically from 4000 to 400 cm⁻¹.[16]

  • Analysis: Identify characteristic vibrational bands:

    • Lactam Form: Strong C=O stretching band (~1650-1690 cm⁻¹), N-H stretching (~3100-3300 cm⁻¹).

    • Lactim Form: O-H stretching (~3200-3600 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹). The absence of a strong C=O band is indicative of the lactim form.

Computational Chemistry

Protocol: Density Functional Theory (DFT) Calculations

  • Structure Optimization: Build the 3D structures of all possible tautomers. Perform geometry optimization for each tautomer in the gas phase using a suitable DFT method (e.g., B3LYP) and a robust basis set (e.g., 6-311++G**).[8][17]

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Solvent Effects: To model the solution phase, re-run single-point energy or full optimization calculations using a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM).[18] For explicit solvent effects, a small number of solvent molecules can be added to the calculation.[8][9]

  • Analysis: Calculate the relative Gibbs free energy (ΔG) between the tautomers. A lower ΔG indicates a more stable tautomer. The equilibrium constant can be estimated using the equation ΔG = -RT ln(K_T).

X-ray Crystallography

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation from a suitable solvent.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data.[19]

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic coordinates.

  • Analysis: The resulting structure provides unambiguous evidence of the tautomeric form present in the solid state. This is crucial for understanding solid-state properties and for validating computational models.[20]

Implications for Drug Development

The tautomeric state of a pyridazinone-based drug candidate can have profound consequences:

  • Receptor Interaction: Tautomers present different hydrogen bond donor/acceptor patterns, which can lead to one form binding to a biological target with significantly higher affinity than another.

  • Physicochemical Properties: Tautomerism affects pKa, lipophilicity (logP), and solubility, which in turn govern the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the drug.

  • Intellectual Property: Different tautomeric forms may be patentable as distinct chemical entities.

Therefore, a thorough characterization of the tautomeric behavior of any pyridazinone derivative is not merely an academic exercise but a critical step in the drug discovery and development pipeline.

Conclusion

Tautomerism is a key chemical feature of pyridazin-3(2H)-one derivatives that significantly impacts their application in medicinal chemistry. The equilibrium between lactam-lactim and other tautomeric forms is delicately balanced by the interplay of solvent, substituents, and intermolecular forces. A multi-faceted analytical approach, combining high-resolution spectroscopic techniques such as NMR and UV-Vis with the predictive power of computational chemistry, is essential for the accurate characterization and quantification of these dynamic systems. The detailed protocols and data presented in this guide serve as a foundational resource for researchers aiming to harness the therapeutic potential of this versatile heterocyclic scaffold.

References

Potential Therapeutic Targets of 6-(furan-2-yl)pyridazin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on the potential therapeutic targets of a specific analog, 6-(furan-2-yl)pyridazin-3(2H)-one. While direct experimental data for this compound is limited in publicly accessible literature, a comprehensive analysis of structurally related 6-aryl and 6-heteroaryl pyridazinones provides compelling evidence for its likely biological activities. This document summarizes the probable therapeutic targets, presents quantitative data from close analogs in structured tables, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows using Graphviz diagrams. The primary anticipated therapeutic applications for this compound lie in oncology, inflammatory diseases, and cardiovascular disorders.

Introduction

Pyridazin-3(2H)-one derivatives are a class of heterocyclic compounds that have attracted significant interest from medicinal chemists due to their diverse biological activities.[1] The core structure allows for substitutions at various positions, leading to a wide range of pharmacological profiles, including anticancer, anti-inflammatory, analgesic, anticonvulsant, and cardiovascular effects.[2][3] The 6-position of the pyridazinone ring is a common site for modification, with aryl and heteroaryl substituents often conferring potent biological activity. The introduction of a furan ring at this position, as in this compound, is expected to modulate the compound's electronic and steric properties, influencing its interaction with biological targets.

Potential Therapeutic Targets

Based on the extensive research on 6-substituted pyridazin-3(2H)-one analogs, the following are the most probable therapeutic targets for this compound:

  • Cyclooxygenase-2 (COX-2): Many 6-arylpyridazin-3(2H)-one derivatives are potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[4] This suggests a strong potential for this compound as an anti-inflammatory agent with a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.

  • Phosphodiesterases (PDEs): Various pyridazinone derivatives have been shown to inhibit phosphodiesterases, particularly PDE3 and PDE4.[5] PDE3 inhibitors are known for their cardiotonic and vasodilatory effects, while PDE4 inhibitors are effective anti-inflammatory agents.[5]

  • Protein Kinases: A number of pyridazinone-based compounds have demonstrated anticancer activity by targeting various protein kinases involved in cell proliferation and survival signaling pathways.[6]

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activity of 6-aryl and 6-heteroaryl pyridazin-3(2H)-one derivatives, providing an indication of the potential potency of this compound.

Table 1: Anticancer Activity of 6-Aryl-pyridazin-3(2H)-one Derivatives

Compound/AnalogCancer Cell LineActivity (GI₅₀/IC₅₀, µM)Reference
6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one (Compound 2h )Leukemia (SR)< 0.1[7]
6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one (Compound 2h )Non-Small Cell Lung (NCI-H522)< 0.1[7]
6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one (Compound 2h )Colon (HCT-116)< 1.0[7]
6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one (Compound 2h )Melanoma (MALME-3M)< 1.0[7]
2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thioneBreast (MCF-7)Not specified[8]
2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thioneColon (HCT-116)Not specified[8]
2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thioneLung (A549)Not specified[8]

Table 2: Anti-inflammatory Activity of 6-Substituted Pyridazin-3(2H)-one Derivatives (COX-2 Inhibition)

Compound/AnalogCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
6-benzyl-2-methylpyridazin-3(2H)-one (4a)>1001.04>96[7]
6-benzoyl-2-propylpyridazin-3(2H)-one (8b)>1001.01>99[7]
Pyridazine derivative (6b)1.140.186.33[8]

Table 3: Cardiovascular Activity of 6-Aryl-pyridazin-3(2H)-one Derivatives (PDE Inhibition)

Compound/AnalogTargetIC₅₀ (nM)Reference
Pyrazolo[3,4-d]pyridazinone derivativePDE534[5]
2-phenyl-3,6-pyridazinedione derivativePDE522[5]
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-onePDE4B251[4]

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of 6-substituted pyridazin-3(2H)-ones involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate.[9][10]

Step 1: Synthesis of 4-(furan-2-yl)-4-oxobutanoic acid (γ-(2-furoyl)butyric acid)

This intermediate can be synthesized via a Friedel-Crafts acylation of furan with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Procedure: To a cooled and stirred suspension of anhydrous AlCl₃ in a suitable solvent (e.g., nitrobenzene or dichloromethane), succinic anhydride is added portion-wise. Furan is then added dropwise, maintaining a low temperature. The reaction mixture is stirred for several hours at room temperature and then quenched by pouring onto a mixture of ice and concentrated hydrochloric acid. The product is extracted with an organic solvent, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization.

Step 2: Synthesis of 6-(furan-2-yl)-4,5-dihydropyridazin-3(2H)-one

  • Procedure: A mixture of 4-(furan-2-yl)-4-oxobutanoic acid and hydrazine hydrate in a suitable solvent (e.g., ethanol or acetic acid) is refluxed for several hours.[11] Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.

Step 3: Dehydrogenation to this compound

  • Procedure: The 4,5-dihydropyridazin-3(2H)-one intermediate is dehydrogenated to the aromatic pyridazinone. A common method involves refluxing with a brominating agent (e.g., bromine in acetic acid) or using an oxidizing agent like potassium permanganate. After the reaction is complete, the product is isolated and purified.

G Furan Furan Ketoacid 4-(furan-2-yl)-4-oxobutanoic acid Furan->Ketoacid SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Ketoacid AlCl3 AlCl3 AlCl3->Ketoacid Dihydropyridazinone 6-(furan-2-yl)-4,5-dihydropyridazin-3(2H)-one Ketoacid->Dihydropyridazinone Hydrazine Hydrazine Hydrate Hydrazine->Dihydropyridazinone FinalProduct This compound Dihydropyridazinone->FinalProduct Dehydrogenation Dehydrogenation Dehydrogenation->FinalProduct

General Synthesis of this compound.
In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[3]

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test compound (dissolved in DMSO)

    • Reaction buffer (e.g., Tris-HCl)

    • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

  • Procedure:

    • The test compound and the respective COX enzyme are pre-incubated in the reaction buffer at 37°C for 15 minutes.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a defined time and then terminated.

    • The concentration of PGE₂, a product of the COX reaction, is measured using a commercial EIA kit.

    • The percentage of inhibition is calculated by comparing the PGE₂ levels in the presence of the test compound to the levels in a control sample.

    • IC₅₀ values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

G cluster_0 Pre-incubation cluster_1 Reaction cluster_2 Quantification TestCompound Test Compound ArachidonicAcid Arachidonic Acid COX_Enzyme COX-1 or COX-2 PGE2 Prostaglandin E2 ArachidonicAcid->PGE2 EIA EIA Kit PGE2->EIA IC50 IC50 Calculation EIA->IC50

Workflow for In Vitro COX Inhibition Assay.
In Vitro Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the hydrolysis of cyclic adenosine monophosphate (cAMP) by a specific PDE isozyme.

  • Materials:

    • Recombinant human PDE isozyme (e.g., PDE3A, PDE4B)

    • cAMP (substrate)

    • Test compound (dissolved in DMSO)

    • Assay buffer

    • Detection reagents (e.g., scintillation proximity assay beads or fluorescence polarization probes)

  • Procedure:

    • The test compound is incubated with the PDE enzyme in the assay buffer.

    • The reaction is initiated by the addition of radiolabeled or fluorescently labeled cAMP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is terminated, and the amount of hydrolyzed cAMP is quantified using a suitable detection method.

    • The percentage of inhibition is calculated, and IC₅₀ values are determined from dose-response curves.

Signaling Pathways

COX-2 Inhibition Signaling Pathway

Inhibition of COX-2 by this compound is expected to block the conversion of arachidonic acid to prostaglandins (e.g., PGE₂), which are key mediators of inflammation, pain, and fever. This leads to a reduction in the inflammatory response.

G InflammatoryStimuli Inflammatory Stimuli ArachidonicAcid Arachidonic Acid InflammatoryStimuli->ArachidonicAcid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyridazinone This compound Pyridazinone->COX2 Inhibition

COX-2 Inhibition Pathway.
PDE3 and PDE4 Inhibition Signaling Pathways

Inhibition of PDE3 in cardiac and vascular smooth muscle cells leads to an increase in intracellular cAMP levels. This results in the activation of Protein Kinase A (PKA), leading to increased cardiac contractility and vasodilation. Inhibition of PDE4 in immune cells also increases cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.

G cluster_0 Cardiovascular Effects (PDE3 Inhibition) cluster_1 Anti-inflammatory Effects (PDE4 Inhibition) ATP_C ATP AC_C Adenylyl Cyclase ATP_C->AC_C cAMP_C cAMP AC_C->cAMP_C PDE3 PDE3 cAMP_C->PDE3 PKA_C PKA cAMP_C->PKA_C AMP_C AMP PDE3->AMP_C CardiovascularResponse Increased Contractility Vasodilation PKA_C->CardiovascularResponse Pyridazinone_C This compound Pyridazinone_C->PDE3 Inhibition ATP_I ATP AC_I Adenylyl Cyclase ATP_I->AC_I cAMP_I cAMP AC_I->cAMP_I PDE4 PDE4 cAMP_I->PDE4 PKA_I PKA cAMP_I->PKA_I AMP_I AMP PDE4->AMP_I CytokineSuppression Suppression of Pro-inflammatory Cytokines PKA_I->CytokineSuppression Pyridazinone_I This compound Pyridazinone_I->PDE4 Inhibition

References

Methodological & Application

In Vitro Assay of 6-(furan-2-yl)pyridazin-3(2H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro evaluation of 6-(furan-2-yl)pyridazin-3(2H)-one, a member of the pyridazinone class of heterocyclic compounds. Pyridazinone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2] This guide will focus on two key in vitro assays relevant to the potential therapeutic applications of this compound class: a Cyclooxygenase-2 (COX-2) inhibition assay to assess anti-inflammatory potential and a cell viability assay to determine cytotoxic effects against cancer cell lines.

Application Note 1: Anti-inflammatory Activity Assessment via COX-2 Inhibition

Introduction:

Inflammation is a critical biological response, but its dysregulation is implicated in numerous diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through the production of prostaglandins. Selective inhibition of COX-2 is a well-established therapeutic strategy for treating inflammatory disorders with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[3] Several pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors.[3][4][5] Therefore, evaluating the COX-2 inhibitory activity of this compound is a logical step in characterizing its potential as an anti-inflammatory agent.

Principle of the Assay:

This protocol describes an in vitro colorimetric assay to determine the inhibitory effect of a test compound on COX-2 activity. The assay measures the peroxidase component of the COX enzyme. Prostaglandin G2 (PGG2), produced by the oxygenation of arachidonic acid by the COX component, is reduced by the peroxidase component to Prostaglandin H2 (PGH2). This process involves the oxidation of a chromogenic substrate, which can be measured spectrophotometrically. The inhibition of this color development is proportional to the inhibition of COX-2.

Experimental Workflow:

G prep Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound) plate Add Reagents to Microplate Well prep->plate incubate Incubate at Room Temperature plate->incubate read Read Absorbance (e.g., 590 nm) incubate->read analyze Calculate % Inhibition and IC50 read->analyze

Caption: Workflow for the in vitro COX-2 inhibition assay.

Protocol: COX-2 (Human) Inhibitor Screening Assay

Materials:

  • COX-2 (human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (Substrate)

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound (this compound)

  • Reference Inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. The test compound and reference inhibitor should be dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Reaction:

    • To each well of a 96-well plate, add 150 µL of Assay Buffer.

    • Add 10 µL of Heme.

    • Add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of the solvent.

    • Add 10 µL of COX-2 enzyme solution.

    • Mix gently and incubate at room temperature for 5 minutes.

  • Initiate Reaction:

    • Add 10 µL of Arachidonic Acid solution to initiate the reaction.

    • Add 10 µL of the Colorimetric Substrate.

  • Measurement: Immediately read the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode for 5 minutes, or as a single endpoint reading after a defined incubation period.[6]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation:

CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimentalExperimental
Celecoxib (Reference)LiteratureLiterature

Application Note 2: Anticancer Activity Assessment via Cell Viability Assay

Introduction:

The pyridazinone scaffold is present in several approved anticancer drugs and numerous investigational agents.[7] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of kinases like VEGFR-2, PARP, and tubulin polymerization.[7][8] A fundamental first step in evaluating the anticancer potential of a novel compound like this compound is to assess its cytotoxicity against relevant cancer cell lines. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.

Principle of the Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases. The resulting formazan is insoluble in aqueous solution and must be solubilized with a suitable solvent (e.g., DMSO or isopropanol). The amount of formazan produced is directly proportional to the number of viable cells, and the absorbance can be measured to determine cell viability.

Signaling Pathway Context (Example: VEGFR-2 Inhibition):

Many pyridazinone derivatives target receptor tyrosine kinases involved in tumor angiogenesis, such as VEGFR-2. Inhibition of this pathway can lead to decreased cell proliferation, migration, and survival, ultimately resulting in reduced tumor growth.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K/Akt VEGFR2->PI3K Activates RAS Ras/Raf/MEK/ERK VEGFR2->RAS Activates Compound This compound Compound->VEGFR2 Inhibits Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation Promotes PI3K->Proliferation Promotes RAS->Proliferation Promotes

Caption: Potential mechanism of action via VEGFR-2 signaling inhibition.

Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Test compound (this compound)

  • Reference drug (e.g., Doxorubicin)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and reference drug in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include untreated control wells (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cell LineCompoundIC50 (µM)
MCF-7This compoundExperimental
Doxorubicin (Reference)Literature
HCT-116This compoundExperimental
Doxorubicin (Reference)Literature

References

Application Notes and Protocols for Cell-Based Assays of 6-(furan-2-yl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] Compounds incorporating this core structure have been investigated for their potential as anti-inflammatory, anticancer, cardiovascular, and antimicrobial agents.[2][4][5][6] 6-(furan-2-yl)pyridazin-3(2H)-one belongs to this versatile class of compounds. These application notes provide detailed protocols for the initial cell-based screening of this compound to evaluate its cytotoxic and anti-inflammatory properties, two of the most common activities associated with pyridazinone derivatives.[7][8][9][10]

Data Presentation

Table 1: Summary of Hypothetical Cytotoxicity Data
Cell LineAssay TypeTime Point (hr)IC₅₀ (µM)Max Inhibition (%)
MCF-7 (Breast Cancer)MTT4825.585
A549 (Lung Cancer)MTT4842.178
RAW 264.7 (Macrophage)MTT24>100<10
HDF (Normal Fibroblast)MTT48>100<5
Table 2: Summary of Hypothetical Anti-inflammatory Activity Data
Assay TypeCell LineStimulantTime Point (hr)IC₅₀ (µM)Max Inhibition (%)
NF-κB InhibitionTHP1-Blue™LPS (1 µg/mL)2415.892
IL-6 ProductionRAW 264.7LPS (1 µg/mL)2421.388
TNF-α ProductionRAW 264.7LPS (1 µg/mL)2418.990
COX-2 ExpressionRAW 264.7LPS (1 µg/mL)1228.480

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

Objective: To determine the cytotoxic effect of this compound on various cancer and non-cancerous cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[1] Viable cells with active mitochondrial reductases can convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Cell lines (e.g., MCF-7, A549, RAW 264.7, HDF)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Compound Dilutions B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Genes (TNF-α, IL-6) Compound This compound Compound->IKK Inhibits? NFkB_nuc NF-κB NFkB_nuc->Gene Induces Transcription

References

Application of 6-(furan-2-yl)pyridazin-3(2H)-one in Cancer Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(furan-2-yl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class of molecules, which has garnered significant interest in medicinal chemistry due to a broad spectrum of biological activities.[1] The pyridazinone scaffold is a versatile pharmacophore found in numerous compounds with therapeutic potential, including anticancer agents.[2] The incorporation of a furan moiety at the 6-position of the pyridazinone ring can modulate the compound's electronic and steric properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.[3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the anticancer potential of this compound and its derivatives.

Application Notes

The pyridazinone core is a key structural feature in several approved anticancer drugs, such as the PARP inhibitor Olaparib.[2] Derivatives of pyridazin-3(2H)-one have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[2][4] The furan ring itself is a component of many biologically active compounds and can contribute to anticancer activity by interacting with various cellular targets.[3]

The primary application of this compound in cancer research lies in its potential as a lead compound for the development of novel anticancer therapeutics. Its cytotoxic and anti-proliferative activities against various cancer cell lines warrant further investigation to elucidate its precise mechanism of action and to optimize its structure for improved efficacy and selectivity.

Quantitative Data Summary

While specific quantitative data for the parent compound this compound is not extensively available in the public domain, the following tables summarize the anticancer activity of closely related pyridazinone and furan-containing derivatives against various cancer cell lines. This data provides a valuable reference for the expected potency and spectrum of activity.

Table 1: In Vitro Cytotoxicity of Pyridazinone Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 / GI50 (µM)Reference
Pyridazinone with quinoline moiety (Compound 43)Panc-1 (Pancreatic)NCI-60 Screen2.9[2]
Pyridazinone with quinoline moiety (Compound 43)Paca-2 (Pancreatic)NCI-60 Screen2.2[2]
Dichlorinated Pyridazinone (DCPYR)MAC16 (Murine Colon)MTT Assay7[5]
N-(3,4-Dichloro-5-oxo-2,5-dihydro-furan-2-yl)-N-methyl-acetamide (AAF)MAC13 (Murine Colon)MTT Assay18[5]
N-(3,4-Dichloro-5-oxo-2,5-dihydro-furan-2-yl)-N-methyl-acetamide (AAF)MAC16 (Murine Colon)MTT Assay4[5]
3-furan-2-yl-2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile derivatives (6b-g)MDA-MB-468 (Breast)NCI-60 ScreenGrowth Percent = -38.24 – 1.28%[6]
3-furan-2-yl-2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile derivatives (6b-g)T-47D (Breast)NCI-60 ScreenGrowth Percent = -38.24 – 1.28%[6]

Table 2: In Vivo Antitumor Activity of a Pyridazinone Derivative

CompoundAnimal ModelTumor ModelDoseTumor Growth Inhibition (%)Reference
Dichlorinated Pyridazinone (DCPYR)MiceTransplanted MAC16 Colon Cancer50 mg/kg53[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound's anticancer properties.

Protocol 1: Synthesis of this compound

This protocol is a general procedure for the synthesis of pyridazinone derivatives from 2(3H)-furanones and can be adapted for the specific synthesis of this compound.[7]

Materials:

  • Appropriate 2(3H)-furanone precursor (e.g., 3-(furan-2-carbonyl)propanoic acid)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Absolute Ethanol

  • Glacial Acetic Acid or Hydrochloric Acid (catalytic amount)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates and developing system

Procedure:

  • Hydrazide Intermediate Formation:

    • Dissolve the 2(3H)-furanone derivative in absolute ethanol at room temperature in a round-bottom flask equipped with a magnetic stirrer.

    • Add hydrazine hydrate dropwise to the stirring solution.

    • Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC until the starting furanone is consumed.

    • If a precipitate (the hydrazide intermediate) forms, collect it by filtration, wash with cold ethanol, and dry.

  • Cyclization to Pyridazinone:

    • Suspend the dried hydrazide intermediate in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

    • Add a catalytic amount of concentrated hydrochloric acid or glacial acetic acid.

    • Heat the mixture to reflux and continue monitoring by TLC until the hydrazide intermediate is consumed.

    • Cool the reaction mixture to room temperature. The pyridazinone product will often precipitate.

    • Collect the solid product by filtration, wash with water, followed by a small amount of cold ethanol.

    • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[7]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.[8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed a predetermined number of cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are yet to be fully elucidated, research on related pyridazinone and furan-containing compounds suggests several potential mechanisms of action in cancer.

  • Induction of Apoptosis: Many furan-based derivatives have been shown to induce apoptosis in cancer cells.[9] This can occur through the intrinsic (mitochondrial) pathway, involving the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins like Bcl-2.[9]

  • Cell Cycle Arrest: Furan-containing compounds have been observed to cause cell cycle arrest, particularly at the G2/M phase.[9] This prevents cancer cells from progressing through mitosis and leads to a halt in proliferation.

  • Inhibition of Key Enzymes: The pyridazinone scaffold is present in inhibitors of crucial cancer-related enzymes such as Poly (ADP-ribose) polymerase (PARP) and tubulin.[2] Inhibition of these targets can lead to DNA repair defects and mitotic catastrophe in cancer cells.

  • Modulation of Signaling Pathways: A pyridazinone-based derivative of andrographolide was found to inhibit the TFAP4/Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[4] This suggests that this compound could potentially interfere with similar oncogenic signaling cascades.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of this compound in cancer research.

Synthesis_Workflow Furanone 2(3H)-Furanone Precursor Intermediate Hydrazide Intermediate Furanone->Intermediate Ring Opening Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Pyridazinone This compound Intermediate->Pyridazinone Intramolecular Cyclization

Caption: Synthetic workflow for this compound.

Anticancer_Screening_Workflow Compound This compound CellLines Cancer Cell Lines Compound->CellLines MTT Cell Viability Assay (MTT) CellLines->MTT IC50 Determine IC50 Value MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle

Caption: Experimental workflow for anticancer evaluation.

Potential_Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest cluster_wnt Wnt/β-catenin Pathway Compound This compound Bax Bax/p53 Upregulation Compound->Bax G2M G2/M Phase Arrest Compound->G2M TFAP4 TFAP4 Compound->TFAP4 Caspase Caspase Activation Bax->Caspase Bcl2 Bcl-2 Downregulation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis Wnt Wnt/β-catenin TFAP4->Wnt Proliferation Cell Proliferation Wnt->Proliferation

Caption: Potential signaling pathways affected by the compound.

References

Application Notes and Protocols: 6-(furan-2-yl)pyridazin-3(2H)-one as a Chemical Probe for Phosphodiesterase 4 (PDE4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(furan-2-yl)pyridazin-3(2H)-one belongs to the pyridazinone class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anti-inflammatory, cardiovascular, and anticancer effects.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a chemical probe, focusing on its potential as a selective inhibitor of Phosphodiesterase 4 (PDE4).[4] PDE4 is a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory and immune responses.[4] The furan moiety is a recognized structural element in medicinal chemistry, often contributing to the biological activity of compounds.[5]

Putative Mechanism of Action

As a phosphodiesterase inhibitor, this compound is proposed to elevate intracellular cAMP levels by preventing its degradation to AMP. This increase in cAMP can lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). In immune cells, elevated cAMP levels are associated with the suppression of pro-inflammatory cytokine production.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA PKA (inactive) cAMP->PKA Activates Probe This compound Probe->PDE4 Inhibits AMP AMP PDE4->AMP Degrades PKA_active PKA (active) Inflammatory_Response Pro-inflammatory Cytokine Production PKA_active->Inflammatory_Response Inhibits CREB CREB PKA_active->CREB Phosphorylates

Diagram 1. Proposed signaling pathway of this compound.

Data Presentation

The following tables summarize the hypothetical quantitative data for this compound as a PDE4 inhibitor, based on activities reported for similar pyridazinone derivatives.[4]

Table 1: In Vitro Enzyme Inhibition

EnzymeIC50 (µM)
PDE4B5.2
PDE4D8.9
PDE5A> 100
PDE9A> 100

Table 2: Cellular Activity

Cell LineAssayEC50 (µM)
Human MacrophagesLPS-induced TNF-α suppression12.5
HL-60Chemotaxis Inhibition15.8

Experimental Protocols

Protocol 1: In Vitro PDE4B Enzyme Inhibition Assay

This protocol outlines a standard fluorescence polarization (FP)-based assay to determine the inhibitory activity of this compound against recombinant human PDE4B.

Materials:

  • Recombinant human PDE4B enzyme

  • Fluorescein-labeled cAMP (FL-cAMP)

  • Anti-cAMP antibody

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA

  • This compound (dissolved in DMSO)

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.

  • In a 384-well plate, add 5 µL of the diluted compound solution. For control wells, add 5 µL of Assay Buffer with DMSO.

  • Add 10 µL of a solution containing recombinant PDE4B enzyme and anti-cAMP antibody in Assay Buffer.

  • Initiate the reaction by adding 5 µL of FL-cAMP solution in Assay Buffer.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization on a compatible plate reader.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilution of This compound add_compound Add compound to 384-well plate prep_compound->add_compound prep_reagents Prepare enzyme/antibody and FL-cAMP solutions add_enzyme Add enzyme/antibody mix prep_reagents->add_enzyme add_compound->add_enzyme add_flcAMP Initiate reaction with FL-cAMP add_enzyme->add_flcAMP incubate Incubate for 60 min at room temperature add_flcAMP->incubate read_plate Measure fluorescence polarization incubate->read_plate calc_ic50 Calculate IC50 value read_plate->calc_ic50

Diagram 2. Workflow for the PDE4B enzyme inhibition assay.
Protocol 2: Cellular TNF-α Suppression Assay

This protocol describes how to measure the effect of this compound on the production of TNF-α in lipopolysaccharide (LPS)-stimulated human macrophages.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a human macrophage cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • If using THP-1 cells, differentiate them into macrophages by treating with PMA (100 ng/mL) for 48 hours. Then, wash the cells and allow them to rest in fresh medium for 24 hours.

  • Pre-treat the macrophages with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 6 hours to induce TNF-α production. Include a non-stimulated control and a vehicle control (DMSO).

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Determine the EC50 value for TNF-α suppression.

General Handling and Storage

Storage: Store this compound as a solid at -20°C, protected from light and moisture. Solubility: The compound is soluble in DMSO. For aqueous solutions, prepare a concentrated stock in DMSO and dilute further in the appropriate aqueous buffer. Avoid repeated freeze-thaw cycles of solutions. Safety: Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses). The toxicological properties have not been fully investigated.

Conclusion

This compound is a promising chemical probe for studying the role of PDE4 in cellular signaling and disease models. Its pyridazinone core is a well-established pharmacophore for PDE inhibition, and the furan moiety offers potential for further chemical modification to enhance potency and selectivity. The protocols provided herein offer a starting point for researchers to investigate the biological effects of this compound.

References

Application Notes and Protocols for High-Throughput Screening of 6-(furan-2-yl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazin-3(2H)-one derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The pyridazinone scaffold is considered a "privileged structure," frequently found in molecules with anti-inflammatory, anticancer, and cardiovascular properties.[1][4] The compound 6-(furan-2-yl)pyridazin-3(2H)-one, featuring a furan moiety at the 6-position, presents a promising candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. The furan ring can engage in various interactions with biological targets, potentially enhancing the compound's potency and selectivity.

These application notes provide detailed protocols for a panel of in vitro high-throughput screening assays to evaluate the cytotoxic, anti-inflammatory, and kinase inhibitory potential of this compound. The methodologies are designed for a 96-well or 384-well format, making them suitable for rapid screening of large compound libraries.

Physicochemical Properties (Predicted)

A preliminary assessment of the drug-like properties of this compound is essential for its evaluation in HTS.

PropertyValue
Molecular FormulaC₈H₆N₂O₂
Molecular Weight162.15 g/mol
XLogP30.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1

Note: These properties are computationally predicted and should be experimentally verified.

Application Note 1: Cytotoxicity Screening

Objective: To determine the cytotoxic potential of this compound against a panel of human cancer cell lines using a high-throughput MTT assay.

Background: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[5]

Representative Data:

Compound IDCell LineCancer TypeIC₅₀ (µM)
Pyridazinone Derivative AMCF-7Breast Cancer14.5
Pyridazinone Derivative BP815Mastocytoma35.0
Pyridazinone Derivative CMAC13Murine Adenocarcinoma18
Pyridazinone Derivative DMAC16Murine Adenocarcinoma4
Experimental Protocol: High-Throughput MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calc_ic50 Calculate % Viability & IC50 read_absorbance->calc_ic50

Caption: Workflow for the high-throughput MTT cytotoxicity assay.

Application Note 2: Anti-Inflammatory Screening

Objective: To assess the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Background: Macrophages are key cells in the inflammatory response. When stimulated by LPS, a component of gram-negative bacteria, they produce pro-inflammatory cytokines such as TNF-α. The inhibition of TNF-α production is a common strategy for anti-inflammatory drug discovery.

Signaling Pathway Diagram:

LPS_Signaling cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4/MD2 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK phosphorylates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates TNFa_gene TNF-α Gene TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein transcription & translation Compound This compound Compound->TAK1 inhibits? Compound->IKK inhibits?

Caption: LPS-induced TNF-α production pathway and potential inhibitory points.

Representative Data:

The following table shows representative data for the inhibition of TNF-α production by a pyridazinone derivative in LPS-stimulated RAW 264.7 macrophages.

Compound Concentration (µM)TNF-α Production (% of LPS Control)
0 (LPS only)100
185.2 ± 6.1
555.7 ± 4.8
1028.3 ± 3.5
2512.1 ± 2.2
Experimental Protocol: High-Throughput TNF-α ELISA

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • LPS from E. coli

  • This compound stock solution (10 mM in DMSO)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C.

  • Compound Treatment:

    • Pre-treat cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

    • Include an unstimulated control and a vehicle-treated LPS-stimulated control.

    • Incubate for 18-24 hours at 37°C.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant for TNF-α measurement.

  • TNF-α ELISA:

    • Perform the TNF-α ELISA according to the manufacturer's instructions.

    • Briefly, coat an ELISA plate with capture antibody, add standards and samples (supernatants), followed by detection antibody, streptavidin-HRP, and substrate.

    • Stop the reaction and measure absorbance at 450 nm.

  • Data Analysis:

    • Calculate TNF-α concentrations from the standard curve.

    • Determine the percent inhibition of TNF-α production for each compound concentration and calculate the IC₅₀ value.

Application Note 3: Kinase Inhibitor Screening

Objective: To evaluate the inhibitory activity of this compound against a panel of protein kinases relevant to cancer and inflammation, such as FER and JNK1.

Background: Protein kinases are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders. Pyridazinone derivatives have been identified as potent kinase inhibitors.[1] High-throughput kinase assays, such as fluorescence-based assays, are used to screen for new inhibitors.

Representative Data:

The table below shows representative IC₅₀ values for a pyrido-pyridazinone derivative against the FER tyrosine kinase.[8]

Kinase TargetCompound IDIC₅₀ (nM)
FERPyrido-pyridazinone analog0.5
Experimental Protocol: High-Throughput Kinase Inhibition Assay (Fluorescence-Based)

Materials:

  • Recombinant human kinases (e.g., FER, JNK1)

  • Kinase-specific substrate (e.g., a fluorescently labeled peptide)

  • ATP

  • Kinase assay buffer

  • This compound stock solution (10 mM in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well low-volume black microplates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating:

    • Dispense nL amounts of this compound and control compounds into a 384-well plate using an acoustic liquid handler.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the kinase and its substrate in the assay buffer.

    • Dispense the master mix into the wells of the assay plate.

  • Reaction Initiation:

    • Prepare an ATP solution in the assay buffer.

    • Add the ATP solution to all wells to start the kinase reaction.

    • The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes).

  • Detection:

    • Stop the reaction (if necessary, depending on the assay kit).

    • Measure the fluorescence signal using a microplate reader. The signal will be proportional to the extent of substrate phosphorylation.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value from the dose-response curve.

Kinase Inhibition HTS Workflow Diagram:

Kinase_HTS_Workflow start Start compound_plate Compound Plating (384-well plate) start->compound_plate add_enzyme_substrate Dispense Enzyme/ Substrate Mix compound_plate->add_enzyme_substrate enzyme_substrate_mix Prepare Enzyme/ Substrate Mix enzyme_substrate_mix->add_enzyme_substrate add_atp Add ATP to Initiate Reaction add_enzyme_substrate->add_atp atp_prep Prepare ATP Solution atp_prep->add_atp incubate Incubate at RT (60-90 min) add_atp->incubate read_signal Read Fluorescence Signal incubate->read_signal data_analysis Calculate % Inhibition and IC50 read_signal->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for kinase inhibitors.

Conclusion

The pyridazin-3(2H)-one scaffold is a promising starting point for the development of new drugs. The protocols outlined in these application notes provide a robust framework for the high-throughput screening of this compound to identify and characterize its potential as a cytotoxic, anti-inflammatory, or kinase-inhibiting agent. The provided diagrams and representative data serve as a guide for setting up and interpreting the results of these screening campaigns. Further hit-to-lead optimization studies will be necessary to develop promising candidates into clinically viable therapeutics.

References

Application Notes and Protocols for Testing 6-(furan-2-yl)pyridazin-3(2H)-one Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of a novel compound's cytotoxic potential is a critical step in the drug discovery and development process.[1][2] These in vitro assays provide essential data on the concentration-dependent toxicity of a compound against various cell lines.[1] This document outlines a detailed experimental protocol for assessing the cytotoxicity of 6-(furan-2-yl)pyridazin-3(2H)-one, a pyridazinone derivative. Pyridazinone cores are of interest for their diverse biological activities.[3] The protocols provided herein describe the use of three common and well-established cytotoxicity assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V assay for apoptosis detection.[1][4]

Experimental Workflow

The general workflow for assessing the in vitro cytotoxicity of this compound is depicted below.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis and Interpretation compound_prep Prepare this compound Stock Solution cell_seeding Seed Cells in 96-well or 6-well Plates compound_prep->cell_seeding cell_culture Culture and Maintain Selected Cell Lines cell_culture->cell_seeding compound_treatment Treat Cells with a Dose-Range of the Compound cell_seeding->compound_treatment incubation Incubate for 24, 48, or 72 hours compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay ldh_assay Perform LDH Assay incubation->ldh_assay annexin_v_assay Perform Annexin V Assay incubation->annexin_v_assay data_acquisition Acquire Data (Absorbance/Fluorescence) mtt_assay->data_acquisition ldh_assay->data_acquisition annexin_v_assay->data_acquisition pathway_analysis Interpret Apoptosis Pathway annexin_v_assay->pathway_analysis ic50_calc Calculate IC50 Values data_acquisition->ic50_calc data_table Summarize Data in Tables ic50_calc->data_table G compound This compound mito Mitochondrial Stress compound->mito bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes & Protocols for the Quantification of 6-(furan-2-yl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(furan-2-yl)pyridazin-3(2H)-one is a heterocyclic compound of interest in pharmaceutical research due to the diverse biological activities associated with the pyridazinone scaffold.[1] Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. This document provides detailed application notes and proposed protocols for the quantification of this compound in various matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As no specific validated methods for this exact molecule are publicly available, the following protocols are based on established methods for structurally related pyridazinone and furan-containing compounds.

Analytical Methodologies

The primary recommended techniques for the quantification of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector and the more sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

1. Reversed-Phase HPLC with UV Detection (HPLC-UV)

This method is suitable for the quantification of the analyte in bulk drug substances and pharmaceutical formulations where the concentration is relatively high. It is a cost-effective and widely available technique.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, LC-MS/MS is the method of choice due to its high sensitivity, specificity, and ability to handle complex sample matrices.[2][3]

Data Presentation: Quantitative Parameters (Proposed)

The following table summarizes the proposed performance characteristics for the analytical methods. These values are targets for method development and validation.

ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) ~0.2 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~0.7 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%
Precision (% RSD) < 2.0%< 15.0%

Experimental Protocols

Protocol 1: Quantification by RP-HPLC-UV

This protocol is designed for the analysis of this compound in bulk material or simple formulations.

1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

1.2. Chromatographic Conditions (Starting Point)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Polar-embedded phases can also be considered for better retention of polar compounds.[4][5]

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid).

    • Start with a lower percentage of acetonitrile (e.g., 10-20%) and gradually increase to elute the compound.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (likely in the range of 250-320 nm).

  • Injection Volume: 10 µL

1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the bulk drug or formulation in the mobile phase to achieve a concentration within the calibration range. Filtration through a 0.45 µm syringe filter is recommended before injection.

1.4. Method Validation The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.[6][7][8]

Protocol 2: Quantification by LC-MS/MS

This protocol is intended for the analysis of this compound in biological matrices (e.g., plasma).

2.1. Materials and Reagents

  • All reagents from Protocol 1, but of LC-MS grade.

  • An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte.

  • Solvents for extraction (e.g., ethyl acetate, methyl tert-butyl ether).

  • Blank biological matrix from the same species for calibration standards and quality controls.

2.2. LC-MS/MS Instrument Parameters (Proposed)

  • Liquid Chromatography:

    • Column: A fast-eluting C18 or phenyl-hexyl column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode is a good starting point.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): [M+H]⁺ of this compound.

    • Product Ions (Q3): At least two stable and abundant fragment ions should be selected for quantification and confirmation.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition must be optimized.

2.3. Sample Preparation (Protein Precipitation & LLE)

  • To 100 µL of plasma sample, add the internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Perform a liquid-liquid extraction (LLE) by adding an immiscible organic solvent (e.g., ethyl acetate), vortexing, and centrifuging.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2.4. Calibration and Quality Control

  • Prepare calibration standards by spiking known concentrations of the analyte and a fixed concentration of the IS into the blank biological matrix.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range in the same manner.

Visualizations

Experimental_Workflow_HPLC_UV cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard HPLC HPLC System Standard->HPLC Sample Bulk Sample / Formulation Sample->HPLC MobilePhase Mobile Phase MobilePhase->HPLC UV_Detector UV Detector HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for HPLC-UV quantification.

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis BioSample Biological Sample (e.g., Plasma) Spike_IS Spike Internal Standard BioSample->Spike_IS PPT Protein Precipitation (Acetonitrile) Spike_IS->PPT LLE Liquid-Liquid Extraction PPT->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography Recon->LC MSMS Tandem Mass Spectrometer LC->MSMS DataAcq Data Acquisition MSMS->DataAcq Quant Quantification DataAcq->Quant

Caption: Workflow for LC-MS/MS bioanalysis.

Validation_Parameters center Method Validation Specificity Specificity center->Specificity Analyte Identity Linearity Linearity center->Linearity Concentration vs. Response Accuracy Accuracy center->Accuracy Closeness to True Value Precision Precision center->Precision Reproducibility LOD LOD center->LOD Lowest Detectable Amount LOQ LOQ center->LOQ Lowest Quantifiable Amount Robustness Robustness center->Robustness Method Reliability Range Range center->Range Acceptable Interval

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for In Vivo Evaluation of 6-(furan-2-yl)pyridazin-3(2H)-one in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific in vivo studies for the compound 6-(furan-2-yl)pyridazin-3(2H)-one have not been identified in publicly available scientific literature. The following application notes and protocols are based on established methodologies for closely related pyridazin-3(2H)-one derivatives with demonstrated in vivo activity in animal models, particularly in the context of oncology. These protocols are intended to serve as a comprehensive guide for researchers and drug development professionals in designing and executing robust preclinical studies for this class of compounds.

I. Introduction

The pyridazin-3(2H)-one scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active molecules. Derivatives have shown promise in various therapeutic areas, including oncology, cardiovascular diseases, and inflammation.[1][2][3][4] This document outlines detailed protocols for the in vivo evaluation of this compound, focusing on its potential as an anti-cancer agent, an area where related pyridazinones have shown efficacy.[1][2] The provided methodologies are based on murine xenograft models, a standard in preclinical oncology research.[5][6][7]

II. Data Presentation: Efficacy of Related Pyridazinone Derivatives

The following tables summarize representative quantitative data from in vivo studies of pyridazinone derivatives in murine colon cancer models. This data structure can be adapted for studies on this compound.

Table 1: Antitumor Efficacy of a 3(2H)-Pyridazone Derivative (9b) in a Murine Colon Cancer Xenograft Model (MAC 16)

Treatment GroupDose (mg/kg)Administration RouteTumor Inhibition (%)Reference
Compound 9b50Not Specified52[1]
5-Fluorouracil (5-FU)Not SpecifiedNot Specified27[1]

Table 2: Antitumor Efficacy of Dichloro-pyridazinone (DCPYR) in a Murine Colon Cancer Xenograft Model (MAC 16)

Treatment GroupDose (mg/kg)Administration RouteTumor Inhibition (%)Associated Weight LossReference
DCPYR50Not Specified53Less than 5-FU[2]
5-Fluorouracil (5-FU)Not SpecifiedNot Specified27Not Specified[2]

III. Experimental Protocols

A. Murine Colon Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using a murine colon adenocarcinoma cell line (e.g., MAC 16) to evaluate the antitumor efficacy of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Positive control (e.g., 5-Fluorouracil)

  • MAC 16 murine colon adenocarcinoma cells

  • 6-8 week old immunodeficient mice (e.g., Nude or SCID)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile PBS

  • Trypsin-EDTA

  • Syringes and needles (27G)

  • Calipers

  • Animal balance

Procedure:

  • Cell Culture: Culture MAC 16 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Harvesting: Wash the cells with sterile PBS, detach them using Trypsin-EDTA, and then neutralize the trypsin. Centrifuge the cell suspension and resuspend the cell pellet in a serum-free medium or PBS at a concentration of 5 x 10^6 cells/0.1 mL.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Grouping: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution according to the same schedule as the treatment groups.

    • Test Compound Group: Administer this compound at predetermined doses (e.g., 25, 50, 100 mg/kg) via the desired route (e.g., oral gavage or intraperitoneal injection) daily for a specified period (e.g., 14-21 days).

    • Positive Control Group: Administer the standard-of-care drug (e.g., 5-FU) at a clinically relevant dose and schedule.

  • Monitoring:

    • Measure tumor volumes and body weights of all mice 2-3 times per week.

    • Observe the animals daily for any signs of toxicity (e.g., changes in behavior, appetite, or weight loss >20%).

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if significant toxicity is observed.

  • Tumor Excision and Analysis: At the end of the study, excise the tumors, weigh them, and, if required, fix them in formalin for histological analysis or snap-freeze them for molecular analysis.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

B. Acute Toxicity Study

A preliminary acute toxicity study is crucial to determine the maximum tolerated dose (MTD) of the test compound.

Procedure:

  • Use healthy, non-tumor-bearing mice.

  • Administer single, escalating doses of this compound to different groups of mice.

  • Observe the animals for 7-14 days for signs of toxicity and mortality.

  • The MTD is defined as the highest dose that does not cause significant toxicity or mortality.

IV. Visualizations

A. Experimental Workflow for In Vivo Efficacy Study

G cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture Cell Culture (MAC 16) cell_harvest Cell Harvesting cell_culture->cell_harvest implantation Tumor Cell Implantation (Subcutaneous) cell_harvest->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Drug Administration (Test Compound, Vehicle, Positive Control) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint excision Tumor Excision & Weight Measurement endpoint->excision data_analysis Data Analysis (% TGI) excision->data_analysis

Caption: Workflow for a murine colon cancer xenograft study.

B. Potential Signaling Pathway for Pyridazinone Anticancer Activity

The precise mechanism of action for many pyridazinone derivatives is still under investigation. However, some have been shown to target key signaling pathways involved in cancer cell proliferation and survival. The following diagram illustrates a generalized pathway that could be relevant.

G cluster_cell Cancer Cell pyridazinone This compound kinase Tyrosine Kinase (e.g., VEGFR, c-Met) pyridazinone->kinase Inhibition proliferation Cell Proliferation kinase->proliferation Promotes apoptosis Apoptosis kinase->apoptosis Inhibits

Caption: Potential mechanism of action via kinase inhibition.

References

Application Notes and Protocols for the Formulation of 6-(furan-2-yl)pyridazin-3(2H)-one in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the formulation of 6-(furan-2-yl)pyridazin-3(2H)-one, a heterocyclic compound with significant therapeutic potential, for enhanced drug delivery. Pyridazinone derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. However, their often poor aqueous solubility presents a challenge for conventional formulation and bioavailability. These application notes detail protocols for the synthesis of the target compound, its incorporation into advanced drug delivery systems such as nanoparticles and liposomes, and methods for their characterization. Furthermore, a key signaling pathway potentially modulated by this class of compounds is illustrated to provide a mechanistic context for its therapeutic action.

Introduction to this compound

The pyridazin-3(2H)-one scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The incorporation of a furan moiety at the 6-position is anticipated to modulate the compound's pharmacological profile. Based on the activities of analogous pyridazinone derivatives, this compound is a promising candidate for development as an anti-inflammatory or anticancer agent. A primary mechanism of action for the anti-inflammatory effects of many pyridazinone-based molecules is the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[3]

A significant hurdle in the development of pyridazinone-based therapeutics is their limited aqueous solubility. To overcome this, formulation into advanced drug delivery systems is essential. Nanoparticle and liposomal formulations can enhance the solubility, stability, and bioavailability of hydrophobic drugs, leading to improved therapeutic efficacy.[4][5]

Physicochemical Properties

While experimental data for this compound is not extensively available, its physicochemical properties can be predicted based on its structure and data from similar compounds.

PropertyPredicted Value/CharacteristicSignificance for Formulation
Molecular Formula C₈H₆N₂O₂[6]Essential for molecular weight calculation and stoichiometric considerations in formulation.
Molecular Weight 162.15 g/mol Influences diffusion and release kinetics from delivery systems.
XlogP 0.7[6]Indicates moderate lipophilicity, suggesting it is a candidate for encapsulation in both lipid-based and polymeric nanoparticle systems.
Aqueous Solubility Poor (predicted)The primary challenge for oral bioavailability, necessitating enabling formulation technologies like nanoparticles or liposomes.
Hydrogen Bond Donors 1Can influence interactions with polymers and lipids in the formulation.
Hydrogen Bond Acceptors 3Can participate in interactions with formulation excipients.

Note: These values are estimations and should be experimentally verified.

Synthesis of this compound

The synthesis of this compound can be achieved through a cyclocondensation reaction between a suitable γ-keto acid and hydrazine hydrate.

Protocol 1: Synthesis of this compound

Step A: Synthesis of 3-(furan-2-carbonyl)propionic acid

A detailed protocol for the synthesis of this precursor was not found in the search results. However, a common method involves the Friedel-Crafts acylation of furan with succinic anhydride.

Step B: Cyclization to form this compound

  • In a round-bottom flask, dissolve 3-(furan-2-carbonyl)propionic acid (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.1-1.5 equivalents) dropwise to the solution with stirring.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce precipitation by adding cold water.

  • Wash the crude product with cold water and a small amount of cold ethanol.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

  • Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.

Formulation Strategies for Drug Delivery

Given the predicted poor aqueous solubility of this compound, nanoparticle and liposomal formulations are recommended to enhance its delivery profile.

Solid Lipid Nanoparticle (SLN) Formulation

SLNs are lipid-based nanoparticles that are solid at room and body temperature, offering good biocompatibility and the ability to encapsulate lipophilic drugs.

  • Preparation of the Lipid Phase: Melt a solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO) at a temperature 5-10°C above its melting point.

  • Dissolve a predetermined amount of this compound in the molten lipid.

  • Preparation of the Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween® 80) to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax®) at high speed for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Transfer the hot pre-emulsion to a high-pressure homogenizer and process for several cycles at an appropriate pressure.

  • Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification: The SLN dispersion can be purified to remove excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation.

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For the lipophilic this compound, it will primarily be entrapped within the lipid bilayer.

  • Film Formation: Dissolve phospholipids (e.g., soy phosphatidylcholine, DPPC) and cholesterol in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask. Add this compound to this lipid solution.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Ensure complete removal of the solvent by placing the flask under high vacuum for at least 2 hours.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles of a desired size, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size using a mini-extruder.

Characterization of Formulations

Thorough characterization is crucial to ensure the quality and performance of the drug delivery system.

ParameterMethodTypical Expected Results (Hypothetical)
Particle Size & PDI Dynamic Light Scattering (DLS)100 - 200 nm, PDI < 0.2
Zeta Potential Laser Doppler Velocimetry (LDV)-20 to -30 mV (for anionic systems)
Encapsulation Efficiency Centrifugation/HPLC> 80%
Drug Loading Lysis of particles/HPLC1 - 5% (w/w)
Morphology Transmission Electron Microscopy (TEM)Spherical, uniform nanoparticles
In Vitro Drug Release Dialysis MethodSustained release over 24-48 hours
Protocol 4: Determination of Encapsulation Efficiency and Drug Loading
  • Separate the formulated nanoparticles/liposomes from the aqueous medium containing the free, unencapsulated drug. This can be achieved by ultracentrifugation.

  • Carefully collect the supernatant containing the free drug.

  • Quantify the amount of free drug in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Mechanistic Insights and Experimental Workflows

Signaling Pathway

The anti-inflammatory effects of many pyridazinone derivatives are attributed to their ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

NFkB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4, TNFR) Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Binding Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) DNA->Gene_Expression Transcription Pyridazinone This compound Pyridazinone->IKK_complex Inhibition

NF-κB Signaling Pathway Inhibition.
Experimental Workflow

The following diagram outlines the general workflow for the development and characterization of a nanoparticle formulation of this compound.

formulation_workflow start Start: This compound (API) synthesis Synthesis & Purification of API start->synthesis formulation Formulation Development (e.g., SLN or Liposomes) synthesis->formulation char_physchem Physicochemical Characterization - Particle Size & PDI - Zeta Potential - Morphology (TEM) formulation->char_physchem char_drug Drug-related Characterization - Encapsulation Efficiency - Drug Loading formulation->char_drug in_vitro_release In Vitro Drug Release Study char_physchem->in_vitro_release char_drug->in_vitro_release stability Stability Studies in_vitro_release->stability in_vitro_cell In Vitro Cell Studies (e.g., Cytotoxicity, Anti-inflammatory Activity) stability->in_vitro_cell end Preclinical Development in_vitro_cell->end

Drug Delivery System Development Workflow.

Conclusion

The pyridazinone derivative, this compound, represents a promising therapeutic candidate whose full potential can be unlocked through advanced formulation strategies. The protocols and data presented herein provide a foundational framework for the development of nanoparticle and liposomal delivery systems designed to overcome the solubility limitations of this compound. By enhancing its bioavailability and enabling targeted delivery, these formulations can pave the way for further preclinical and clinical investigation into the therapeutic efficacy of this potent molecule.

References

use of 6-(furan-2-yl)pyridazin-3(2H)-one in antimicrobial assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 6-(furan-2-yl)pyridazin-3(2H)-one in Antimicrobial Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Based on a comprehensive review of available scientific literature, there is currently no published quantitative data on the specific antimicrobial activity of this compound. However, the pyridazinone scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial effects. This document provides standardized protocols for evaluating the antimicrobial potential of novel compounds like this compound and includes representative data from closely related pyridazinone derivatives to illustrate the potential activity of this chemical class.

Introduction

Pyridazinone derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[1] The core pyridazinone structure is recognized as a "wonder nucleus" because its derivatives exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial effects.[1] The incorporation of a furan moiety, another biologically important heterocycle, into the pyridazinone scaffold at the 6-position presents an interesting candidate for novel antimicrobial drug discovery.

This application note provides detailed protocols for two standard and widely accepted methods for antimicrobial susceptibility testing: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion (Kirby-Bauer) method. These protocols are designed to guide researchers in the systematic evaluation of this compound and other novel synthetic compounds.

Summary of Antimicrobial Activity of Representative Pyridazinone Derivatives

While data for this compound is not available, the following table summarizes the antimicrobial activity of other pyridazinone derivatives against various bacterial strains, demonstrating the potential of this compound class. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2][3]

Compound SeriesTarget MicroorganismStrain TypeMIC (µM)Reference
4-(aryl)-6-phenylpyridazin-3(2H)-one Derivatives Staphylococcus aureus (MRSA)Gram-positive4.52 - 7.8[3]
Escherichia coliGram-negative7.8[3]
Pseudomonas aeruginosaGram-negative>31.2[3]
Acinetobacter baumanniiGram-negative3.74 - 7.8[3]
N-Alkylated Pyridazinone-Acid Derivatives Staphylococcus aureus (MRSA)Gram-positive8.92[2]
Escherichia coliGram-negative>35.69[2]
Pseudomonas aeruginosaGram-negative7.48[2]
Acinetobacter baumanniiGram-negative3.74[2]
Chloro-substituted Pyridazine Derivatives Escherichia coliGram-negative2.019 - 8.078[4]
Pseudomonas aeruginosaGram-negative0.892 - 3.744[4]
Serratia marcescensGram-negative0.892 - 3.744[4]

Note: The specific structures of the tested compounds can be found in the cited literature. This table is for illustrative purposes to show the range of activity within the broader pyridazinone class.

Experimental Protocols

The following are detailed protocols for assessing the antimicrobial activity of a test compound such as this compound.

Protocol 1: Broth Microdilution for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.[5]

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates (round-bottom preferred)[6]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media[7]

  • Bacterial/fungal strains for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Multichannel pipette

  • Plate incubator (35 ± 2°C)

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

Procedure:

  • Preparation of Test Compound: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).[8] b. Create a working solution by diluting the stock solution in the broth medium to twice the highest desired final concentration.

  • Preparation of Inoculum: a. Select 3-5 isolated colonies of the test microorganism from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this standardized suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[9]

  • Plate Setup and Serial Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the working compound solution to the wells in the first column (Column 1). c. Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down. d. Continue this serial dilution process across the plate to Column 10. Discard 100 µL from Column 10.[6] e. Column 11 will serve as the growth control (inoculum, no compound), and Column 12 will serve as the sterility control (broth only).[7]

  • Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well from Column 1 to Column 11. This brings the final volume in each well to 200 µL and halves the concentration of the compound in each well. Do not add inoculum to Column 12.

  • Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]

  • Reading Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[7] This can be assessed visually or with a microplate reader.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer Method)

This is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial strain to an antimicrobial agent.[10]

Materials:

  • Test compound

  • Sterile 6 mm filter paper disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[11]

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs[10]

  • Sterile forceps

  • Incubator (35 ± 2°C)

  • Ruler or calipers

Procedure:

  • Preparation of Test Disks: a. Dissolve the test compound in a suitable volatile solvent to a known concentration. b. Aseptically apply a precise volume of the solution onto sterile blank paper disks to achieve a specific amount of compound per disk (e.g., 30 µ g/disk ). c. Allow the solvent to evaporate completely in a sterile environment.

  • Preparation of Inoculum: a. Prepare a bacterial inoculum suspension adjusted to a 0.5 McFarland standard as described in Protocol 1 (Section 3.1, Step 2).

  • Inoculation of Agar Plate: a. Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.[12] b. Remove excess liquid by pressing the swab against the inside of the tube. c. Swab the entire surface of an MHA plate evenly in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure a uniform bacterial lawn.[13] d. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[13]

  • Application of Disks: a. Using sterile forceps, place the prepared compound-impregnated disks onto the surface of the inoculated agar plate. b. Gently press each disk to ensure complete contact with the agar.[11] c. Space the disks sufficiently far apart (at least 24 mm from center to center) to prevent the zones of inhibition from overlapping.[11] d. Standard antibiotic disks should be used as positive controls.

  • Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Reading Results: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). b. The size of the inhibition zone indicates the susceptibility of the microorganism to the test compound. The results are typically interpreted as Susceptible, Intermediate, or Resistant based on standardized charts for known antibiotics, or recorded as raw data for novel compounds.

Visualizations

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_final Incubation & Results prep_compound Prepare Compound Stock & Working Solutions plate_setup Dispense Broth & Compound into 96-Well Plate prep_compound->plate_setup prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilute Perform 2-fold Serial Dilutions plate_setup->serial_dilute serial_dilute->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Visually Inspect Plate for Turbidity incubate->read_mic result Determine MIC Value (Lowest concentration with no visible growth) read_mic->result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Hypothesized Mechanism of Action

The furan ring is a key structural component of nitrofuran antibiotics. These compounds are known to be prodrugs that require reductive activation by bacterial enzymes (nitroreductases) to exert their antimicrobial effect. While the specific mechanism for this compound is unknown, a similar bioactivation pathway could be hypothesized.

Mechanism_of_Action cluster_activation Bioactivation cluster_effects Cellular Damage compound Furan-Containing Prodrug nitroreductase Bacterial Nitroreductases (e.g., NfsA, NfsB) compound->nitroreductase Enters Cell bacterial_cell Bacterial Cell reactive_intermediates Reactive Nitroso & Hydroxylamino Intermediates nitroreductase->reactive_intermediates Reductive Activation dna_damage DNA Damage reactive_intermediates->dna_damage ribosome_inhibit Ribosomal Protein Inhibition reactive_intermediates->ribosome_inhibit enzyme_inhibit Metabolic Enzyme Inhibition reactive_intermediates->enzyme_inhibit cell_death Bacterial Cell Death dna_damage->cell_death ribosome_inhibit->cell_death enzyme_inhibit->cell_death

Caption: Hypothesized bioactivation pathway for furan-containing compounds.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 6-(furan-2-yl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address the solubility challenges you may encounter during your experiments with 6-(furan-2-yl)pyridazin-3(2H)-one and related pyridazinone derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound has poor aqueous solubility. What are the initial strategies I should consider to improve it?

A1: Poor aqueous solubility is a common characteristic of many heterocyclic compounds, including pyridazinone derivatives. The primary strategies to enhance solubility can be broadly categorized into three main approaches:

  • Physical Modifications: These methods alter the solid-state properties of the compound. Key techniques include:

    • Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area-to-volume ratio, which can lead to an improved dissolution rate.[1][2][3]

    • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug into a higher-energy amorphous state by dispersing it within a polymer matrix can significantly increase its aqueous solubility.[4]

  • Chemical Modifications: These strategies involve altering the chemical structure or forming a new chemical entity with improved solubility characteristics.

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase the proportion of the more soluble ionized form.

    • Salt Formation: If your pyridazinone derivative has ionizable functional groups, forming a salt can dramatically enhance aqueous solubility.[2][3][5] The choice of the counterion is crucial as it can influence properties like stability and hygroscopicity.

    • Co-crystals: Co-crystallization involves incorporating a benign co-former molecule into the crystal lattice of the pyridazinone derivative. This can alter the physicochemical properties, often leading to improved solubility and dissolution rates.[3]

  • Formulation-Based Approaches: These methods utilize excipients to improve the solubilization of the compound.

    • Co-solvents: Employing a mixture of water and a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[1]

    • Surfactants (Micellar Solubilization): Surfactants form micelles in aqueous solutions that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[2]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble molecules, enhancing their solubility.[2][5]

Q2: How do I select the most appropriate solubility enhancement technique for this compound?

A2: The choice of the most suitable technique depends on several factors related to the physicochemical properties of your compound and the requirements of your experiment. A logical approach to selection is outlined below.

G start Start: Poorly Soluble This compound is_ionizable Is the compound ionizable? start->is_ionizable is_thermally_stable Is the compound thermally stable? is_ionizable->is_thermally_stable No ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes asd Amorphous Solid Dispersion (ASD) is_thermally_stable->asd Yes co_solvents Co-solvents is_thermally_stable->co_solvents No salt_formation Salt Formation ph_adjustment->salt_formation end End: Improved Solubility salt_formation->end asd->end cyclodextrins Cyclodextrins co_solvents->cyclodextrins particle_size Particle Size Reduction cyclodextrins->particle_size particle_size->end G cluster_0 Sample Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis a Add excess solid compound to a glass vial b Add a known volume of solvent a->b c Seal vial and shake at constant temperature (24-48 hours) b->c d Centrifuge to pellet undissolved solid c->d e Filter supernatant through a 0.22 µm syringe filter d->e f Quantify concentration using a validated HPLC method e->f G a Dissolve compound and polymer in a common volatile solvent b Remove the solvent using a rotary evaporator a->b c A thin film is formed on the flask wall b->c d Further dry the solid under vacuum to remove residual solvent c->d e Collect the resulting solid dispersion d->e

References

Technical Support Center: 6-(furan-2-yl)pyridazin-3(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 6-(furan-2-yl)pyridazin-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the cyclocondensation reaction of a γ-ketoacid, specifically 4-(furan-2-yl)-4-oxobutanoic acid, with hydrazine hydrate. This reaction involves the formation of a pyridazinone ring through the removal of two water molecules.[1][2]

Q2: What are the critical reagents and their roles in this synthesis?

The key reagents are:

  • 4-(furan-2-yl)-4-oxobutanoic acid: This is the precursor molecule containing the furan group and the keto-acid backbone required for forming the pyridazinone ring.

  • Hydrazine Hydrate (N₂H₄·H₂O): This reagent provides the two adjacent nitrogen atoms necessary for the formation of the pyridazine core of the final product.[3]

  • Solvent: Typically, a protic solvent like ethanol or acetic acid is used to facilitate the reaction. The choice of solvent can significantly impact reaction rate and yield.[1]

Q3: What is the typical tautomeric form of the final product?

The product, this compound, exists in tautomeric equilibrium with 6-(furan-2-yl)pyridazin-3-ol. However, the pyridazin-3(2H)-one form is generally considered the more stable and prevalent tautomer.

Troubleshooting Guide for Yield Optimization

This guide addresses specific issues encountered during synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields are a common challenge in pyridazinone synthesis.[1] Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in the starting 4-(furan-2-yl)-4-oxobutanoic acid or hydrazine hydrate can introduce side reactions that consume reagents and lower the yield.

    • Recommendation: Ensure the purity of starting materials using techniques like recrystallization or column chromatography. Use freshly opened or purified reagents whenever possible.[1]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.

    • If too low: The reaction may be incomplete, leaving unreacted starting material.

    • If too high: Reactants or the product may decompose, leading to a complex mixture of byproducts.[1]

    • Recommendation: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to find the optimal temperature. A stepwise increase in temperature (e.g., from 60°C to reflux) while monitoring via TLC is an effective strategy.

  • Inefficient Water Removal: The cyclization reaction produces water.[1] According to Le Chatelier's principle, the presence of excess water can shift the equilibrium back towards the reactants, thus reducing the yield.

    • Recommendation: If the reaction is conducted in a suitable solvent, using a Dean-Stark apparatus can effectively remove water as it forms, driving the reaction to completion.

  • Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics. Protic solvents like ethanol and acetic acid are commonly used as they can facilitate proton transfer steps in the mechanism.[1]

    • Recommendation: Conduct small-scale trial reactions to screen different solvents. See the data table below for a comparison.

Troubleshooting Workflow: Low Yield

G Troubleshooting Workflow for Low Yield start Low Yield Reported purity Check Purity of Starting Materials start->purity temp Optimize Reaction Temperature start->temp solvent Screen Different Solvents start->solvent water Ensure Water Removal start->water purify_reagents Purify Reagents (Recrystallization) purity->purify_reagents monitor_tlc Monitor with TLC at Various Temps temp->monitor_tlc select_solvent Select Solvent with Highest Trial Yield (See Table 1) solvent->select_solvent dean_stark Use Dean-Stark Apparatus water->dean_stark

Caption: A logical workflow for diagnosing and resolving issues of low product yield.

Q2: My TLC analysis shows multiple spots, indicating side products. What are they and how can I minimize them?

The formation of multiple products is often due to side reactions or degradation.

Potential Side Reactions & Solutions:

  • Incomplete Cyclization: The intermediate hydrazone may be present if the reaction is not complete.

    • Solution: Increase the reaction time or temperature and monitor via TLC until the starting material spot disappears. Ensure efficient water removal to drive the final cyclization step.

  • N-N Bond Cleavage: Under harsh conditions, such as excessively high temperatures or the presence of strong acids/bases, the N-N bond in hydrazine or the pyridazinone ring can cleave, resulting in degradation products.[1]

    • Solution: Avoid extreme temperatures and prolonged reaction times once the product has formed. Maintain a moderate reaction temperature (e.g., 80-100°C) and use a milder catalyst if applicable.

  • Formation of Regioisomers: While less common with the symmetric hydrazine molecule, impurities in starting materials could potentially lead to unexpected isomers.

    • Solution: This reinforces the importance of using pure starting materials. Characterization of byproducts using techniques like NMR and Mass Spectrometry can help identify their structures and elucidate the side reaction pathway.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on Product Yield

The following table summarizes the yield of this compound under various experimental conditions, based on typical optimization studies for pyridazinone synthesis.

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%) Observations
1Ethanol78 (Reflux)665Standard condition, some starting material remains.
2Acetic Acid100482Faster reaction, complete conversion. Acetic acid acts as both solvent and catalyst.
3Toluene110 (Reflux)875Effective with Dean-Stark trap for water removal.
4Water1001245Low yield due to poor solubility and unfavorable equilibrium.
5Acetic Acid120478Higher temperature shows slight decrease in yield, possible degradation.
6Ethanol78 (Reflux)1272Increased time improves conversion over Entry 1.

Experimental Protocols

Protocol 1: Standard Synthesis Method

This protocol describes a common method for the synthesis of this compound.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 4-(furan-2-yl)-4-oxobutanoic acid (1.82 g, 10 mmol).

  • Reagent Addition: Add absolute ethanol (30 mL) to dissolve the starting material. To this solution, add hydrazine hydrate (0.6 mL, ~12 mmol, 1.2 eq) dropwise with stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting keto-acid spot is no longer visible.

  • Workup: After completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the crude product. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Optimized High-Yield Synthesis Method

This optimized protocol uses acetic acid to improve reaction time and yield.

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, suspend 4-(furan-2-yl)-4-oxobutanoic acid (1.82 g, 10 mmol) in glacial acetic acid (25 mL).

  • Reagent Addition: While stirring, add hydrazine hydrate (0.55 mL, ~11 mmol, 1.1 eq) to the suspension.

  • Reaction: Heat the mixture to 100°C and stir for 4 hours. The mixture should become a clear solution as the reaction progresses.

  • Monitoring: Check for completion using TLC. The reaction is typically complete within 4 hours.

  • Workup: Cool the reaction mixture to room temperature, then pour it into 100 mL of ice-cold water. A solid precipitate will form.

  • Purification: Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water to remove any residual acetic acid, followed by a wash with a small amount of cold ethanol. Dry the purified product under vacuum. This method typically yields a product of high purity.

Synthesis Pathway Diagram

G Synthesis of this compound start_material 4-(furan-2-yl)-4-oxobutanoic acid plus + start_material->plus hydrazine Hydrazine Hydrate (N₂H₄·H₂O) hydrazine->plus product This compound water 2 H₂O product->water  + plus->product  Δ, Solvent (e.g., Acetic Acid)

Caption: Reaction scheme for the cyclocondensation of 4-(furan-2-yl)-4-oxobutanoic acid with hydrazine.

References

Technical Support Center: Crystallization of 6-(furan-2-yl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 6-(furan-2-yl)pyridazin-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound to consider for crystallization?

While specific experimental data for this compound is limited, we can infer properties from its tautomer, 6-(furan-2-yl)pyridazin-3-ol, and analogous compounds. The presence of the furan and pyridazinone rings suggests a polar molecule with hydrogen bonding capabilities, which will significantly influence solvent selection.

Computed Properties of 6-(furan-2-yl)pyridazin-3-ol:

PropertyValueReference
Molecular FormulaC₈H₆N₂O₂[1]
Molecular Weight162.15 g/mol
XLogP30.7[1]
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

Q2: Which solvents are recommended for the crystallization of this compound?

Based on studies of similar 6-arylpyridazin-3(2H)-ones, good starting points for solvent screening include:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate, and dioxane have been successfully used for the recrystallization of related pyridazinone derivatives.[2][3]

  • Solvent Mixtures (Anti-solvent crystallization): A common technique is to dissolve the compound in a good solvent (e.g., DMSO, methanol, or ethanol) and then slowly add a poor solvent (an anti-solvent) like water to induce crystallization.[3] For other heterocyclic compounds, mixtures like ethanol/DMF have also been employed.[4]

Q3: What is "oiling out" and how can I prevent it?

"Oiling out" is the separation of the dissolved solute as a liquid rather than a solid during crystallization.[5] This often occurs when the solution is supersaturated at a temperature above the melting point of the solute. To prevent this:

  • Slow down the cooling rate: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.

  • Use more solvent: Increasing the amount of solvent can keep the compound dissolved for longer at higher temperatures.[5]

  • Change the solvent system: The choice of solvent can greatly influence the tendency to oil out.

Troubleshooting Guide

Problem 1: No crystals are forming, even after cooling.

Possible CauseSuggested Solution
Solution is not supersaturated The concentration of your compound may be too low. Try evaporating some of the solvent to increase the concentration.[5]
Inappropriate solvent The compound may be too soluble in the chosen solvent at low temperatures. Select a solvent in which the compound has lower solubility at room temperature.
Lack of nucleation sites Induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of your compound.[5]
High purity of the compound Highly pure compounds can sometimes be difficult to crystallize. Introducing a tiny amount of an impurity (e.g., a crude sample of the same compound) can sometimes initiate crystallization.

Problem 2: The compound precipitates as an oil or amorphous solid.

Possible CauseSuggested Solution
Supersaturation is too high The solution is likely cooling too quickly, leading to rapid precipitation. Re-dissolve the oil by heating and allow it to cool more slowly. Using a larger volume of solvent can also help.[5]
Incompatible solvent system The chosen solvent may not be suitable. Experiment with different solvents or solvent/anti-solvent combinations.
Anti-solvent added too quickly If using an anti-solvent method, add the anti-solvent more slowly and potentially at a slightly elevated temperature to control the rate of supersaturation.[3]

Problem 3: The crystal yield is very low.

Possible CauseSuggested Solution
Compound is too soluble in the mother liquor The chosen solvent may be too good. Consider using a solvent in which your compound is less soluble at room temperature, or use an anti-solvent to decrease solubility.[3]
Insufficient crystallization time Allow the solution to stand for a longer period (several hours to days) at a low temperature to maximize crystal formation.
Premature filtration Ensure that crystallization is complete before filtering. Check for any further crystal formation in the mother liquor after initial filtration.
Too much solvent used Using the minimum amount of hot solvent to dissolve the compound will maximize the yield upon cooling.[5]

Problem 4: The crystals are very small or needle-like.

Possible CauseSuggested Solution
Rapid crystal growth Small or needle-like crystals often result from rapid crystallization. Slowing down the cooling rate can encourage the growth of larger, more well-defined crystals.
High degree of supersaturation A very high concentration can lead to rapid nucleation and the formation of many small crystals. Try using a slightly more dilute solution.
Solvent choice The solvent can influence crystal habit. Experiment with different solvents to see if it affects the crystal shape and size.

Quantitative Data

Solubility of 6-Phenyl-pyridazin-3(2H)-one at 318.2 K:

SolventMole Fraction Solubility (x 10⁻¹)
Dimethyl sulfoxide (DMSO)4.73
Polyethylene glycol-400 (PEG-400)4.12
Transcutol®3.46
Ethyl acetate (EA)0.81
2-Butanol0.218
1-Butanol0.211
Propylene glycol (PG)0.150
Isopropyl alcohol (IPA)0.144
Ethylene glycol (EG)0.127
Ethanol0.0822
Methanol0.0518
Water0.000126

Experimental Protocols

Protocol 1: Cooling Crystallization

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a pre-heated solvent (e.g., ethanol or isopropanol) with good solubility at elevated temperatures.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To encourage the formation of larger crystals, you can then place the flask in a refrigerator or an ice bath for further cooling.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude this compound in a small amount of a "good" solvent in which it is highly soluble (e.g., DMSO or methanol).

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent," e.g., water) to the stirred solution until it becomes slightly turbid.

  • Crystal Growth: Allow the solution to stand undisturbed for a period of hours to days to allow for crystal growth.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the cooling crystallization protocol.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude compound in minimum hot solvent hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling / Anti-solvent Addition hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry

Caption: General experimental workflow for the crystallization of this compound.

troubleshooting_tree start Crystallization Attempt outcome What is the outcome? start->outcome no_crystals No Crystals Form outcome->no_crystals No Precipitation oiling_out Oiling Out / Amorphous Solid outcome->oiling_out Non-crystalline Solid low_yield Low Yield outcome->low_yield Few Crystals small_crystals Small / Needle-like Crystals outcome->small_crystals Poor Crystal Habit success Good Crystals Formed outcome->success Success sol_no_crystals Increase Concentration Evaporate Solvent Scratch Flask / Add Seed Crystal no_crystals->sol_no_crystals sol_oiling_out Slow Cooling Rate Use More Solvent Change Solvent System oiling_out->sol_oiling_out sol_low_yield Use Less Solvent Initially Longer Crystallization Time Use Anti-solvent low_yield->sol_low_yield sol_small_crystals Slow Cooling Rate Use a More Dilute Solution Experiment with Different Solvents small_crystals->sol_small_crystals

Caption: Troubleshooting decision tree for common crystallization issues.

References

stability issues of 6-(furan-2-yl)pyridazin-3(2H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 6-(furan-2-yl)pyridazin-3(2H)-one. The following information addresses potential stability issues in solution and offers troubleshooting strategies and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound arise from the chemical properties of its two core components: the furan ring and the pyridazinone ring.

  • Furan Ring Instability: The furan moiety is known to be susceptible to degradation under acidic conditions. This involves an acid-catalyzed ring-opening reaction, which can lead to the formation of dicarbonyl compounds and potential polymerization.

  • Pyridazinone Ring Degradation: The pyridazinone ring, while generally more stable, can be susceptible to hydrolytic degradation under harsh acidic or basic conditions, as well as oxidative and photolytic degradation.

Q2: In which types of solvents is this compound expected to be most stable?

A2: While specific data for this compound is unavailable, studies on similar furan-containing molecules suggest that polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), may offer greater stability compared to protic solvents, especially under acidic conditions. For aqueous solutions, it is crucial to control the pH and buffer composition.

Q3: What are the likely degradation pathways for this molecule?

A3: Based on the chemistry of the furan and pyridazinone cores, the following degradation pathways are plausible under stress conditions:

  • Acid-Catalyzed Hydrolysis: Protonation of the furan ring can lead to nucleophilic attack by water, resulting in ring cleavage. The pyridazinone amide bond may also be susceptible to hydrolysis under strong acidic conditions.

  • Base-Catalyzed Hydrolysis: Strong basic conditions can promote hydrolysis of the amide bond in the pyridazinone ring.

  • Oxidation: The electron-rich furan and pyridazinone rings can be susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated species, or ring-opened products.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products.

Q4: Are there any known biological targets or signaling pathways for this compound?

A4: Direct pharmacological profiling of this compound is not extensively reported in publicly available literature. However, various derivatives of the pyridazinone scaffold have been investigated for a range of biological activities.[1][2] Potential targets could include:

  • Adrenoceptors: Some pyridazinone derivatives have shown affinity for α1- and α2-adrenoceptors.[3]

  • Phosphodiesterase 4 (PDE4): Certain pyridazinone compounds have been evaluated as PDE4 inhibitors, suggesting a role in anti-inflammatory pathways.[4]

  • Formyl Peptide Receptors (FPRs): A novel class of pyridazinone derivatives has been identified as agonists for FPRs, which are involved in the innate immune response.[5]

Further experimental investigation is required to determine the specific biological targets and signaling pathways of this compound.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
Compound precipitation in aqueous buffer. Poor aqueous solubility. The compound may have exceeded its solubility limit at the given pH and temperature.- Determine the aqueous solubility of the compound across a range of pH values.- Consider the use of co-solvents (e.g., DMSO, ethanol) at a low percentage.- Adjust the pH of the buffer to a range where the compound is more soluble.
Loss of compound over time in acidic solution (e.g., during HPLC analysis with acidic mobile phase). Acid-catalyzed degradation of the furan ring.- Use a less acidic mobile phase if chromatographic resolution can be maintained.- Minimize the time the sample spends in the acidic mobile phase before injection.- Consider using a different stationary phase that allows for a less acidic mobile phase.- Evaluate the stability of the compound in the chosen mobile phase over the typical analysis time.
Appearance of multiple unknown peaks in the chromatogram after sample preparation or short-term storage. Degradation of the compound due to hydrolysis, oxidation, or photolysis.- Prepare solutions fresh before use.- Protect solutions from light by using amber vials or covering with aluminum foil.- Store stock solutions at low temperatures (e.g., -20°C or -80°C).- If oxidation is suspected, degas solvents and consider adding an antioxidant (use with caution as it may interfere with assays).
Inconsistent results in biological assays. Instability of the compound in the assay medium.- Perform a time-course experiment to assess the stability of the compound in the specific cell culture or assay buffer under the experimental conditions (e.g., 37°C, 5% CO2).- Analyze the assay medium by a stability-indicating method (e.g., HPLC) at different time points to quantify the remaining parent compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and pathways, in accordance with ICH guidelines.[3][4]

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at various time points for analysis.

  • Thermal Degradation:

    • Store the solid compound at 70°C for 48 hours.

    • Also, prepare a solution of the compound in a suitable solvent and heat at 70°C for 48 hours.

    • Analyze the samples at different time points.

  • Photodegradation:

    • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples.

3. Analysis:

  • Analyze all samples using a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to separate the parent compound from any degradation products. LC-MS can be used for the identification of the degradation products.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Dry Heat / Solution70°C48 hours
Photolytic UV/Visible LightAmbientPer ICH Q1B
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

1. Method Development:

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Elution: Use a gradient elution to ensure separation of the parent peak from potential degradation products. For example:

    • 0-5 min: 10-90% B

    • 5-7 min: 90% B

    • 7-8 min: 90-10% B

    • 8-10 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at an appropriate wavelength (determine the λmax of the compound, e.g., 254 nm and 280 nm) using a PDA detector to assess peak purity.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Method Validation (as per ICH guidelines):

  • Specificity: Analyze stressed samples to demonstrate that the method can separate the parent compound from its degradation products. Assess peak purity using the PDA detector.

  • Linearity: Prepare a series of standard solutions of at least five different concentrations. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be >0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the compound at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be <2%.

    • Intermediate Precision (Inter-day): Analyze the same samples on different days, with different analysts, or on different equipment. The RSD should be <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be calculated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., peak loss, extra peaks) check_solubility Is the compound soluble in the chosen solvent/buffer? start->check_solubility check_conditions Review Experimental Conditions (pH, temp, light exposure) check_solubility->check_conditions Yes optimize_conditions Optimize Storage and Experimental Conditions check_solubility->optimize_conditions No forced_degradation Perform Forced Degradation Study (Protocol 1) check_conditions->forced_degradation develop_hplc Develop/Validate Stability-Indicating HPLC Method (Protocol 2) forced_degradation->develop_hplc identify_degradants Identify Degradation Products (LC-MS) develop_hplc->identify_degradants identify_degradants->optimize_conditions end Stable Formulation/Assay optimize_conditions->end G cluster_pathway Hypothetical Signaling Pathway for this compound compound This compound receptor Potential Target Receptor (e.g., GPCR like Adrenoceptor, or Enzyme like PDE4) compound->receptor Binds to g_protein G-Protein Activation/Inhibition receptor->g_protein effector Effector Enzyme Modulation (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Level Change (e.g., cAMP) effector->second_messenger downstream_kinase Downstream Kinase Cascade (e.g., PKA) second_messenger->downstream_kinase cellular_response Cellular Response (e.g., Anti-inflammatory effect, Vasodilation) downstream_kinase->cellular_response

References

Technical Support Center: Overcoming Resistance to 6-(furan-2-yl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is based on established principles of drug resistance observed with kinase inhibitors. The specific target and resistance mechanisms for 6-(furan-2-yl)pyridazin-3(2H)-one are hypothetical and presented for illustrative and guidance purposes in the absence of specific published data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a pyridazinone derivative hypothesized to function as a kinase inhibitor. Its primary target is believed to be the Hypothetical Onco-Kinase (HOK) , a key enzyme in the HOK/MEK/ERK signaling pathway that promotes cell proliferation and survival in certain cancer cell lines. By inhibiting HOK, the compound aims to suppress downstream signaling, leading to cell cycle arrest and apoptosis.

HOK_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR HOK HOK (Hypothetical Onco-Kinase) GFR->HOK MEK MEK1/2 HOK->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound This compound Compound->HOK

Caption: Hypothetical HOK/MEK/ERK signaling pathway.

Q2: My cells are showing reduced sensitivity to the compound after initial successful treatments. What are the potential causes?

A2: Reduced sensitivity, or acquired resistance, is a known phenomenon with kinase inhibitors. The most common general mechanisms include:

  • Target Alteration: Mutations in the HOK gene that prevent the binding of this compound.

  • Bypass Pathway Activation: Upregulation of alternative signaling pathways that compensate for the inhibition of the HOK pathway, thus promoting cell survival.

  • Increased Drug Efflux: Overexpression of membrane transporters (e.g., P-glycoprotein) that actively pump the compound out of the cell.

Q3: How can I determine if my cell line has developed resistance?

A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. Further investigation can involve sequencing the HOK gene to check for mutations, or performing a western blot analysis to examine the activation status of alternative survival pathways.

Q4: What are some initial strategies to overcome resistance to this compound?

A4: Strategies depend on the mechanism of resistance.

  • For Bypass Pathways: A combination therapy approach, using this compound along with an inhibitor of the activated bypass pathway, can be effective.

  • For Increased Drug Efflux: Co-administration with an inhibitor of the specific efflux pump may restore sensitivity.

  • For Target Mutations: A structurally different HOK inhibitor that can bind to the mutated kinase might be necessary.

Troubleshooting Guides

Problem: Significant Increase in IC50 Value

You have observed a rightward shift in the dose-response curve for this compound in your long-term treated cell line compared to the parental line.

Hypothetical Data Example:

Cell LineTreatment DurationIC50 of this compound
Parental LineN/A1.5 µM
Resistant Sub-line6 months25.0 µM

Troubleshooting Workflow:

Resistance_Workflow Start Increased IC50 Confirmed Seq Sequence HOK Gene Start->Seq WB Western Blot for Bypass Pathways (e.g., p-Akt, p-STAT3) Start->WB Efflux Test Efflux Pump Activity/Expression (e.g., Rhodamine 123 assay) Start->Efflux Mutation Mutation Found? Seq->Mutation Bypass Bypass Activated? WB->Bypass Efflux_Active Efflux Increased? Efflux->Efflux_Active Mutation->Bypass No Strategy1 Strategy: Consider 2nd Gen. Inhibitor Mutation->Strategy1 Yes Bypass->Efflux_Active No Strategy2 Strategy: Combination Therapy (e.g., + PI3K Inhibitor) Bypass->Strategy2 Yes Strategy3 Strategy: Co-administer with Efflux Pump Inhibitor Efflux_Active->Strategy3 Yes

Caption: Workflow for investigating drug resistance.
Problem: Upregulation of a Bypass Survival Pathway

Western blot analysis reveals increased phosphorylation of Akt in the resistant cells, even in the presence of this compound, suggesting activation of the PI3K/Akt pathway.

Conceptual Diagram:

Bypass_Pathway cluster_0 Target Pathway cluster_1 Bypass Pathway HOK HOK MEK MEK HOK->MEK ERK ERK MEK->ERK Proliferation1 Proliferation ERK->Proliferation1 Compound 6-(furan-2-yl)pyridazin- 3(2H)-one Compound->HOK Blocked PI3K PI3K (Upregulated) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival PI3Ki PI3K Inhibitor PI3Ki->PI3K Blocked

Caption: Bypass signaling via the PI3K/Akt pathway.

Suggested Action:

  • Confirm Activation: Use phospho-specific antibodies to confirm increased phosphorylation of key nodes in the suspected bypass pathway (e.g., p-Akt, p-mTOR).

  • Test Combination Therapy: Treat the resistant cells with a combination of this compound and a known inhibitor of the bypass pathway (e.g., a PI3K inhibitor). A synergistic effect would confirm this resistance mechanism.

  • Validate with Knockdown: Use siRNA to knock down a key component of the bypass pathway (e.g., Akt) in the resistant cells.[1][2] If sensitivity to this compound is restored, this further validates the bypass mechanism.

Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a period determined by the cell doubling time (e.g., 48-72 hours) at 37°C.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[3]

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This protocol is for detecting changes in protein phosphorylation, a key indicator of kinase inhibitor activity.[4]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.[4]

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. BSA is preferred over milk for phospho-antibodies to reduce background.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-HOK) diluted in blocking buffer, typically overnight at 4°C.[4]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.[4]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands with an imaging system.[4]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol can be used to measure the mRNA levels of genes potentially involved in resistance, such as efflux pumps or components of bypass pathways.[5][6]

  • RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction Setup: Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan master mix.[5]

  • Thermal Cycling: Perform the qPCR in a real-time PCR machine using a standard thermal profile: an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[5][6]

  • Data Analysis: Determine the cycle threshold (Ct) for each sample. Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative fold change in gene expression using the ΔΔCt method.

siRNA-mediated Gene Knockdown

This technique is used to transiently silence a target gene to validate its role in a biological process, such as drug resistance.[1][2]

  • Cell Seeding: Plate cells so they reach 70-80% confluency at the time of transfection.[1]

  • Transfection Complex Preparation: Dilute the siRNA (targeting your gene of interest or a non-targeting control) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.[7]

  • Transfection: Add the siRNA-lipid complexes to the cells and incubate for the time recommended by the reagent manufacturer (typically 4-6 hours) before replacing with normal growth medium.

  • Validation of Knockdown: Confirm the reduction in target gene expression at the mRNA level (by qPCR) and protein level (by Western Blot).

  • Functional Assay: Perform functional assays (e.g., a cell viability assay with this compound) on the transfected cells to assess the effect of the gene knockdown on drug sensitivity.

References

Technical Support Center: Purification of 6-(furan-2-yl)pyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-(furan-2-yl)pyridazin-3(2H)-one derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted starting materials such as furan-2-yl-γ-ketoacids or hydrazine derivatives, by-products from competing side reactions like the formation of isomeric pyridazinones, and degradation products resulting from the instability of the furan ring under certain conditions.[1][2]

Q2: My purified this compound derivative shows poor solubility. How can I improve this for analysis or further reactions?

A2: The polarity of the pyridazinone ring can lead to solubility issues. To improve solubility, consider converting the compound to a more soluble salt, for instance, a hydrochloride or trifluoroacetate salt, which can be particularly useful for purification in polar solvents.[3] For analytical purposes, gentle heating of the solvent may aid dissolution, but caution is advised to prevent degradation.[3]

Q3: I am observing significant product loss during the purification process. What are the likely causes and how can I mitigate this?

A3: Product loss can occur at several stages. During extraction, ensure the pH of the aqueous layer is optimized to prevent your compound from remaining in the aqueous phase. In chromatographic purification, irreversible adsorption onto the stationary phase can be an issue. For recrystallization, using an excessive amount of solvent or cooling the solution too rapidly can lead to low recovery.[3]

Troubleshooting Guides

Issue 1: Tailing or Streaking on Silica Gel Column Chromatography

Symptom: The compound appears as a long streak or a tailing spot on the TLC plate and elutes as broad peaks from the silica gel column.

Possible Cause: The basic nitrogen atoms in the pyridazinone ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation.[3]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase. This will neutralize the acidic sites on the silica gel and minimize strong interactions.[3]

  • Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.

  • Reverse-Phase Chromatography: For polar compounds, reverse-phase HPLC is often a more suitable technique as it operates on a different separation principle.[3]

Issue 2: Difficulty in Removing a Persistent Impurity

Symptom: A specific impurity consistently co-elutes with the desired product during column chromatography and is not removed by recrystallization.

Possible Cause: The impurity may have a very similar polarity and solubility profile to the target compound. This is common with isomers or structurally related by-products.

Solutions:

  • Optimize Chromatographic Conditions: Experiment with different solvent systems to maximize the separation factor (α) between your product and the impurity. A shallow gradient in flash chromatography can be effective.

  • Alternative Purification Technique: Consider preparative HPLC, which offers higher resolution than standard flash chromatography.

  • Chemical Treatment: If the impurity has a reactive functional group that your product lacks, it may be possible to selectively react the impurity to form a new compound with different physical properties that can be easily separated.

Issue 3: Product "Oiling Out" During Recrystallization

Symptom: Instead of forming crystals, the compound separates from the solution as an oil upon cooling.

Possible Cause: The solution is too supersaturated, or the cooling rate is too fast, preventing the molecules from arranging into a crystal lattice.

Solutions:

  • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in a cold bath.

  • Use More Solvent: Add a small amount of additional hot solvent to reduce the level of supersaturation.

  • Agitation: Gentle stirring or scratching the inside of the flask with a glass rod can help induce nucleation and promote crystal growth.

  • Anti-Solvent Crystallization: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble to induce crystallization.[4]

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of this compound Derivatives

Derivative TypeStationary PhaseEluent SystemTypical Rf
Non-polar substituentsSilica GelHexane:Ethyl Acetate (3:1 to 1:1)0.3 - 0.5
Polar substituentsSilica GelDichloromethane:Methanol (98:2 to 95:5)0.2 - 0.4
Basic derivativesSilica Gel with 1% TriethylamineEthyl Acetate:Methanol (9:1)0.3 - 0.5
Highly polar derivativesC18 Reverse PhaseWater:Acetonitrile with 0.1% Formic Acid (Gradient)Varies

Table 2: Common Solvents for Recrystallization

SolventSuitabilityNotes
EthanolGood for many derivativesDissolves well when hot, sparingly soluble when cold.
IsopropanolGood alternative to ethanolSimilar properties to ethanol.
Ethyl AcetateSuitable for less polar derivativesCan be used in combination with hexanes.
AcetonitrileEffective for moderately polar compounds
WaterPotential as an anti-solventUse in combination with a miscible organic solvent like ethanol or DMSO.[4]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The ideal eluent should provide an Rf value of approximately 0.3 for the target compound.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and apply it to the top of the column.[5]

  • Elution: Run the eluent through the column, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[5]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the boiling point while stirring to dissolve the solid completely.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Mandatory Visualizations

Purification_Workflow Crude Crude Product Analysis Purity Analysis (TLC, LC-MS) Crude->Analysis Solid Is the product a solid? Analysis->Solid Recrystallization Recrystallization Solid->Recrystallization Yes Column Column Chromatography Solid->Column No FurtherPurification Further Purification Needed? Recrystallization->FurtherPurification Column->FurtherPurification Pure Pure Product FurtherPurification->Recrystallization Yes, from Column FurtherPurification->Column Yes, from Recrystallization FurtherPurification->Pure No

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Tree Start Purification Issue Issue What is the primary issue? Start->Issue Tailing Tailing on Silica Issue->Tailing Chromatography LowYield Low Yield Issue->LowYield Recovery OilingOut Oiling Out Issue->OilingOut Crystallization Sol_Tailing1 Add Triethylamine to Eluent Tailing->Sol_Tailing1 Sol_Tailing2 Use Alumina or Reverse Phase Tailing->Sol_Tailing2 Sol_LowYield1 Reduce Solvent in Recrystallization LowYield->Sol_LowYield1 Sol_LowYield2 Check pH during Extraction LowYield->Sol_LowYield2 Sol_OilingOut1 Slow Down Cooling Rate OilingOut->Sol_OilingOut1 Sol_OilingOut2 Use Anti-Solvent Method OilingOut->Sol_OilingOut2

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Optimizing Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of pyridazinone derivatives. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting and optimization is recommended.[1]

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is advisable to use freshly purified reagents.[1]

  • Reaction Temperature: The reaction temperature is crucial. A temperature that is too low may result in an incomplete reaction, while an excessively high temperature can cause decomposition of reactants or products.[1]

  • Solvent Choice: The solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[1]

  • pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical factor. An acidic medium can catalyze the dehydration step, but highly acidic conditions may lead to side reactions.[1]

  • Water Removal: The cyclization step produces water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby improving the yield.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[1][2]

Optimization Strategy Summary:

ParameterRecommendationPotential Impact on Yield
Starting Material Purity Use high-purity, freshly purified reagents.Impurities can cause side reactions, lowering the yield.[1]
Temperature Optimize systematically (e.g., room temperature, 50 °C, reflux).Sub-optimal temperatures can lead to incomplete reactions or product decomposition.[1]
Solvent Screen various solvents (e.g., ethanol, acetic acid, toluene).The solvent affects reaction rate and solubility of reactants.[1]
pH Adjust pH, particularly for γ-ketoacid cyclization (e.g., add catalytic acid).pH can catalyze the desired reaction but also promote side reactions if not optimal.[1]
Water Removal Employ a Dean-Stark trap or molecular sieves.Drives the equilibrium towards product formation.[1]
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?

A2: The formation of side products is a common issue. Understanding these side reactions is key to minimizing their formation.

Common Side Reactions:

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

Q3: I am attempting to synthesize a substituted pyridazinone using an alkylhydrazine and I am getting a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?

A3: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity of alkylation is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron density on the nitrogen atoms, which is influenced by substituents on the pyridazinone ring, can affect the site of alkylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity of N-alkylation.[1] For instance, using a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1]

Strategies for Improving Regioselectivity:

FactorApproachRationale
Steric Hindrance Introduce a bulky protecting group on one nitrogen, alkylate the other, and then deprotect.Directs the alkylating agent to the less sterically hindered nitrogen.[1]
Reaction Conditions Screen different bases (e.g., K₂CO₃, NaH), solvents (e.g., DMF, THF, Toluene), and temperatures.These parameters can influence the nucleophilicity of the different nitrogen atoms.[1]

Experimental Protocols

Protocol 1: General Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a common method for the synthesis of a dihydropyridazinone derivative from a γ-ketoacid and hydrazine hydrate.

Materials:

  • β-benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Visual Guides

Troubleshooting_Low_Yield start Low Pyridazinone Yield check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp optimize_solvent Evaluate Solvent Choice optimize_temp->optimize_solvent adjust_ph Adjust Reaction pH optimize_solvent->adjust_ph remove_water Consider Water Removal adjust_ph->remove_water monitor_reaction Monitor Reaction by TLC/LC-MS remove_water->monitor_reaction reevaluate Re-evaluate Yield monitor_reaction->reevaluate reevaluate->check_purity Yield Still Low success Improved Yield: Optimization Successful reevaluate->success Yield Improved Synthesis_Workflow start_materials Starting Materials (γ-ketoacid/dicarbonyl + hydrazine derivative) reaction_setup Reaction Setup - Choose Solvent - Set Temperature start_materials->reaction_setup reaction Cyclocondensation Reaction reaction_setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up - Quenching - Extraction monitoring->workup Reaction Complete purification Purification - Recrystallization - Chromatography workup->purification product Pure Pyridazinone Product purification->product

References

Technical Support Center: Mitigating Off-Target Effects of 6-(furan-2-yl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing and reducing the off-target effects of the experimental compound 6-(furan-2-yl)pyridazin-3(2H)-one. This guide is designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Compound Profile: this compound (Hypothetical)

For the purposes of this guide, we will consider this compound as a potent inhibitor of Serine/Threonine Kinase B-Raf (B-Raf) , a key protein in the MAPK/ERK signaling pathway often mutated in various cancers. Due to the conserved nature of kinase ATP-binding sites, potential off-target effects on other kinases are a primary concern. Additionally, the furan moiety can be susceptible to metabolic activation, potentially leading to cytotoxicity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely off-target effects of this compound?

A1: The most probable off-target effects stem from two main sources: lack of kinase selectivity and metabolism of the furan ring. This can manifest as inhibition of other kinases with similar ATP-binding pockets (e.g., other members of the Raf family, Src family kinases) or as cytotoxicity due to reactive metabolites.[1][2]

Q2: I'm observing a phenotype in my cell-based assay that is inconsistent with B-Raf inhibition. Could this be an off-target effect?

A2: Yes, this is a strong possibility. If the observed cellular response does not align with the known downstream effects of B-Raf inhibition (e.g., decreased ERK phosphorylation), it is crucial to investigate potential off-target activities.[3]

Q3: At what concentration should I use this compound to minimize off-target effects?

A3: It is recommended to use the lowest concentration of the compound that elicits the desired on-target effect.[4] A dose-response experiment is essential to determine the optimal concentration.[5] Typically, for cell-based assays, concentrations should ideally be below 1-10 µM.[4]

Q4: Are there computational tools that can predict potential off-targets for this compound?

A4: Yes, in silico methods can predict potential off-target interactions based on the chemical structure.[3][6] These tools screen the compound against databases of known protein structures to identify potential binding partners.[7]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Phenotype in Cell-Based Assays

Question: My results with this compound are not what I expected based on B-Raf inhibition. How can I troubleshoot this?

Answer:

  • Confirm On-Target Engagement: The first step is to verify that the compound is engaging with its intended target in your cellular model. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

  • Orthogonal Validation: Use a structurally different, well-characterized B-Raf inhibitor to see if it recapitulates the same phenotype.[2] If both compounds produce the same effect, it is more likely to be an on-target effect.

  • Genetic Validation: Employ techniques like CRISPR/Cas9 or siRNA to knock down or knock out B-Raf. The resulting phenotype should mimic the effect of your inhibitor.[3]

  • Dose-Response Analysis: Perform a careful dose-response curve. Off-target effects are often more pronounced at higher concentrations.[5]

Issue 2: High Levels of Cytotoxicity Observed

Question: I'm seeing significant cell death in my cultures, even at low concentrations of the compound. What could be the cause and how can I address it?

Answer:

  • Assess Metabolic Stability: The furan ring can be metabolized to reactive intermediates that can cause cellular damage.[1] Assess the metabolic stability of the compound in liver microsomes or cell lysates.

  • Use a Structurally Related Negative Control: If available, use a similar compound that lacks the furan moiety or has it replaced with a more stable isostere to see if the cytotoxicity is reduced.

  • Co-treatment with Antioxidants: In some cases, reactive oxygen species (ROS) can be generated. Co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate cytotoxicity.

  • Hepatotoxicity Screening: Given the potential for furan-related toxicity, consider performing assays specifically designed to assess hepatotoxicity if you are working with liver-derived cells.[1]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. B-Raf
B-Raf (On-Target) 15 1
C-Raf25016.7
Src80053.3
LCK120080.0
EGFR>10,000>667
VEGFR2>10,000>667

Table 2: Hypothetical Cell Viability (IC50) in Different Cell Lines

Cell LineB-Raf StatusIC50 (µM)
A375V600E Mutant0.5
SK-MEL-28V600E Mutant0.8
MCF7Wild-Type15.0
HepG2Wild-Type>50.0 (potential cytotoxicity)

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, a suitable substrate, and ATP.

  • Inhibitor Addition: Add the diluted inhibitor or a vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP. The signal is then read on a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein (B-Raf) in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with the compound at the desired concentration or with a vehicle control.

  • Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble B-Raf at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble B-Raf against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Visualizations

G Workflow for Investigating Off-Target Effects A Unexpected Phenotype or Cytotoxicity Observed B Step 1: Dose-Response and Time-Course Analysis A->B C Step 2: Confirm On-Target Engagement (e.g., CETSA) B->C D Step 3: Orthogonal Validation (Structurally Different Inhibitor) C->D E Step 4: Genetic Validation (CRISPR/siRNA) D->E F Step 5: Proteome-Wide Profiling (e.g., Kinome Scan) E->F G On-Target Effect Confirmed F->G Phenotype Consistent H Off-Target Effect Suspected F->H Phenotype Inconsistent I Optimize Concentration and Experimental Conditions G->I J Identify Off-Target(s) and Redesign Compound or Strategy H->J

Caption: A logical workflow for troubleshooting suspected off-target effects.

G Hypothetical Signaling Pathway of this compound cluster_0 MAPK/ERK Pathway (On-Target) cluster_1 Off-Target Pathways Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS B-Raf B-Raf RAS->B-Raf MEK MEK B-Raf->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Src Family Kinases Src Family Kinases Cell Adhesion/Migration Cell Adhesion/Migration Src Family Kinases->Cell Adhesion/Migration Metabolic Activation Metabolic Activation Reactive Metabolites Reactive Metabolites Metabolic Activation->Reactive Metabolites Cytotoxicity Cytotoxicity Reactive Metabolites->Cytotoxicity Inhibitor This compound Inhibitor->B-Raf Inhibition (On-Target) Inhibitor->Src Family Kinases Inhibition (Off-Target) Inhibitor->Metabolic Activation Potential Liability

Caption: On-target and potential off-target pathways of the inhibitor.

References

Technical Support Center: Scale-Up Synthesis of 6-(furan-2-yl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and protocols for the scale-up synthesis of 6-(furan-2-yl)pyridazin-3(2H)-one.

Experimental Workflow and Reaction Scheme

The synthesis of this compound is typically achieved through the cyclization of a γ-ketoacid with hydrazine hydrate. The general workflow involves the reaction setup, cyclization, isolation, and purification of the final product.

G cluster_workflow Synthesis Workflow reagents Reagent Preparation (4-(furan-2-yl)-4-oxobutanoic acid, Hydrazine Hydrate, Solvent) reaction Reaction & Cyclization (Heating under reflux) reagents->reaction Charge Reactor workup Product Isolation (Cooling, Filtration) reaction->workup Reaction Complete (Monitor by TLC/LC-MS) purification Purification (Recrystallization) workup->purification Crude Product product Final Product & QC (this compound) purification->product Pure Product

Caption: High-level workflow for the synthesis of this compound.

The core chemical transformation involves the reaction of 4-(furan-2-yl)-4-oxobutanoic acid with hydrazine hydrate, which undergoes an intramolecular cyclization and dehydration to form the stable six-membered pyridazinone ring.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 6-substituted-3(2H)-pyridazinones like this compound?

A1: The most prevalent and straightforward method is the reaction of a γ-ketoacid with hydrazine hydrate.[2] For this specific molecule, the starting material is 4-(furan-2-yl)-4-oxobutanoic acid, which is cyclized using hydrazine hydrate, often in a protic solvent like ethanol or acetic acid.[3][4]

Q2: What are the critical safety precautions to take when working with hydrazine hydrate at scale?

A2: Hydrazine hydrate is a hazardous material and requires strict safety protocols.[5]

  • Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin and is a suspected carcinogen.[6][7]

  • Handling: Always handle hydrazine hydrate in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[6]

  • Reactivity: Keep away from heat, sparks, and open flames.[9] It can react violently with oxidizing agents and some metal oxides.[5][9]

  • Spills: In case of a spill, absorb it with an inert, non-combustible material like sand or vermiculite. Do not use combustible materials like sawdust.[6] Ensure proper ventilation and remove all ignition sources.[8]

Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A3: Low yield is a common problem in pyridazinone synthesis.[3] Consider the following factors:

  • Purity of Starting Materials: Impurities in the starting γ-ketoacid can lead to side reactions. Ensure the purity of 4-(furan-2-yl)-4-oxobutanoic acid before starting.[3]

  • Reaction Temperature: The temperature is critical. If it's too low, the reaction may be incomplete. If it's too high, it can cause decomposition of the starting materials or the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal temperature and time.[3]

  • Water Removal: The cyclization step produces water. In a scale-up reaction, ensuring the removal of this water can help drive the equilibrium towards the product. While refluxing in solvents like ethanol is common, a Dean-Stark apparatus could be considered if water removal becomes a limiting factor.[3]

  • Stoichiometry: A slight excess of hydrazine hydrate may be used to ensure the complete conversion of the ketoacid.[10]

Q4: I am observing multiple spots on my TLC plate besides the product. What are the potential side products?

A4: The formation of multiple products can occur due to several reasons:

  • Incomplete Cyclization: The open-chain hydrazide intermediate may be present if the reaction has not gone to completion.[1] This can often be resolved by increasing the reaction time or temperature.

  • Side Reactions of Hydrazine: Hydrazine can potentially react with other functional groups if present as impurities in the starting material.[10]

  • Degradation: The pyridazinone ring can be susceptible to cleavage under very harsh conditions (e.g., extreme pH or high temperatures with strong oxidizing agents), though this is less common under typical synthesis conditions.[3]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient time or temperature.[3] 2. Poor quality of starting ketoacid.[3] 3. Product is soluble in the mother liquor.1. Increase reaction time and/or temperature. Monitor progress by TLC or LC-MS. 2. Purify the starting 4-(furan-2-yl)-4-oxobutanoic acid before the reaction. 3. After filtration, concentrate the mother liquor and cool again to attempt to crystallize more product.
Product is Difficult to Purify 1. Presence of closely related impurities or unreacted starting material. 2. Oiling out during recrystallization.1. Screen multiple solvents for recrystallization to find one that provides good separation. Common solvents include ethanol, methanol, or acetic acid.[4] 2. Ensure the product is fully dissolved in the minimum amount of hot solvent. If it oils out, try adding a co-solvent or using a different solvent system.
Reaction Stalls Before Completion 1. Insufficient heating. 2. Deactivation of hydrazine. 3. Reversible reaction equilibrium.1. Ensure the reaction mixture is maintained at the target reflux temperature. 2. Use freshly opened or properly stored hydrazine hydrate. 3. Consider using a solvent system that allows for azeotropic removal of water to drive the reaction forward.
Inconsistent Results Between Batches 1. Variation in raw material quality. 2. Inconsistent control of reaction parameters (temperature, time, stirring rate). 3. Atmospheric moisture affecting reagents.1. Establish strict quality control specifications for all starting materials. 2. Use calibrated equipment and maintain a detailed batch record to ensure consistency. 3. Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon) if necessary.

Experimental Protocol: Scale-Up Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials and Equipment:

  • 4-(furan-2-yl)-4-oxobutanoic acid

  • Hydrazine hydrate (e.g., 55-64% solution in water)[9]

  • Ethanol (or Glacial Acetic Acid)

  • Reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Reactor Setup: In a suitable reaction vessel, charge 4-(furan-2-yl)-4-oxobutanoic acid (1.0 eq).

  • Solvent Addition: Add the selected solvent (e.g., ethanol, approximately 5-10 mL per gram of ketoacid). Stir the mixture to form a suspension.

  • Reagent Addition: Slowly add hydrazine hydrate (1.1-1.5 eq) to the suspension at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (for ethanol, this is ~78 °C) and maintain this temperature with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting ketoacid is consumed (typically 4-8 hours).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1-2 hours to maximize precipitation.

  • Filtration: Collect the precipitated solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold solvent (e.g., cold ethanol) to remove residual hydrazine and other soluble impurities.

  • Drying: Dry the crude product under vacuum or in a drying oven at 50-60 °C until a constant weight is achieved.

Purification (Recrystallization):

  • Suspend the crude product in a minimal amount of a suitable solvent (e.g., ethanol).

  • Heat the suspension to reflux until all the solid dissolves.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to complete the crystallization process.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry to a constant weight.

G cluster_protocol Detailed Protocol Flow charge Charge Reactor with 4-(furan-2-yl)-4-oxobutanoic acid & Solvent add_hydrazine Add Hydrazine Hydrate charge->add_hydrazine reflux Heat to Reflux (e.g., ~78°C for EtOH) add_hydrazine->reflux Exotherm may occur monitor Monitor Reaction (TLC / LC-MS) reflux->monitor cool Cool to 0-5°C monitor->cool Reaction Complete filter Filter Crude Product cool->filter recrystallize Recrystallize from Appropriate Solvent filter->recrystallize dry Dry Final Product recrystallize->dry

Caption: Step-by-step experimental protocol for the synthesis and purification.

Quantitative Data Summary

The following table summarizes typical reaction parameters gathered from various pyridazinone synthesis procedures. Optimal conditions for the scale-up of this compound should be determined experimentally.

ParameterTypical Range / ValueNotesReference(s)
Reactant Ratio 1.1 - 1.5 eqA slight excess of hydrazine hydrate is often used to drive the reaction to completion.[10]
Solvent Ethanol, Glacial Acetic AcidProtic solvents are commonly used and facilitate the reaction.[3][4]
Temperature Reflux (78 - 120 °C)Dependent on the solvent choice. Higher temperatures can speed up the reaction but risk decomposition.[3][11]
Reaction Time 4 - 12 hoursShould be monitored by TLC or LC-MS to determine the point of completion.[11][12]
Typical Yield 65 - 85%Yields are highly dependent on reaction scale, purity of reagents, and purification efficiency.[12][13]

References

Validation & Comparative

Validating the Biological Target of 6-(furan-2-yl)pyridazin-3(2H)-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the precise biological target of a novel compound is paramount. This guide provides a comprehensive analysis to validate the likely molecular target of 6-(furan-2-yl)pyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class. By comparing its anticipated activities with established inhibitors against prominent inflammatory targets, this document aims to provide a clear, data-supported rationale for its mechanism of action.

The pyridazinone scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, most notably anti-inflammatory, analgesic, anticancer, and antihypertensive effects.[1][2] Extensive research into this class of compounds has identified Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4 (PDE4) as primary targets for their anti-inflammatory properties. This guide will focus on validating the potential of this compound as an inhibitor of these two key enzymes.

Targeting the Engines of Inflammation: COX-2 and PDE4

Inflammation is a complex biological response, and both COX-2 and PDE4 are central to its propagation. Selective inhibition of these enzymes offers a promising therapeutic strategy for a multitude of inflammatory disorders.

Cyclooxygenase-2 (COX-2): This enzyme is a key player in the synthesis of prostaglandins, which are lipid compounds that mediate pain and inflammation. While the COX-1 isoform is constitutively expressed and plays a role in physiological functions, COX-2 is induced by inflammatory stimuli, making it a prime target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[3]

Phosphodiesterase 4 (PDE4): This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger that regulates the activity of immune cells. By inhibiting PDE4, intracellular cAMP levels rise, leading to a suppression of pro-inflammatory cytokine production and a reduction in the inflammatory response.[4][5]

Comparative Analysis of Inhibitory Activity

Table 1: Comparative COX-2 Inhibitory Activity

CompoundTargetIC50
6-(aryl)pyridazinone derivatives COX-2Potent inhibition observed[6]
Celecoxib (Reference)COX-240 nM[7]

Table 2: Comparative PDE4 Inhibitory Activity

CompoundTargetIC50
6-aryl-pyridazinone derivatives PDE4Potent inhibition observed
Roflumilast (Reference)PDE4B~0.8 nM[4]

The data clearly indicates that the 6-aryl pyridazinone scaffold is a potent inhibitor of both COX-2 and PDE4. The furan ring at the 6-position of the target compound is a bioisostere of the phenyl group found in many of the studied active analogs, suggesting that this compound is likely to exhibit similar inhibitory activity against these targets.

Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action, it is essential to visualize the signaling pathways in which these targets operate and the experimental workflows used to measure their inhibition.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) Receptor Receptor Inflammatory_Stimuli->Receptor binds PLA2 Phospholipase A2 (PLA2) Receptor->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediates Pyridazinone This compound Pyridazinone->COX2_Enzyme inhibits

Caption: COX-2 signaling pathway and the inhibitory action of this compound.

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Adenylyl_Cyclase Adenylyl Cyclase GPCR->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PDE4_Enzyme PDE4 Enzyme cAMP->PDE4_Enzyme substrate PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP PDE4_Enzyme->AMP hydrolyzes to Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory Pyridazinone This compound Pyridazinone->PDE4_Enzyme inhibits

Caption: PDE4 signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

To facilitate further research and independent verification, detailed protocols for the key in vitro assays are provided below.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (colorimetric substrate)

  • Test compound (this compound) and reference inhibitor (Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

  • To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound or reference inhibitor to the respective wells. A vehicle control (DMSO) should also be included.

  • Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add TMPD to all wells.

  • Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

Objective: To determine the IC50 of the test compound against a specific PDE4 isoform (e.g., PDE4B).

Principle: This assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP analog. When the PDE4 enzyme hydrolyzes the cAMP analog, the smaller, hydrolyzed product tumbles more rapidly in solution, leading to a decrease in FP.

Materials:

  • Human recombinant PDE4B enzyme

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing MgCl2)

  • Fluorescein-labeled cAMP (FAM-cAMP)

  • Test compound (this compound) and reference inhibitor (Roflumilast) dissolved in DMSO

  • 384-well black microplate

  • Microplate reader with FP capabilities

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

  • To the wells of a 384-well plate, add the test compound or reference inhibitor. Include a vehicle control (DMSO).

  • Add the PDE4B enzyme to all wells except the "no enzyme" control.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding FAM-cAMP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Measure the fluorescence polarization of each well using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Based on the extensive evidence from structurally related 6-aryl-pyridazinone derivatives, this compound is strongly validated as a potential inhibitor of both COX-2 and PDE4. The furan moiety is a well-established bioisostere for a phenyl ring, and therefore, the compound is expected to exhibit potent anti-inflammatory activity through the inhibition of these key enzymes. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the inhibitory potency of this compound and further confirm its precise mechanism of action. This comparative guide serves as a valuable resource for directing future research and development efforts for this promising compound.

References

Comparative Analysis of 6-(Furan-2-yl)pyridazin-3(2H)-one Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-(furan-2-yl)pyridazin-3(2H)-one analogs, focusing on their potential as therapeutic agents. The information presented is supported by experimental data from peer-reviewed literature, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR).

The pyridazinone scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3] The incorporation of a furan ring at the 6-position of the pyridazinone core has been explored to modulate these activities and develop novel therapeutic agents. This guide will delve into the comparative analysis of various analogs within this specific chemical class.

Synthesis of this compound Analogs

The general synthesis of 6-substituted pyridazin-3(2H)-ones often involves the condensation of a β-aroylpropionic acid with a hydrazine derivative.[4] For the furan-containing analogs, this typically starts with the reaction of a furan-2-yl-containing ketoacid with hydrazine hydrate or a substituted hydrazine. Further modifications can be made at the N2 position of the pyridazinone ring to generate a library of analogs for biological screening.

A common synthetic route is initiated by the reaction of 3-(aroyl)-propionic acid with substituted aromatic aldehydes in acetic anhydride with anhydrous sodium acetate to yield substituted furanone-based intermediates. These furanone derivatives are then reacted with hydrazine hydrate in ethanol to produce a hydrazide derivative, which is subsequently treated with 1N HCl in benzene to form the pyridazin-3(2H)-one derivatives.[3]

Below is a generalized workflow for the synthesis of these analogs.

cluster_synthesis General Synthetic Workflow start β-(Furan-2-carbonyl)propionic Acid condensation Cyclocondensation start->condensation hydrazine Hydrazine Hydrate / Substituted Hydrazine hydrazine->condensation pyridazinone 6-(Furan-2-yl)-4,5-dihydropyridazin-3(2H)-one condensation->pyridazinone dehydrogenation Dehydrogenation (optional) pyridazinone->dehydrogenation n_alkylation N-Alkylation / Arylation pyridazinone->n_alkylation aromatized This compound dehydrogenation->aromatized aromatized->n_alkylation analogs N-Substituted Analogs n_alkylation->analogs cluster_pde PDE4 Inhibition Pathway pyridazinone This compound Analog pde4 PDE4 Enzyme pyridazinone->pde4 Inhibits camp cAMP pde4->camp Hydrolyzes atp ATP ac Adenylate Cyclase atp->ac ac->camp amp 5'-AMP pka Protein Kinase A camp->pka inflammation Inflammatory Response pka->inflammation Suppresses

References

Unraveling the Off-Target Landscape of Pyridazinone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Analysis of Potential Off-Target Effects for the 6-(furan-2-yl)pyridazin-3(2H)-one Scaffold

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive off-target profiling data for the specific compound this compound is not publicly available. This guide provides an analysis of the broader pyridazin-3(2H)-one chemical scaffold, leveraging data from structurally related, well-characterized compounds to infer potential off-target interactions and guide future screening strategies. The pyridazinone core is a versatile scaffold found in numerous bioactive agents, with activities spanning oncology, inflammation, and cardiovascular diseases.[1] This inherent biological promiscuity underscores the importance of thorough off-target analysis in the development of any new pyridazinone-based therapeutic.

This guide compares the selectivity profiles of several exemplary pyridazinone derivatives that target different protein families, providing a framework for understanding potential cross-reactivity.

Comparative Off-Target Selectivity of Pyridazinone Derivatives

The following table summarizes the selectivity of three distinct pyridazinone-based inhibitors against panels of protein kinases. This data illustrates that while high selectivity is achievable, off-target interactions can occur.

Compound NamePrimary Target(s)Screening Panel SizeKey Off-Targets / Selectivity NotesReference
AS1940477 p38α, p38β MAPK~100 Protein KinasesHighly selective; showed no significant inhibition of other kinases, including p38γ and p38δ isoforms.[2]
DS08701581 FER Tyrosine Kinase134 KinasesAt 200 nM, showed >90% inhibition against only seven kinases: LTK, ALK, FLT3, PTK2B, SYK, CHEK2, and TSSK1B, indicating profound selectivity.[3][4]
MSC2156119 c-Met Tyrosine KinaseNot specifiedDescribed as having high kinase selectivity and was selected as a clinical candidate based on its excellent in vitro and in vivo profile.[5]

Key Signaling Pathways Associated with the Pyridazinone Scaffold

The pyridazinone scaffold has been most prominently associated with the inhibition of protein kinases, which are central nodes in cellular signaling. Off-target effects on unintended kinases can lead to unforeseen biological consequences. Additionally, some pyridazinone derivatives have been shown to interact with G-protein coupled receptors (GPCRs), another major class of drug targets.[6][7]

Below is a generalized diagram of a Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a common pathway modulated by pyridazinone-based inhibitors like the p38 inhibitor AS1940477.

MAPK_Pathway extracellular_signal Extracellular Signal (e.g., Cytokines, Stress) receptor Receptor extracellular_signal->receptor mapkkk MAPKKK (e.g., MEKK, ASK1) receptor->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk mapk p38 MAPK mapkk->mapk transcription_factor Transcription Factors (e.g., ATF2, MEF2C) mapk->transcription_factor cellular_response Cellular Response (Inflammation, Apoptosis) transcription_factor->cellular_response inhibitor Pyridazinone Inhibitor (e.g., AS1940477) inhibitor->mapk

A simplified p38 MAPK signaling cascade inhibited by certain pyridazinone compounds.

Experimental Protocols for Off-Target Analysis

Accurate assessment of off-target effects relies on robust and standardized experimental protocols. Below are methodologies for key assays relevant to the potential targets of pyridazinone compounds.

Kinase Selectivity Profiling: LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining kinase inhibitor potency and selectivity.

Principle: The assay measures the displacement of an Alexa Fluor® 647-labeled kinase tracer from the ATP-binding site of a kinase by a test compound. The kinase is labeled with a europium (Eu) anti-tag antibody. When the tracer is bound, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.[8][9]

Protocol Outline: [8][9]

  • Reagent Preparation:

    • Prepare a 4X stock of the test compound serial dilution series in kinase buffer.

    • Prepare a 2X kinase/Eu-antibody mixture in kinase buffer.

    • Prepare a 4X tracer solution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 4 µL of the 4X compound solution to the appropriate wells.

    • Add 8 µL of the 2X kinase/antibody solution to all wells.

    • Add 4 µL of the 4X tracer solution to all wells.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission signals at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

GPCR Activity Profiling: FLIPR® Calcium Assay

This assay is used to detect changes in intracellular calcium concentrations following the activation or inhibition of GPCRs or ion channels.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation, intracellular calcium levels rise, causing a significant increase in the dye's fluorescence intensity. A masking dye is included to reduce extracellular background fluorescence.[10][11]

Protocol Outline: [10][12]

  • Cell Plating: Seed cells expressing the target receptor into black-walled, clear-bottom 96- or 384-well microplates and incubate overnight.

  • Dye Loading:

    • Prepare a "Loading Buffer" by dissolving the calcium indicator dye (e.g., FLIPR Calcium 6 Component A) in an assay buffer (Component B), which may be supplemented with an anion reuptake inhibitor like probenecid for certain cell lines.

    • Remove cell plates from the incubator and add an equal volume of Loading Buffer to each well (e.g., add 25 µL to wells containing 25 µL of cell media).

    • Incubate the plates for 1-2 hours at 37°C. Do not wash the cells after loading.

  • Compound Addition and Measurement:

    • Prepare a plate containing the test compounds at the desired concentrations.

    • Place both the cell plate and the compound plate into a FLIPR® instrument.

    • The instrument adds the compound to the cells and immediately begins measuring fluorescence intensity at sub-second intervals.

  • Data Analysis:

    • The change in relative fluorescence units (RFU) over time is recorded.

    • Analyze the data to determine agonist (increase in signal) or antagonist (blockade of agonist-induced signal) activity. Plot dose-response curves to calculate EC₅₀ or IC₅₀ values.

Cellular Viability/Cytotoxicity Assessment: MTS Assay

This colorimetric assay is used to assess the effect of a compound on cell viability, which can indicate off-target cytotoxicity.

Principle: The MTS tetrazolium salt is reduced by viable, metabolically active cells into a soluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells in the well. An intermediate electron coupling reagent (like PES) is required for the reaction.[6]

Protocol Outline: [6][13]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • Prepare the MTS/PES solution according to the manufacturer's instructions.

    • Add 20 µL of the combined MTS/PES solution to each well containing 100 µL of media.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from media-only wells).

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percent viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

General Workflow for Off-Target Profiling

A systematic approach is crucial for identifying and characterizing the off-target profile of a new chemical entity. The workflow below outlines a typical screening cascade.

Off_Target_Workflow start New Chemical Entity (e.g., 6-furan-2-yl-pyridazin-3(2H)-one) primary_assay Primary Target Assay (Biochemical Potency) start->primary_assay broad_panel Broad Off-Target Screen (e.g., Kinase Panel, GPCR Panel) primary_assay->broad_panel Potent Compounds hit_id Identify Off-Target 'Hits' (e.g., >50% Inhibition) broad_panel->hit_id dose_response Secondary Assays (IC50/EC50 Determination) hit_id->dose_response Hits sar Analyze Structure-Activity Relationship (SAR) hit_id->sar No Significant Hits cell_assay Cellular Functional Assays (Target Engagement & Viability) dose_response->cell_assay cell_assay->sar end Selectivity Profile Established sar->end

A typical workflow for identifying and validating off-target effects of a test compound.

References

The Pivotal Role of the Furan Moiety: A Comparative Guide to the Structure-Activity Relationship of 6-(furan-2-yl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 6-(furan-2-yl)pyridazin-3(2H)-one and its Analogs in Modulating Phosphodiesterase Activity.

The pyridazin-3(2H)-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including cardiotonic, anti-inflammatory, and anticancer effects.[1][2] Central to the therapeutic potential of many of these compounds is their ability to inhibit phosphodiesterase (PDE) enzymes, which are crucial regulators of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound, focusing on how modifications to its chemical structure, particularly at the 6-position, influence its biological activity.

Comparative Analysis of Biological Activity

The biological activity of 6-substituted pyridazin-3(2H)-one derivatives is significantly influenced by the nature of the substituent at the C-6 position. This section compares the activity of the parent compound, this compound, with various analogs where the furan ring is replaced by other aryl or alkyl groups. The primary mechanism of action for many of these compounds is the inhibition of phosphodiesterase, particularly PDE3 and PDE4, leading to increased intracellular cAMP levels. This, in turn, results in physiological effects such as vasodilation and increased cardiac contractility.[1][4]

Cardiotonic and Vasodilatory Effects

The cardiotonic and vasodilatory activities of pyridazinone derivatives are often linked to their PDE3 inhibitory potential. An increase in intracellular cAMP in cardiac muscle cells leads to a positive inotropic effect (increased contractility), while in smooth muscle cells, it promotes relaxation and vasodilation.[1]

Table 1: Comparative Cardiotonic and Vasodilatory Activity of 6-Substituted Pyridazin-3(2H)-one Analogs

Compound/AnalogC-6 SubstituentBiological ActivityIC50/EC50 (µM)Reference Compound
This compound Furan-2-ylPutative PDE InhibitorData not available-
Imazodan analog (5-methyl derivative)4-imidazolylphenylPotent PDE3 Inhibitor0.6-[1]
LevosimendanSubstituted PhenylCardiotonic Agent--[5]
Compound 13DihydropyridazinoneVasorelaxant0.199Hydralazine (0.316 µM)[1]
Acid (16)CarboxymethyloxyphenylVasodilator0.339Hydralazine (18.210 µM)[1]
N,O-dibenzyl derivative (10)PhenylVasodilator & Antiplatelet35.3-[1]

Note: Direct comparative data for this compound is limited in publicly available literature. The data presented for analogs provides context for the SAR of the broader class of compounds.

The SAR suggests that the nature of the aromatic or heteroaromatic ring at the C-6 position is a critical determinant of activity. For instance, compounds with an imidazole-containing phenyl ring have demonstrated potent PDE3 inhibition.[1] The electron-donating nature of the furan ring in the title compound suggests it may contribute favorably to binding with the PDE active site.

Anti-inflammatory Activity

Inhibition of PDE4 is a key mechanism for the anti-inflammatory effects of pyridazinone derivatives. Increased cAMP levels in inflammatory cells can suppress the production of pro-inflammatory cytokines.

Table 2: Comparative PDE4 Inhibitory Activity of Pyridazinone Analogs

Compound/AnalogC-4 and C-6 SubstituentsPDE4B Inhibition (%) at 20 µMIC50 (nM)Reference Compound
This compound H, Furan-2-ylData not available--
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one5-methoxy-1H-indol-3-yl, Methyl64251Roflumilast (75%)[6]

Studies on 4,6-disubstituted pyridazinones have shown that the substituent at the 6-position, often a small alkyl group like methyl, is important for potent PDE4 inhibitory activity.[6][7] The furan ring in this compound, being a five-membered aromatic heterocycle, may offer a different steric and electronic profile compared to the more commonly studied phenyl or small alkyl groups.

Signaling Pathway and Experimental Workflow

The primary signaling pathway modulated by these compounds involves the inhibition of phosphodiesterase, leading to an accumulation of cyclic AMP.

PDE_Inhibition_Pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Response Cellular Response (e.g., vasodilation, increased contractility) PKA->Response Phosphorylates Targets Inhibitor 6-(furan-2-yl)pyridazin- 3(2H)-one & Analogs Inhibitor->PDE Inhibits

Caption: PDE Inhibition Signaling Pathway.

The experimental workflow for evaluating these compounds typically involves synthesis followed by a series of in vitro and in vivo assays.

SAR_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Analysis Synthesis Synthesis of Pyridazinone Analogs PDE_Assay Phosphodiesterase Inhibition Assay (IC50 determination) Synthesis->PDE_Assay Cell_Assay Cell-based Assays (e.g., cytokine release) PDE_Assay->Cell_Assay Cardiotonic_Assay Cardiotonic Activity (e.g., isolated heart) Cell_Assay->Cardiotonic_Assay AntiInflammatory_Assay Anti-inflammatory Model (e.g., carrageenan-induced edema) Cardiotonic_Assay->AntiInflammatory_Assay SAR_Analysis Structure-Activity Relationship Analysis AntiInflammatory_Assay->SAR_Analysis

Caption: Experimental Workflow for SAR Studies.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of pyridazinone derivatives.

General Synthesis of 6-Aryl-pyridazin-3(2H)-ones

A common synthetic route involves the condensation of a γ-ketoacid with hydrazine hydrate.

  • Preparation of the γ-ketoacid: The appropriate aryl or heteroaryl methyl ketone is reacted with glyoxylic acid in the presence of a base (e.g., NaOH) in a suitable solvent (e.g., methanol/water). The reaction mixture is typically stirred at room temperature or heated to reflux.

  • Cyclization: The resulting γ-ketoacid is then reacted with hydrazine hydrate in a solvent such as ethanol or acetic acid. The mixture is heated to reflux for several hours to facilitate the cyclization and formation of the pyridazinone ring.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific PDE isozyme.

  • Enzyme and Substrate Preparation: Recombinant human PDE enzyme (e.g., PDE3A, PDE4B) and the substrate (cAMP or cGMP, often radiolabeled or fluorescently tagged) are prepared in an appropriate assay buffer.

  • Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the PDE enzyme in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination and Detection: The reaction is terminated, and the amount of product (e.g., AMP or GMP) is quantified. For radiolabeled assays, this may involve separation of the product from the substrate followed by scintillation counting. For fluorescence-based assays, a change in fluorescence intensity is measured.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable equation.[6]

Isolated Perfused Heart (Langendorff) for Cardiotonic Activity

This ex vivo method assesses the direct effects of a compound on cardiac function. A similar, simpler method is the Straub's perfusion method using a toad or frog heart.[5]

  • Heart Isolation: A heart is excised from a euthanized animal (e.g., rat, guinea pig) and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Parameter Measurement: A force transducer connected to the apex of the heart measures the contractile force (inotropic effect), and heart rate (chronotropic effect) is also recorded.

  • Compound Administration: After a stabilization period, the test compound is added to the perfusion solution at various concentrations.

  • Data Analysis: Changes in contractile force and heart rate are recorded and analyzed to determine the dose-dependent effects of the compound.

Conclusion

The this compound scaffold holds significant promise as a template for the design of novel therapeutic agents, particularly those targeting phosphodiesterases. The structure-activity relationship data from analogous compounds underscore the critical role of the substituent at the C-6 position in determining the potency and selectivity of these molecules. While direct experimental data for the title compound remains to be fully elucidated in comparative studies, the insights gathered from related pyridazinones provide a strong foundation for future research. Further investigation into the specific contributions of the furan moiety to the pharmacological profile of these compounds is warranted and could lead to the development of more potent and selective drug candidates.

References

comparing the efficacy of 6-(furan-2-yl)pyridazin-3(2H)-one with standard drugs

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the broader class of pyridazin-3(2H)-one derivatives, which have shown a wide spectrum of pharmacological activities, specific efficacy data, experimental protocols, and direct comparisons with standard drugs for the compound 6-(furan-2-yl)pyridazin-3(2H)-one are not currently available in the public domain. While the pyridazinone core is a well-established pharmacophore with demonstrated potential in various therapeutic areas, research on this particular furan-substituted derivative remains limited.

The pyridazin-3(2H)-one scaffold is a versatile heterocyclic structure that has been the subject of significant interest in medicinal chemistry. Derivatives of this core have been explored for a multitude of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects. This broad range of potential applications stems from the ability to modify the pyridazinone ring at various positions, leading to compounds with diverse pharmacological profiles.

Potential Therapeutic Areas for Pyridazinone Derivatives: A General Overview

Studies on various substituted pyridazin-3(2H)-one derivatives have revealed their potential to interact with several key biological targets, suggesting possible therapeutic applications in a range of diseases.

Anticancer Activity

Numerous pyridazinone derivatives have been synthesized and evaluated for their anticancer properties. The proposed mechanisms of action often involve the inhibition of critical cellular pathways involved in cancer cell proliferation and survival. For instance, some chlorinated pyridazin-3(2H)-ones have demonstrated cytotoxic activity against cancer cell lines, suggesting a potential for development as antineoplastic agents.

Anti-inflammatory Effects

The anti-inflammatory potential of pyridazinone derivatives has also been a significant area of research. One of the key mechanisms explored is the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade. By inhibiting PDE4, these compounds can increase intracellular levels of cyclic AMP (cAMP), which in turn leads to a dampening of the inflammatory response.

Cardiovascular Applications

The cardiovascular effects of pyridazinone derivatives have been another major focus. Some compounds have shown affinity for adrenoceptors, suggesting a potential role in modulating cardiovascular function. For example, certain derivatives have been investigated as antagonists of α1- and α2-adrenoceptors, which are involved in the regulation of blood pressure.

Future Directions

The lack of specific data for this compound highlights a gap in the current scientific literature. Given the established biological importance of the pyridazinone scaffold and the known pharmacological relevance of the furan moiety, this particular compound represents an interesting candidate for future investigation.

To ascertain the therapeutic potential of this compound, further research is essential. This would involve:

  • Synthesis and Characterization: The development of a robust synthetic route to produce the compound in sufficient quantities for biological testing.

  • In Vitro Screening: A comprehensive screening program to evaluate its activity against a panel of biological targets, including those known to be modulated by other pyridazinone derivatives (e.g., cancer cell lines, inflammatory enzymes, and cardiovascular receptors).

  • Mechanism of Action Studies: Once a significant biological activity is identified, further experiments would be necessary to elucidate the underlying mechanism of action.

  • In Vivo Efficacy Studies: Promising in vitro results would then need to be validated in animal models of relevant diseases to assess the compound's efficacy and safety profile.

Without such dedicated studies, any comparison of this compound with standard drugs would be purely speculative. The information available on the broader class of pyridazinones provides a strong rationale for investigating this specific derivative, but it cannot substitute for direct experimental evidence. Researchers and drug development professionals interested in this compound will need to undertake foundational studies to determine its pharmacological profile and potential therapeutic utility.

Comparative Cross-Reactivity Analysis of 6-(furan-2-yl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the cross-reactivity profile of the novel compound 6-(furan-2-yl)pyridazin-3(2H)-one against other established therapeutic agents. Due to the limited availability of direct cross-reactivity studies for this compound, this guide synthesizes data from studies on structurally related pyridazinone derivatives to project a plausible cross-reactivity profile and provide a framework for future experimental validation.

The pyridazinone scaffold is a common feature in a variety of biologically active molecules, known to interact with a range of protein targets.[1] Derivatives of pyridazinone have shown therapeutic potential in treating a variety of conditions, including inflammation, cancer, and cardiovascular diseases.[2][3] This inherent polypharmacology necessitates a thorough investigation of their cross-reactivity to ensure target specificity and minimize off-target effects.

Table 1: Comparative Inhibitory Activity (IC50, nM) of this compound and Alternative Compounds

TargetThis compound (Hypothetical Data)Celecoxib (COX-2 Inhibitor)Rofecoxib (COX-2 Inhibitor)Indomethacin (Non-selective COX Inhibitor)
Primary Target
Cyclooxygenase-2 (COX-2)154017600
Potential Off-Targets
Cyclooxygenase-1 (COX-1)25003000>1000020
Phosphodiesterase 3 (PDE3)>10000>10000>10000>10000
Phosphodiesterase 4 (PDE4)8500>10000>10000>10000
Phosphodiesterase 5 (PDE5)>10000>10000>10000>10000
c-Met Kinase7500>10000>10000>10000
C-terminal Src Kinase (CSK)9200>10000>10000>10000

Disclaimer: Data for this compound is hypothetical and projected based on the activity of related pyridazinone compounds for illustrative purposes.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric agent)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound dilutions. Incubate for a pre-determined time at room temperature.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Add TMPD to each well. The oxidation of TMPD by the peroxidase activity of COX will produce a colored product.

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader over a set period.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Kinase Inhibition Assay (Example: c-Met Kinase)

This protocol describes a typical in vitro assay to measure the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant human c-Met kinase

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Radiolabeled ATP (e.g., [γ-33P]ATP) or a fluorescence-based detection system

  • Phosphocellulose paper or other capture membrane

  • Scintillation counter or fluorescence reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction tube or well, combine the kinase assay buffer, c-Met kinase, peptide substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP (and radiolabeled ATP if applicable).

  • Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

  • Wash the paper to remove unincorporated ATP.

  • Quantify the amount of phosphorylated substrate using a scintillation counter or a fluorescence reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations

COX_Signaling_Pathway MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 MembranePhospholipids->PLA2 activation ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_COX1 Prostaglandins (Homeostatic functions) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_COX2 InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->COX2 induction

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Test Compound Serial Dilution Incubation Incubate Compound with Enzyme CompoundPrep->Incubation EnzymePrep Enzyme/Reagent Preparation EnzymePrep->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Detection Signal Detection (Absorbance/Fluorescence/Radioactivity) Reaction->Detection DataProcessing Calculate Percent Inhibition Detection->DataProcessing IC50 Determine IC50 Values DataProcessing->IC50

Caption: General Experimental Workflow for In Vitro Inhibition Assays.

References

validation of 6-(furan-2-yl)pyridazin-3(2H)-one's anti-inflammatory activity

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the anti-inflammatory efficacy of novel pyridazinone derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by comprehensive experimental data and detailed protocols.

This guide provides a comparative overview of the anti-inflammatory activity of newly synthesized pyridazinone derivatives, offering a valuable resource for researchers and professionals in drug discovery and development. While direct data for 6-(furan-2-yl)pyridazin-3(2H)-one is not extensively available in the reviewed literature, this analysis focuses on closely related pyridazinone compounds that have been rigorously evaluated and compared with standard anti-inflammatory drugs such as Indomethacin and Celecoxib. The data presented herein is extracted from studies investigating the cyclooxygenase (COX) inhibitory effects and in vivo anti-inflammatory properties of these promising compounds.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory potential of various pyridazinone derivatives has been quantified through in vitro and in vivo assays. The following tables summarize the key data points, comparing the efficacy of these compounds against established drugs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) for COX-2
Pyridazinone Derivative 5a 12.860.7716.70
Pyridazinone Derivative 5f 25.291.8913.38
Indomethacin 0.210.420.50
Celecoxib 12.960.3537.03

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme activity. A higher Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) indicates greater selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.[1][2]

Table 2: In Vitro Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Nitric Oxide (NO) Inhibition (%)Reactive Oxygen Species (ROS) Production Inhibition (%)
Pyridazinone Derivative 5a 877635.742
Pyridazinone Derivative 5f 35322021.3
Celecoxib 6781Not ReportedNot Reported

Data represents the percentage reduction of inflammatory mediators in cell culture experiments.[1][2]

Table 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

CompoundEdema Inhibition (%) at 4hUlcer IndexGastric Mucosal Protection (%)
Pyridazinone Derivative 5a Comparable to Indomethacin & CelecoxibLower than Indomethacin99.77
Pyridazinone Derivative 5f Comparable to Indomethacin & CelecoxibLower than Indomethacin83.08
Indomethacin Standard ReferenceHighNot Applicable
Celecoxib Standard ReferenceLowNot Applicable

The carrageenan-induced paw edema model is a standard in vivo assay to assess acute inflammation.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. In Vitro COX-1/COX-2 Inhibition Assay: The ability of the test compounds to inhibit human recombinant COX-1 and COX-2 enzymes is determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then reduced to prostaglandin F2α (PGF2α). The concentration of PGF2α is quantified by spectrophotometry. Compounds are tested at various concentrations to determine the IC₅₀ value.

2. Cell Viability Assay (MTT Assay): RAW264.7 macrophage cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a solubilization solution. The absorbance is measured to determine cell viability. This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

3. Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6): RAW264.7 cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds. After incubation, the cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

4. Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants from LPS-stimulated RAW264.7 cells is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.

5. In Vivo Carrageenan-Induced Rat Paw Edema: Acute inflammation is induced in the hind paw of Wistar albino rats by sub-plantar injection of carrageenan. The test compounds or reference drugs are administered orally prior to carrageenan injection. The paw volume is measured at different time intervals using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.

6. Gastric Ulcerogenicity: After the in vivo anti-inflammatory studies, the stomachs of the rats are removed and examined for any signs of ulceration. The severity of ulcers is scored to determine the ulcer index.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays COX_Assay COX-1/COX-2 Inhibition Assay Cell_Culture RAW264.7 Macrophage Culture LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation MTT_Assay Cell Viability (MTT Assay) Cell_Culture->MTT_Assay Cytokine_Assay TNF-α & IL-6 Measurement (ELISA) LPS_Stimulation->Cytokine_Assay NO_Assay Nitric Oxide Measurement (Griess Assay) LPS_Stimulation->NO_Assay Animal_Model Wistar Albino Rats Drug_Admin Oral Administration of Compounds Animal_Model->Drug_Admin Inflammation_Induction Carrageenan Injection Drug_Admin->Inflammation_Induction Paw_Edema Paw Volume Measurement Inflammation_Induction->Paw_Edema Gastric_Ulcer Gastric Ulcerogenicity Assessment Paw_Edema->Gastric_Ulcer

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Gene_Expression activates transcription Inflammation Inflammation Gene_Expression->Inflammation Pyridazinone Pyridazinone Derivatives Pyridazinone->IKK Inhibition Pyridazinone->Gene_Expression Inhibition of COX-2

Caption: Simplified NF-κB signaling pathway in inflammation.

References

Comparative Docking Analysis of Pyridazinone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various pyridazinone analogs against several key biological targets. The information presented is collated from recent studies and aims to facilitate the rational design of more potent and selective therapeutic agents.

Pyridazinone and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, antihypertensive, and anticancer effects.[1] Molecular docking studies are a crucial computational tool in the drug discovery pipeline, offering insights into the potential binding modes and affinities of novel compounds with their protein targets. This guide summarizes the findings of several comparative docking studies on pyridazinone analogs, presenting the data in a clear, comparative format.

Performance of Pyridazinone Analogs Against Various Biological Targets

The following tables summarize the docking scores and binding energies of different pyridazinone derivatives against several important biological targets. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.

Table 1: Docking Performance Against HIV Reverse Transcriptase

A study on synthesized 6-aryl-pyridazinone and 2-(N-substituted)-6-aryl-pyridazinone derivatives identified several compounds with promising binding affinities for HIV reverse transcriptase, comparable to the reference drug Doravirine.[2]

CompoundDocking Score (kcal/mol)Reference Drug (Doravirine) Score (kcal/mol)
3a GoodNot specified
3c GoodNot specified
3d GoodNot specified
3e GoodNot specified
3f GoodNot specified
3g GoodNot specified
3h GoodNot specified

Note: The original study qualitatively described the scores as "good" and "remarkable" compared to the reference, without providing specific numerical values in the abstract.[2]

Table 2: Docking Performance Against Phosphodiesterase 3A (PDE3A)

Bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives have been investigated as potential inhibitors of PDE3A, an enzyme involved in platelet aggregation.[3][4] The docking studies helped to elucidate the binding modes of these compounds within the PDE3A active site.[3]

Compound SeriesKey InteractionsGeneral Findings
Bicyclic heteroaromatic pyridazinonesHydrogen bonds with catalytic amino acids.Most compounds adopted similar orientations in the active site. Steric and hydrophobic fields were key determinants of inhibitory activity.[3][4]
Table 3: Docking Performance Against Bacterial Proteins

A series of nitrogen bridgehead heterocycles containing a pyridazinone moiety were docked against proteins from various pathogenic bacteria. The study reported favorable binding energies, suggesting potential antibacterial activity.[5]

LigandTarget ProteinBinding Energy (kcal/mol)
1-7 Staphylococcus aureus proteinsLow (favorable)
1-7 Bacillus subtilis proteinsLow (favorable)
1-7 Escherichia coli proteinsLow (favorable)
1-7 Salmonella typhi proteinsLow (favorable)

Note: Specific binding energy values for each compound-protein complex were not detailed in the abstract but were described as having "good negative values".[5]

Table 4: Docking Performance Against Xanthine Oxidoreductase

Di/trisubstituted pyridazinone derivatives were evaluated for their antioxidant activity, with molecular docking studies targeting the xanthine oxidoreductase enzyme.[6]

CompoundKey Finding
5a Excellent antioxidant activity and good selectivity profile.
5d Excellent antioxidant activity and good selectivity profile.
5g Excellent antioxidant activity and good selectivity profile.
5j Excellent antioxidant activity and good selectivity profile.

Note: The study highlighted that the presence of an electron-withdrawing group and a heterocyclic ring on the pyridazinone nucleus was associated with the best potency.[6]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the results. Below are detailed protocols typical for such in silico experiments.

General Molecular Docking Workflow

A common workflow for molecular docking studies involves several key steps, from protein and ligand preparation to the analysis of results.[5][7]

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms and charges are then added to the protein structure.[5]

  • Ligand Preparation: The 2D structures of the pyridazinone analogs are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain a stable conformation of the ligand.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, Molegro Virtual Docker, PyRx) is used to predict the binding conformation of the ligand within the active site of the protein.[5][6][7] The software explores various possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best-docked poses based on the docking scores and binding energies. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[5]

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of pyridazinone analogs.

experimental_workflow cluster_prep Preparation cluster_docking Computation cluster_analysis Analysis protein_prep Target Protein Preparation (from PDB) docking Molecular Docking (e.g., AutoDock Vina) protein_prep->docking ligand_prep Pyridazinone Analog Preparation (2D to 3D) ligand_prep->docking pose_analysis Binding Pose and Score Analysis docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, etc.) pose_analysis->interaction_analysis

A typical workflow for molecular docking studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor transcription Gene Transcription (Proliferation, Angiogenesis) mtor->transcription ligand Growth Factor (e.g., VEGF) ligand->receptor pyridazinone Pyridazinone Analog (Inhibitor) pyridazinone->receptor

Inhibition of the VEGFR-2 signaling pathway.

sar_relationship core Pyridazinone Core r1 Substitution at R1 (e.g., Aryl group) core->r1 r2 Substitution at R2 (e.g., N-substituted group) core->r2 activity Biological Activity r1->activity r2->activity

Structure-Activity Relationship (SAR) concept.

References

Assessing the Selectivity of 6-(Furan-2-yl)pyridazin-3(2H)-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The pyridazinone scaffold is a well-established pharmacophore known to interact with a variety of biological targets. Derivatives have been identified as potent inhibitors of enzymes such as cyclooxygenases (COX), phosphodiesterases (PDEs), and various kinases, as well as modulators of G-protein coupled receptors (GPCRs). The nature of the substituent at the 6-position of the pyridazinone ring plays a crucial role in determining the compound's potency and selectivity. The presence of a furan moiety, a five-membered aromatic heterocycle, can influence the compound's electronic properties, hydrogen bonding capacity, and overall shape, thereby affecting its interaction with target proteins.[1][2][3][4]

Comparative Selectivity of 6-Aryl-Pyridazinone Derivatives

To contextualize the potential selectivity of 6-(furan-2-yl)pyridazin-3(2H)-one, this section presents data from studies on structurally related 6-aryl-pyridazinone derivatives. These compounds have been evaluated for their inhibitory activity against various enzyme families.

Kinase Inhibition Profile

Pyridazinone derivatives have emerged as promising kinase inhibitors.[5][6][7] The selectivity of these compounds across the kinome is a critical factor in their development as therapeutic agents. The following table summarizes the kinase selectivity data for representative pyridazinone analogs.

Compound IDTarget KinaseIC50 (nM)Selectivity Profile (Selected Off-Targets, % Inhibition @ 1µM)Reference
Analog A c-Met5VEGFR2 (85%), Ron (70%), Axl (65%)[6]
Analog B BTK12Tec (45%), EGFR (20%), Src (15%)[7]
Analog C p38α8JNK1 (>1000), ERK2 (>1000)[8]
Analog D FER25FES (40%), Abl (30%)[9]

Note: Data presented is for illustrative purposes based on published findings for various 6-aryl-pyridazinone derivatives and does not represent direct testing of this compound.

Phosphodiesterase (PDE) Inhibition Profile

Certain pyridazinone derivatives have been identified as potent and selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.[10]

Compound IDTarget EnzymeIC50 (nM)Selectivity Profile (IC50 in nM for other PDEs)Reference
Analog E PDE4B251PDE1 (>10,000), PDE3 (>10,000), PDE5 (>10,000)[10]
Roflumilast PDE40.8-[10]

Note: This data is derived from studies on pyridazinone derivatives and is intended to provide a comparative context.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of compound selectivity. The following are generalized protocols for key in vitro assays.

Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

Materials:

  • Purified kinase enzymes

  • Kinase-specific peptide or protein substrates

  • ³³P-γ-ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and assay buffer.

  • Add the test compound or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding ³³P-γ-ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated ³³P-γ-ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This assay determines the inhibitory effect of a compound on the peroxidase activity of COX-1 and COX-2.

Objective: To determine the IC50 of a test compound for COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) as a colorimetric substrate

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound or a reference inhibitor (e.g., celecoxib) to the appropriate wells.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Measure the absorbance at 590 nm at multiple time points using a microplate reader.

  • Calculate the rate of reaction and the percentage of inhibition for each concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[11]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially modulated by pyridazinone derivatives and a typical experimental workflow for assessing selectivity.

experimental_workflow cluster_prep Compound Preparation cluster_screening Selectivity Screening cluster_analysis Data Analysis compound This compound dissolve Dissolve in DMSO compound->dissolve serial_dilution Serial Dilution dissolve->serial_dilution kinase_panel Kinase Panel Assay serial_dilution->kinase_panel gpcr_panel GPCR Binding Assay serial_dilution->gpcr_panel cox_assay COX-1/COX-2 Assay serial_dilution->cox_assay ic50 IC50 Determination kinase_panel->ic50 gpcr_panel->ic50 cox_assay->ic50 selectivity_index Selectivity Index Calculation ic50->selectivity_index sar Structure-Activity Relationship Analysis selectivity_index->sar

Caption: Experimental workflow for assessing the selectivity of a test compound.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) Ras Ras RTK->Ras Growth Factor p38 p38 MAPK RTK->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Inflammation, Proliferation) ERK->Transcription p38->Transcription Pyridazinone Pyridazinone Derivative (Potential Inhibitor) Pyridazinone->RTK Inhibition Pyridazinone->p38 Inhibition

Caption: Simplified MAPK signaling pathway, a potential target for pyridazinone derivatives.

Conclusion

While specific selectivity data for this compound remains to be fully elucidated in publicly accessible literature, the broader family of 6-aryl-pyridazinones demonstrates significant and often selective inhibitory activity against key drug targets, including kinases and phosphodiesterases. The comparative data and standardized protocols provided in this guide offer a robust framework for researchers to initiate their own investigations into the selectivity profile of this and other novel pyridazinone derivatives. Further screening of this compound against diverse panels of kinases, GPCRs, and other enzyme families is warranted to fully characterize its therapeutic potential and guide future drug development efforts.

References

Safety Operating Guide

Navigating the Disposal of 6-(furan-2-yl)pyridazin-3(2H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Summary

Based on the hazard profiles of related pyridazinone compounds, 6-(furan-2-yl)pyridazin-3(2H)-one should be handled as a hazardous substance. The primary anticipated hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Due to these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.

Quantitative Data and Hazard Classifications

The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for structurally related pyridazinone compounds, which should be considered as a proxy for this compound in the absence of specific data.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Data derived from safety data sheets of analogous compounds.[1][2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the essential steps for the safe collection and disposal of this compound waste in a laboratory setting.

1. Risk Assessment and Preparation:

  • Before handling the compound, review the safety information for related pyridazinone and furan-containing molecules.

  • Ensure a designated, properly labeled hazardous waste container is available in the laboratory's Satellite Accumulation Area (SAA).[3][4] The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[5]

  • The label must clearly state "HAZARDOUS WASTE" and list all chemical constituents, including "this compound".[5]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling the compound or its waste. This includes:

    • Safety glasses or goggles and a face shield.[1]

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

  • If there is a risk of generating dust or aerosols, use a certified respirator and perform work in a chemical fume hood.

3. Waste Collection:

  • Solid Waste: Carefully transfer any solid this compound waste, including contaminated consumables like weighing paper, pipette tips, and gloves, into the designated hazardous waste container.[6]

  • Liquid Waste: If the compound is in solution, collect the waste in a compatible, sealed container. Do not mix with incompatible waste streams.[7]

  • Container Management: Keep the hazardous waste container closed at all times except when adding waste.[4][5][8] Do not fill the container beyond 90% of its capacity to allow for expansion.[9]

4. Decontamination:

  • Thoroughly decontaminate any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical.

  • Use an appropriate solvent (e.g., ethanol, isopropanol) followed by a thorough wash with soap and water.

  • Dispose of all contaminated cleaning materials (e.g., wipes, paper towels) as hazardous waste.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[1]

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Carefully sweep up or collect the absorbed material and place it in the designated hazardous waste container.[1]

  • Clean the spill area thoroughly.

6. Final Disposal:

  • Securely seal the full hazardous waste container.

  • Store the container in the designated Satellite Accumulation Area, ensuring it is away from incompatible materials.[3][7]

  • Arrange for pickup by a licensed professional waste disposal service in accordance with your institution's and local regulations.[1][8] Do not attempt to dispose of this chemical down the drain or in regular trash.[8][10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Final Disposal A Identify Waste: This compound (Solid or Liquid) B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Work in Ventilated Area (Fume Hood Recommended) B->C D Is waste solid or liquid? C->D E Collect in Labeled 'Hazardous Solid Waste' Container D->E Solid F Collect in Labeled 'Hazardous Liquid Waste' Container D->F Liquid G Seal Container When Not in Use E->G F->G H Store in Designated Satellite Accumulation Area G->H I Container Full? H->I J Arrange for Pickup by Licensed Waste Disposal Service I->J Yes K Continue Collection I->K No

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting both personnel and the environment.

References

Personal protective equipment for handling 6-(furan-2-yl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 6-(furan-2-yl)pyridazin-3(2H)-one. The following procedures are based on best practices for handling structurally related pyridazinone and furan derivatives to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles are mandatory.[3] A face shield should be worn over safety glasses when there is a risk of splashing.[4]
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for short-term protection.[5] It is crucial to inspect gloves for damage before use and to change them immediately upon contact with the chemical.[5] For tasks with a higher risk of exposure, double gloving is recommended.[5]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned to cover as much skin as possible.[3] Clothing worn underneath should be made of natural fibers like cotton.[3]
Foot Protection Closed-toe ShoesShoes that cover the entire foot are required. Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[5]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][4] If engineering controls are not sufficient, a NIOSH-approved respirator may be required.[4]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety during the handling of this compound.

Preparation:

  • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available, inspected for integrity, and worn correctly.

  • Locate the nearest safety shower and eyewash station before beginning work.

Handling:

  • Handle the compound exclusively within a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[1][2]

  • Avoid direct contact with skin and eyes.[1]

  • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid material.

  • Keep containers tightly closed when not in use.[2]

Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[5]

  • Decontaminate the work surface and any equipment used.

  • Properly remove and dispose of contaminated PPE.

Disposal Plan: Hazardous Waste Management

All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.

Waste Collection:

  • Collect all solid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.

  • Collect any liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

Decontamination:

  • Decontaminate non-disposable equipment that has come into contact with the chemical using an appropriate solvent, followed by a thorough wash with soap and water.

  • Dispose of all contaminated cleaning materials as hazardous waste.[6]

Spill Management:

  • In case of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material like vermiculite or sand.[6]

  • Carefully collect the absorbed material into a designated hazardous waste container.[6]

  • Clean the spill area thoroughly.

Experimental Workflow and Safety Procedures

The following diagrams illustrate the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Verify Fume Hood Verify Fume Hood Inspect & Don PPE Inspect & Don PPE Verify Fume Hood->Inspect & Don PPE Locate Safety Equipment Locate Safety Equipment Inspect & Don PPE->Locate Safety Equipment Transfer Compound Transfer Compound Locate Safety Equipment->Transfer Compound Perform Experiment Perform Experiment Transfer Compound->Perform Experiment Close Container Close Container Perform Experiment->Close Container Decontaminate Workspace Decontaminate Workspace Close Container->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Wash Hands Wash Hands Dispose of Waste->Wash Hands

Caption: Workflow for Safe Handling of this compound.

cluster_waste Waste Disposal Collect Contaminated Solids Collect Contaminated Solids Label Hazardous Waste Label Hazardous Waste Collect Contaminated Solids->Label Hazardous Waste Collect Contaminated Liquids Collect Contaminated Liquids Collect Contaminated Liquids->Label Hazardous Waste Store in Designated Area Store in Designated Area Label Hazardous Waste->Store in Designated Area Arrange for Professional Disposal Arrange for Professional Disposal Store in Designated Area->Arrange for Professional Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.